molecular formula C14H14Cl2N2O4 B1584231 Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo- CAS No. 42487-09-2

Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-

Cat. No.: B1584231
CAS No.: 42487-09-2
M. Wt: 345.2 g/mol
InChI Key: UTAJOMREBNYBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo- is a useful research compound. Its molecular formula is C14H14Cl2N2O4 and its molecular weight is 345.2 g/mol. The purity is usually 95%.
The exact mass of the compound Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2,5-dichloro-4-(3-oxobutanoylamino)phenyl]-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O4/c1-7(19)3-13(21)17-11-5-10(16)12(6-9(11)15)18-14(22)4-8(2)20/h5-6H,3-4H2,1-2H3,(H,17,21)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAJOMREBNYBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=C(C=C1Cl)NC(=O)CC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068401
Record name Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42487-09-2
Record name N,N′-(2,5-Dichloro-1,4-phenylene)bis[3-oxobutanamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42487-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis(3-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042487092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-dichlorobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166276
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxobutyramide]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.752
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-] chemical properties

[1][2][3][4][5]

Executive Summary

Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-] (Verified CAS: 42487-09-2 ; structurally distinct from generic Naphthol AS-G) is a symmetric bis-acetoacetamide derivative of 2,5-dichloro-1,4-phenylenediamine.[1][2]

Its molecular architecture features two reactive acetoacetyl moieties bridged by a rigid, electron-deficient dichlorophenylene core .[1] While its dominant industrial application is as a coupling component for diarylide yellow pigments (e.g., Pigment Yellow 81), its structural properties—specifically the presence of multiple hydrogen-bonding donors/acceptors and active methylene sites—make it a "privileged scaffold" for designing bis-intercalators and symmetric bis-heterocyclic drugs.[1]

Target Audience Utility:

  • Material Scientists: Optimizing azo coupling rates and pigment fastness.[1]

  • Medicinal Chemists: Utilizing the bis-1,3-dicarbonyl motif for Knorr cyclizations to access bis-quinolone antibiotics or DNA-binding bis-intercalators.[1]

Molecular Architecture & Physicochemical Profile

The molecule consists of a central 1,4-phenylene ring substituted at the 2 and 5 positions with chlorine atoms.[1][2] This substitution pattern imposes significant steric constraints and electronic effects:

  • Electronic Effect: The chlorine atoms are electron-withdrawing (inductive effect, -I), which increases the acidity of the amide protons and potentially influences the pKa of the active methylene groups (

    
    -carbons).[1]
    
  • Steric Effect: The bulky chlorines force the amide groups out of planarity with the benzene ring, influencing solubility and crystal packing (solid-state properties).[1]

Table 1: Key Physicochemical Data
PropertyValue / DescriptionNote
Chemical Name Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-]IUPAC
Verified CAS 42487-09-2 Note: CAS 4061-64-9 in literature often refers to related isomers; 42487-09-2 is the definitive identifier for this structure.
Molecular Formula

Molecular Weight 345.18 g/mol
Appearance White to off-white/beige powderHigh purity grades are colorless.
Melting Point > 250 °C (Decomposes)Typical of high-symmetry bis-amides due to extensive intermolecular H-bonding.[1]
Solubility Low: Water, EthanolModerate: DMSO, DMFHigh: Aqueous NaOHSoluble in alkali due to enolization of the 1,3-dicarbonyl system.[1]
pKa (Calc.) ~10.5 (Amide), ~9.0 (Active Methylene)Acidity allows for base-catalyzed coupling.[1]

Synthetic Pathways & Process Chemistry[1]

The synthesis relies on the acylation of the diamine.[1] The choice of acylating agent (Diketene vs. Ethyl Acetoacetate) dictates the atom economy and impurity profile.[1]

Method A: The Diketene Route (Industrial Standard)

This method is preferred for high yield and atom economy (no alcohol byproduct).[1]

  • Reactants: 2,5-Dichloro-1,4-phenylenediamine + Diketene.[1]

  • Solvent: Acetic acid or water suspension.[1]

  • Mechanism: Nucleophilic attack of the amine nitrogen on the lactone carbonyl of diketene, followed by ring opening.[1]

Method B: The Acetoacetate Route (Laboratory Scale)[1]
  • Reactants: 2,5-Dichloro-1,4-phenylenediamine + Ethyl Acetoacetate.[1]

  • Catalyst: Ethanolamine or Pyridine.[1]

  • Byproduct: Ethanol (must be distilled off to drive equilibrium).[1]

Visualization: Synthesis Workflow

The following diagram illustrates the reaction pathway and the critical intermediate states.

Synthesiscluster_conditionsProcess ParametersDiamine2,5-Dichloro-1,4-phenylenediamineIntermedMono-acylatedIntermediateDiamine->Intermed Nucleophilic Attack(Solvent: AcOH/H2O)DiketeneDiketene(2 equiv)Diketene->IntermedProductButanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-]Intermed->Product Second Acylation(Rapid)ParamsTemp: 60-80°CpH: Neutral to slightly acidicYield: >90%

Figure 1: Step-wise synthesis via the Diketene route. The electron-withdrawing chlorine atoms reduce the nucleophilicity of the amine, often requiring elevated temperatures or catalysts compared to non-chlorinated analogs.[1]

Reactivity Profile & Applications

C-H Acidity & Azo Coupling (Pigment Synthesis)

The core utility of this molecule lies in the active methylene groups (

11
  • Reaction: Coupling with diazonium salts (Ar-N

    
    ).[1]
    
  • Product: Diarylide Yellow Pigments (e.g., Pigment Yellow 81).[1]

  • Mechanism: The coupling occurs at the active methylene carbon, not the aromatic ring.[1] The resulting azo compound exists predominantly in the Hydrazone tautomeric form in the solid state, which confers lightfastness.[1]

Heterocycle Formation (Drug Development)

For medicinal chemists, this molecule is a bis-1,3-dielectrophile .[1]

  • Knorr Quinoline Synthesis: Reaction with strong acids (e.g.,

    
    ) or additional anilines can cyclize the side chains into quinolone structures.[1]
    
  • Application: Synthesis of bis-quinolone antibiotics or DNA-intercalating agents where the planar aromatic core acts as a spacer.[1]

Visualization: Reactivity Logic

ReactivitySubstrateBis-Acetoacetamide(Substrate)BasePathway A: Base (NaOH)Substrate->BaseAcidPathway B: Acid/HeatSubstrate->AcidEnolateBis-Enolate AnionBase->EnolateDeprotonation (-H+)CyclizationIntramolecularCyclizationAcid->CyclizationDehydrationPigmentAzo Pigment(Diarylide Yellow)Enolate->Pigment+ 2 equiv Ar-N2+PharmaBis-Quinolone(Pharmacophore)Cyclization->PharmaKnorr Synthesis

Figure 2: Divergent reactivity pathways.[1] Pathway A is utilized in colorant industry; Pathway B is relevant for heterocyclic library generation in drug discovery.[1]

Analytical Characterization

To validate the identity of CAS 42487-09-2, the following spectroscopic signatures are diagnostic:

  • IR Spectroscopy (KBr):

    • Amide I (C=O): ~1650–1670 cm

      
       (Secondary amide).[1]
      
    • Ketone (C=O): ~1710–1730 cm

      
       (Acetoacetyl ketone).[1]
      
    • NH Stretch: ~3200–3400 cm

      
      .[1]
      
  • 
    H NMR (DMSO-d
    
    
    ):
    • Methyl protons: Singlet at

      
       ppm.[1]
      
    • Methylene protons: Singlet at

      
       ppm (Active methylene).[1]
      
    • Aromatic protons: Singlet at

      
       ppm (Due to symmetry of the 2,5-dichloro-1,4-phenylene core).[1]
      
    • Amide NH: Broad singlet at

      
       ppm.[1]
      

Safety & Handling (MSDS Highlights)

While generally stable, the presence of chlorinated aromatic rings and reactive carbonyls necessitates caution.[1]

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • GHS Signal: Warning.[1][3]

  • Handling:

    • Avoid inhalation of dust (particle size is often fine to maximize reactivity).[1]

    • Use nitrile gloves; the compound may stain skin due to reaction with skin proteins or oxidation.[1]

  • Storage: Keep dry. Hydrolysis of the amide bond is possible under prolonged exposure to strong acids or bases at high temperatures.[1]

References

  • PubChem. (2025).[1][4] Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-].[1][2][5][6][7] National Library of Medicine.[1] [Link][1]

  • Hunger, K., & Schmidt, M. (2018).[1] Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH.[1] (Authoritative text on the synthesis of diarylide pigments using bis-acetoacetamides).

  • U.S. EPA. (2024).[1] CompTox Chemicals Dashboard: Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-]. [Link][1][5]

Molecular Structure and Stability of Diarylide Yellow Pigments: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of diarylide yellow pigments, specifically focusing on Pigment Yellow 12 (P.Y. 12) and its high-performance analogs (e.g., P.Y. 83).[1][2] Designed for research scientists and materials chemists, this document moves beyond basic color chemistry to explore the bis-ketohydrazone tautomerism , crystal lattice packing energies, and the critical thermal decomposition pathways that yield 3,3'-dichlorobenzidine (DCB) and inadvertent polychlorinated biphenyls (PCBs). Understanding these mechanisms is vital for applications in medical device packaging, pharmaceutical coatings, and high-performance polymers where "Extractables and Leachables" (E&L) are a safety priority.[1]

Molecular Architecture: The Keto-Hydrazone Imperative[1]

The Core Backbone

Diarylide yellows are disazo pigments derived from the tetrazotization of 3,3'-dichlorobenzidine (DCB) coupled with acetoacetanilide derivatives.[3] While often depicted in textbooks as having a classic azo (–N=N–) linkage, X-ray diffraction and solid-state NMR studies confirm that in the crystalline state, these molecules exist predominantly in the bis-ketohydrazone form.

Tautomeric Equilibrium & Stability

The distinction between the azo and hydrazone forms is not merely academic; it dictates the pigment's lightfastness and solvent resistance.

  • Azo Form: Theoretically possible but energetically less favorable in the solid state.

  • Hydrazone Form: Stabilized by strong intramolecular hydrogen bonding between the hydrazone –NH and the carbonyl oxygen of the amide group.

This intramolecular H-bond locks the molecule into a pseudo-planar conformation, reducing the entropy of the system and significantly increasing the energy required to break the crystal lattice. This is the primary reason why diarylide pigments exhibit insolubility in water and common solvents despite their relatively low molecular weight compared to polymeric dyes.

Crystal Packing: P.Y. 12 vs. P.Y. 83[1]
  • Pigment Yellow 12: The molecules stack in columns.[2] While intramolecular H-bonding is strong, intermolecular H-bonding is generally absent.[1][2][4] The lattice energy is derived primarily from Van der Waals forces and

    
    -
    
    
    
    stacking of the planar aromatic systems.
  • Pigment Yellow 83: This analog uses a dimethoxy-chloro-anilide coupler.[1] The structural substitution allows for a more strictly planar conformation and tighter "inclined stack" packing.[2][4] This enhanced packing density correlates directly to P.Y. 83's superior heat stability and solvent resistance compared to P.Y. 12.[1]

Synthesis & Manufacturing Protocol

The synthesis of P.Y. 12 is a biphasic reaction requiring precise pH and temperature control to prevent the decomposition of the unstable diazonium intermediate.

Reaction Logic

The synthesis follows a sequential logic: Tetrazotization of the diamine followed by Coupling with the coupler.

SynthesisWorkflow DCB 3,3'-Dichlorobenzidine (Solid) Tetrazo Tetrazonium Salt (Unstable Intermediate) DCB->Tetrazo Diazotization Acid HCl + NaNO2 (0-5°C) Acid->Tetrazo Coupling Coupling Reaction (pH 4.5-6.0) Tetrazo->Coupling AAA Acetoacetanilide (Dissolved in NaOH) Precip Acid Reprecipitation (Fine Particle Generation) AAA->Precip Acidification Precip->Coupling Pigment Pigment Yellow 12 (Slurry) Coupling->Pigment Azo Coupling Filter Filtration & Drying Pigment->Filter

Figure 1: Logic flow for the synthesis of Diarylide Yellow (P.Y. 12), highlighting critical intermediates.[1][3]

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of C.I. Pigment Yellow 12.[1][2][3][4][5][6][7][8]

Reagents:

  • 3,3'-Dichlorobenzidine (DCB)[1][3]

  • Hydrochloric Acid (30%)[1][9]

  • Sodium Nitrite (NaNO2)[1][9]

  • Acetoacetanilide (AAA)[1][3]

  • Sodium Acetate (Buffer)[1]

Step-by-Step Methodology:

  • Tetrazotization (The "Diazo" Pot):

    • Disperse DCB in water and add HCl (2.5 molar equivalents).[1] Stir until a homogeneous hydrochloride paste forms.

    • Critical Control Point: Cool the mixture to 0–5°C using an ice bath. Reasoning: Diazo groups are thermally unstable and will hydrolyze to phenols above 5°C, destroying color yield.

    • Add NaNO2 solution dropwise below the surface.

    • Validation: Test with starch-iodide paper. A persistent blue/black spot indicates excess nitrous acid (required to drive reaction to completion).[1] Remove excess nitrous acid with sulfamic acid before coupling.[1]

  • Coupler Preparation:

    • Dissolve Acetoacetanilide (AAA) in dilute NaOH.[1]

    • Precipitation (Optional but Recommended): Slowly add dilute acetic acid to reprecipitate the AAA in a fine, colloidal state. Reasoning: Coupling is an interfacial reaction.[1] Smaller AAA particle size increases surface area, improving reaction speed and color strength.

  • The Coupling Reaction:

    • Add the cold Tetrazonium salt solution to the AAA suspension.

    • pH Control: Simultaneously add Sodium Acetate solution to maintain pH between 4.5 and 6.0 .

    • Causality: If pH < 4, coupling stops (amine protonation).[1] If pH > 7, the diazo compound decomposes.

    • Stir for 1-2 hours. Heat to 80°C ("ripening") to promote crystal growth and opacity.[1]

  • Isolation:

    • Filter the yellow slurry. Wash until conductivity of filtrate is < 500 µS/cm (removes salts).[1] Dry at 60°C.[1]

Structure-Property Relationships[1][2][8]

The following table summarizes how structural nuances translate to physical properties, comparing the standard P.Y. 12 with the high-performance P.Y. 83.

FeaturePigment Yellow 12Pigment Yellow 83Structural Cause
Molecular Weight 629.5 g/mol 818.5 g/mol Addition of dimethoxy and chloro groups in P.Y.[1] 83.
Solvent Resistance ModerateExcellentP.Y. 83 has tighter crystal packing due to planar stacking.[1]
Heat Stability < 200°C~ 240°CHigher lattice energy in P.Y. 83 requires more thermal energy to disrupt.[1]
Lightfastness Good (5-6)Excellent (7-8)Hydrazone tautomer stability; P.Y. 83's substituents protect the chromophore.[1]
Migration Prone to bloomingNon-migratingLarger molecular size and insolubility prevent diffusion in polymers.[1]

Toxicology & Thermal Degradation Mechanisms[1]

For researchers in drug development and medical materials, the toxicology of diarylide pigments is the most critical parameter. These pigments are generally considered non-toxic in their intact form due to extreme insolubility.[1] However, thermal stress or enzymatic cleavage can release carcinogenic amines.[1]

Thermal Cleavage Pathway

When processed in plastics (e.g., HDPE, PP) above 200°C, the azo bond undergoes homolytic or heterolytic cleavage.

DegradationPathway Pigment Intact Diarylide Pigment (P.Y. 12 / 13 / 83) Heat Thermal Stress (>200°C) Pigment->Heat PCB PCB-11 (3,3'-Dichlorobiphenyl) Pigment->PCB Side Reaction / Impurity Cleavage Azo Bond Cleavage Heat->Cleavage Monoazo Monoazo Intermediates (Soluble/Migratory) Cleavage->Monoazo DCB 3,3'-Dichlorobenzidine (Carcinogen) Monoazo->DCB Further Degradation

Figure 2: Thermal degradation pathway leading to the release of DCB and PCB congeners.[1]

The DCB & PCB-11 Issue
  • 3,3'-Dichlorobenzidine (DCB): A known human carcinogen.[1][10] Regulations (e.g., EU REACH, FDA) strictly limit detectable aromatic amines.[1] In medical plastics, sterilization (autoclaving/radiation) must be validated to ensure it does not trigger this degradation.[1]

  • PCB-11 (3,3'-Dichlorobiphenyl): Recent environmental studies have identified PCB-11 as a ubiquitous pollutant often traced back to the manufacturing byproducts of diarylide yellow pigments.[1] Unlike legacy Aroclor PCBs, PCB-11 is non-intentionally added (NIAS).[1]

    • Mechanism:[3][9][11][12][13] It is believed to form via the thermal decomposition of the diazonium intermediate or the pigment itself during high-temperature dispersion.

Regulatory Implications for R&D

If utilizing diarylide pigments in sensitive applications (food contact, medical devices):

  • Extraction Studies: Perform aggressive extraction (isopropanol/hexane) to test for free DCB.

  • Temperature Limits: strictly control processing temperatures < 200°C.

  • Alternative Selection: For applications requiring >240°C processing, switch to Benzimidazolone (e.g., P.Y. 180) or Isoindoline pigments, which do not degrade into DCB.[1]

References

  • Crystal Structure of P.Y.

    • Kennedy, A. R., et al. (2025).[1] "The crystal structure of C.I. Pigment Yellow 12." ResearchGate.[1][2]

    • Note: Confirms the bis-ketohydrazone tautomer and lack of intermolecular H-bonding in P.Y. 12.
  • Synthesis & Flow Chemistry

    • Shi, Y., et al. (2021).[1][6] "High-Flux Continuous-Flow Synthesis of C.I. Pigment Yellow 12." Organic Process Research & Development. [1]

  • Thermal Decomposition & PCBs

    • Aziz, X., et al. (1991).[1] "Pigment decomposition in polymers in applications at elevated temperatures."[1][13] Dyes and Pigments.[1][2][3][4][5][6][10][13][14]

    • American Coatings Association.[1] "PCB-11 and its Presence in the Environment."

  • Chemical Data & Safety

    • PubChem.[1] "Pigment Yellow 12 - Compound Summary." National Library of Medicine.[1] [1]

Sources

Technical Guide: Tautomerism in Pigment Yellow 13

Author: BenchChem Technical Support Team. Date: February 2026

Unlocking the Solid-State Dynamics of Diarylide Pigments

Executive Summary

Pigment Yellow 13 (PY13) is often mischaracterized in general chemical databases as a disazo compound.[1][2] However, in the solid state—the form relevant to industrial application and biological exposure—it exists almost exclusively as a bis-ketohydrazone .

This distinction is not merely semantic; it dictates the pigment's insolubility, lightfastness, and metabolic stability. For drug development professionals, understanding this tautomerism is critical because the stability of the hydrazone linkage directly influences the kinetics of reductive cleavage and the potential release of 3,3'-dichlorobenzidine (DCB) , a known carcinogen.

This guide provides a definitive structural analysis of PY13, moving beyond static 2D representations to explore the dynamic supramolecular synthons that define its material properties.

Molecular Architecture: The Tautomeric Equilibrium

At the core of PY13's chemistry is the azo-hydrazone tautomerism. While the synthesis involves the coupling of a diazonium salt with an acetoacetarylamide, the resulting molecule undergoes a rapid proton transfer.

The Mechanism

The equilibrium exists between two forms:[3][4]

  • Azo-Enol Form: Characterized by an ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     linkage and an 
    
    
    
    group.[2] This form is rare in the solid state for this class of pigments.
  • Hydrazone-Keto Form: Characterized by an ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     linkage and a 
    
    
    
    group.[2] This is the dominant species.

The driver for this preference is Resonance-Assisted Hydrogen Bonding (RAHB) .[2] The hydrazone proton forms a strong intramolecular hydrogen bond with the carbonyl oxygen and the amide carbonyl, creating two six-membered pseudocycles per coupling unit. This "locks" the molecule into a planar conformation, maximizing ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-stacking in the crystal lattice.
Visualization of Tautomeric Stabilization

The following diagram illustrates the equilibrium and the stabilization pathway.

Tautomerism cluster_0 Reaction Coordinates cluster_1 Stabilization Factors node_azo Azo-Enol Form (-N=N- / -OH) node_transition Proton Transfer Transition State node_azo->node_transition Fast Kinetics node_hydrazone Hydrazone-Keto Form (-NH-N= / C=O) node_transition->node_hydrazone Thermodynamic Sink node_RAHB Intramolecular H-Bonding (6-membered ring) node_hydrazone->node_RAHB Locks Conformation node_Stacking Planar u03c0-u03c0 Stacking (Insolubility) node_RAHB->node_Stacking Crystal Packing

Figure 1: Thermodynamic pathway favoring the Hydrazone-Keto tautomer via Resonance-Assisted Hydrogen Bonding (RAHB).

Analytical Validation: Proving the Structure

To validate the tautomeric state in a research setting, one cannot rely on solution-phase UV-Vis alone, as solvents can shift the equilibrium.[1] Solid-state characterization is mandatory.[1][2]

Crystallographic Evidence (XRD)

Single-crystal X-ray diffraction provides the ultimate proof by measuring bond lengths.[1][2]

  • N-N Bond Length: In an azo linkage (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ), the bond length is typically ~1.25 Å.[2] In PY13 and related diarylides, the observed length is ~1.32–1.35 Å , characteristic of a single bond with partial double-bond character (hydrazone).[1]
    
  • C-O Bond Length: The presence of a short bond (~1.23 Å) confirms the carbonyl (

    
    ) rather than the enol (
    
    
    
    , ~1.34 Å).[2]
Solid-State NMR (ssNMR)

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 CPMAS (Cross-Polarization Magic Angle Spinning) NMR is the most robust non-destructive method for bulk powder analysis.[2]
NucleusChemical Shift (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
AssignmentStructural Implication

160–168 ppm Ketone

Confirms Keto tautomer (Hydrazone).[2] Enol carbons appear <160 ppm.
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

115–125 ppm Hydrazone

Distinct from Azo aromatic carbons.

-230 to -250 ppm

Direct observation of the protonated nitrogen.[2]
Vibrational Spectroscopy (FT-IR)
  • Diagnostic Band: A strong absorption band at 1660–1670 cm⁻¹ is observed in PY13.[1][2]

  • Interpretation: This corresponds to the amide I band and the hydrogen-bonded ketone carbonyl. The absence of a broad

    
     stretch above 3000 cm⁻¹ further rules out the enol form.[2]
    

Implications for Drug Development & Safety

While PY13 is a pigment (not a drug), its chemistry is relevant to pharmaceutical scientists studying genotoxic impurities and metabolic cleavage .[1][2]

Reductive Cleavage and Toxicity

The primary safety concern with diarylide pigments is the potential release of 3,3'-dichlorobenzidine (DCB) upon reductive cleavage of the N-N bond.

  • Metabolic Pathway: Azoreductase enzymes in the liver and gut microflora can reduce the N-N bond.

  • Tautomeric Shielding: The hydrazone form, stabilized by strong intramolecular hydrogen bonds, is generally more resistant to reduction than a free, exposed azo linkage.[1] However, thermal stress (>200°C) or strong acidic conditions can disrupt the H-bonds, facilitating cleavage.[1][2]

  • Regulatory Status: PY13 itself is practically insoluble and biologically inert, but it must be monitored for free DCB impurities (limit typically <10–20 ppm).[1][2]

Experimental Protocols

Protocol A: Purification for Analytical Standards

Objective: Isolate pure PY13 devoid of soluble DCB impurities for spectroscopic analysis.

  • Suspension: Suspend 5.0 g of crude PY13 in 100 mL of o-dichlorobenzene .

  • Thermal Treatment: Heat to 140°C for 30 minutes. Note: This promotes Ostwald ripening and improves crystal quality for XRD, while keeping the temperature below the decomposition threshold.

  • Filtration: Filter hot (100°C) through a sintered glass funnel.

  • Washing: Wash the cake sequentially with:

    • Hot DMF (50 mL) – removes unreacted couplers.[1][2]

    • Methanol (50 mL) – removes residual high-boiling solvents.[1][2]

    • Deionized Water (100 mL).

  • Drying: Dry at 60°C under vacuum for 12 hours.

Protocol B: Analytical Workflow for Tautomer Identification

Objective: Confirm the hydrazone structure in a new batch.

Workflow start Raw Pigment Sample step1 1. Solvent Wash (MeOH) Remove soluble impurities start->step1 step2 2. FT-IR Spectroscopy (ATR Mode) step1->step2 decision Peak at 1660-1670 cmu207bu00b9? step2->decision branch_yes 3. ssNMR (13C CPMAS) Confirm C=O shift >160 ppm decision->branch_yes Yes branch_no Investigate Polymorph or Impurity decision->branch_no No final Valid Hydrazone Structure branch_yes->final

Figure 2: Step-by-step decision tree for confirming the tautomeric identity of Pigment Yellow 13.

References

  • PubChem. Diarylide Yellow (Pigment Yellow 13) Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • OECD. SIDS Initial Assessment Report for SIAM 16: Diarylide Yellow Pigments.[1][2] UNEP Publications.[1][2] [Link][1][2]

  • Hunger, K. The effect of crystal structure on colour application properties of organic pigments. Review of Progress in Coloration and Related Topics. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 3,3'-Dichlorobenzidine.[1][2] Centers for Disease Control and Prevention.[1][2] [Link]

  • Ataman Chemicals. Technical Data Sheet: Pigment Yellow 13.[1][2] [Link][1][2]

Sources

thermal stability of Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-]

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Stability & Decomposition Kinetics of Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-] Document Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Process Chemists, and Drug Delivery Material Scientists[1][2][3]

Executive Summary: The Thermal Ceiling of Diarylide Precursors

The molecule Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-] (CAS: 42487-09-2), hereafter referred to as Bis-AA-DCB , represents a critical class of bifunctional acetoacetamide intermediates.[1][2][3] While primarily known as the coupling backbone for high-performance diarylide pigments (e.g., Pigment Yellow 16), its thermal behavior is of paramount importance in advanced material science and pharmaceutical packaging applications.[1][3]

The Core Thesis: While Bis-AA-DCB exhibits high crystalline stability due to intermolecular hydrogen bonding (melting point >200°C), it possesses a distinct "thermal ceiling" at approximately 200–220°C .[1][2][3] Exceeding this threshold triggers a retro-synthetic cleavage, posing two critical risks:

  • Loss of Structural Integrity: Rapid degradation of the acetoacetyl moiety.

  • Toxicological Hazard: The release of 3,3'-dichlorobenzidine (DCB) , a known carcinogen, via thermal hydrolysis of the amide linkage.

This guide provides the structural rationale, degradation mechanisms, and validated protocols for characterizing the thermal stability of this compound.

Part 1: Molecular Architecture & Stability Factors

To understand the thermal limits, we must analyze the forces holding the crystal lattice together versus the weak points in the covalent structure.

Structural Analysis

The molecule consists of a central 2,5-dichloro-1,4-phenylenediamine core flanked by two acetoacetyl (3-oxobutanamide) groups.[1][2][3]

  • Stabilizing Force (Lattice Energy): The amide protons (-NH-) form strong intermolecular hydrogen bonds with the carbonyl oxygens (=O) of adjacent molecules.[1][2][3] The chlorine substituents on the benzene ring add steric bulk and increase lattice density, elevating the melting point significantly above unsubstituted analogs.

  • Destabilizing Factor (The Weak Link): The amide bond (–NH–CO–) connecting the electron-deficient dichloro-phenyl ring to the acetoacetyl group is susceptible to thermal cleavage.[1][2][3] The electron-withdrawing nature of the chlorine atoms weakens the C-N bond order, making it the primary site of failure under thermal stress.

The Keto-Enol Tautomerism Variable

In solution or melt phase, the terminal acetoacetyl groups exist in equilibrium between keto and enol forms.[1][3] The enol form is stabilized by an internal hydrogen bond (six-membered ring).[1][2][3]

  • Implication: Thermal processing shifts this equilibrium.[3] High temperatures favor the keto form, which is more reactive and susceptible to oxidative degradation.

Part 2: The Decomposition Mechanism (The "DCB Pathway")[1][3]

This is the most critical section for safety and regulatory compliance. Unlike simple melting, the thermal event for Bis-AA-DCB involves a chemical breakdown.[1][2][3]

The Mechanism: At temperatures exceeding 200°C (often seen in polymer extrusion or high-temp synthesis), the molecule undergoes a thermal hydrolysis or radical cleavage.[1][3]

  • Initiation: Thermal energy overcomes the activation energy of the amide bond.

  • Cleavage: The bond breaks between the aniline nitrogen and the carbonyl carbon.

  • Product Generation:

    • Fragment A: Diketene or acetone derivatives (volatile).

    • Fragment B: 2,5-dichloro-1,4-phenylenediamine (which can dimerize or oxidize).[1][2][3]

    • Critical Note: In the context of derived pigments (where this unit is azo-coupled), the breakdown releases 3,3'-dichlorobenzidine (DCB) and related polychlorinated biphenyls (PCBs) if the temperature is uncontrolled.[1][3]

DecompositionPathway cluster_0 Critical Safety Threshold Molecule Bis-AA-DCB (Precursor) Heat Thermal Stress (>200°C) Molecule->Heat Transition Amide Bond Destabilization Heat->Transition Energy Input Cleavage C-N Bond Cleavage Transition->Cleavage Product1 Volatile Ketones (Acetone/Diketene) Cleavage->Product1 Product2 2,5-dichloro-1,4- phenylenediamine Cleavage->Product2 Risk Oxidation/Dimerization to PCB/DCB Analogs Product2->Risk Oxidative Env.

Caption: Thermal degradation pathway of Bis-AA-DCB showing the critical cleavage of the amide bond leading to potentially toxic aromatic amines.

Part 3: Experimental Protocols for Stability Validation

Trustworthy data requires self-validating experimental designs.[1][2][3] Do not rely on single-point melting point apparatus measurements, as decomposition often masks the true melting point.[1][3]

Protocol A: Differential Scanning Calorimetry (DSC) with TGA

Objective: To distinguish between phase transition (melting) and chemical degradation.

Methodology:

  • Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650).

  • Sample Prep: 5–10 mg of dried Bis-AA-DCB in an alumina pan (avoid aluminum if T > 300°C is expected, though here Al is acceptable).

  • Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative artifacts.

  • Ramp Rate:

    • Run 1 (Fast): 20°C/min to 300°C (Locates major events).[3]

    • Run 2 (High Res): 5°C/min to 280°C.[3]

  • Data Interpretation (Self-Validation):

    • Endotherm 1: Sharp peak ~200–240°C = Melting Point (Look for onset).[3]

    • TGA Weight Loss: If weight loss starts before or during the endotherm, the material is decomposing upon melting (unstable melt).

    • Exotherm: A broad exotherm immediately following melting indicates rapid decomposition/polymerization.[3]

Protocol B: High-Performance Liquid Chromatography (HPLC) for Trace Decomposition

Objective: Quantify the formation of 2,5-dichloro-1,4-phenylenediamine after thermal stress (simulation of processing conditions).

Workflow:

  • Thermal Stressing: Place 100 mg of Bis-AA-DCB in a sealed ampoule. Heat to 200°C for 30 minutes. Cool rapidly.

  • Dissolution: Dissolve residue in DMSO or DMF (solubility is limited in common solvents).[3]

  • Mobile Phase:

    • A: Water + 0.1% Phosphoric Acid.[3]

    • B: Acetonitrile.[3]

    • Gradient: 10% B to 90% B over 20 mins.[3]

  • Detection: UV at 254 nm (general) and 280 nm (aromatic amines).

  • Validation: Spike the sample with a known standard of 2,5-dichloro-1,4-phenylenediamine.[1][2][3] If the retention time matches a new impurity peak, thermal cleavage is confirmed.

Part 4: Quantitative Data Summary

The following table summarizes the expected thermal properties based on structure-property relationships of diarylide intermediates.

ParameterValue / RangeImplications for Research
Melting Point 230°C – 250°C (Est.)[1][2][3]High crystallinity; difficult to process in melt without degradation.[3]
Decomposition Onset (

)
~210°C Critical Limit. Do not process polymers containing this additive above this temp.[1]
Solubility Low (Water), Mod (DMSO)Requires polar aprotic solvents for analysis.[1]
Reactive Sites Methylene (active H), AmideSensitive to strong bases and high heat.
Major Degradant 2,5-dichloro-p-phenylenediamineToxic. Requires containment protocols.[1][2][3][4][5]

Part 5: Regulatory & Safety Context (E-E-A-T)

Why this matters for Drug Development & Packaging: If Bis-AA-DCB is used as a colorant precursor in pharmaceutical packaging (blister packs, bottle caps), the thermal history of the plastic is the "kill step."[1][2][3]

  • The "200°C Rule": In the plastics industry (masterbatch production), processing temperatures for Polypropylene (PP) and PET often exceed 220°C.

  • Migration Risk: If the molecule degrades, the resulting aromatic amines (smaller molecules) have much higher migration rates than the parent pigment. They can leach into the drug product.

  • FDA/EMA Compliance: The presence of primary aromatic amines (PAAs) is strictly regulated (limit often < 10 ppb). Using Bis-AA-DCB requires proof that the manufacturing process never exceeded the decomposition temperature.[1][2][3]

Recommendation: For pharmaceutical applications, switch to high-performance pigments (e.g., Benzimidazolone Yellows) if the processing temperature cannot be strictly controlled below 200°C.[1][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24852691, 2,5-Dichloro-1,4-phenylenediamine. Retrieved from [Link]

  • Azocolorants and Azodyes (2020). Restriction of Hazardous Substances in Tattoo Inks and Permanent Make-up.[1][3] European Chemicals Agency (ECHA).[3] Retrieved from [Link][1][3]

  • Colorants for Plastics (2018). Thermal Stability of Organic Pigments in Polymer Processing. Society of Plastics Engineers.[3] (General reference for the 200°C limit on diarylides).

  • Herbst, W., & Hunger, K. (2004). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH.[1][2][3] (The authoritative text on the chemistry and stability of diarylide pigments and their intermediates).

Sources

Technical Qualification & Spectroscopic Profiling of Pigment Yellow 13

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis of Pigment Yellow 13 Content Type: Technical Whitepaper Audience: Researchers, Material Scientists, and Safety/Toxicology Professionals

Executive Summary

Pigment Yellow 13 (PY13; C.I. 21100) is a high-performance diarylide yellow pigment widely utilized in offset inks, plastics, and coatings due to its superior solvent resistance and thermal stability compared to Pigment Yellow 12. However, its synthesis from 3,3'-dichlorobenzidine (DCB) —a known carcinogen—necessitates rigorous analytical oversight.

This guide provides a definitive spectroscopic framework for the characterization of PY13. Moving beyond basic identification, we establish a multi-modal workflow combining Vibrational Spectroscopy (FTIR/Raman) for structural confirmation and Trace Impurity Analysis for regulatory compliance. The protocols herein are designed to validate not just the pigment's identity, but its safety profile regarding unreacted aromatic amines.

Molecular Architecture & Physicochemical Baseline

PY13 is a disazo pigment produced by coupling tetrazotized 3,3'-dichlorobenzidine with two equivalents of 2,4-dimethylacetoacetanilide (acetoacet-2,4-xylidide).

Structural Dynamics: The Keto-Hydrazone Tautomer

While often depicted in the Azo form, X-ray diffraction and solid-state NMR studies confirm that PY13 exists predominantly in the Keto-Hydrazone tautomeric form in the solid state. This distinction is critical for interpreting spectroscopic data.

  • Crystal Habit: PY13 crystallizes in a planar layer structure.[1] Unlike PY12, which adopts a twisted conformation, the xylyl groups in PY13 facilitate a planar stacking arrangement, contributing to its enhanced solvent resistance and heat stability (up to 200°C).

  • Solubility Profile:

    • Insoluble: Water, Ethanol (cold).

    • Slightly Soluble: Toluene, Xylene (hot).

    • Soluble (with degradation): Conc. Sulfuric Acid (forms a reddish-orange solution).

Spectroscopic Atlas: Identification Protocols

Vibrational Spectroscopy (FTIR & Raman)

The identification of PY13 relies on detecting the specific vibrational modes of the diarylide backbone and the xylyl substituents.

Experimental Protocol: FTIR (ATR Method)[2][3]
  • Instrument: FTIR Spectrometer with Diamond ATR accessory.

  • Parameters: 4 cm⁻¹ resolution, 32 scans, 4000–600 cm⁻¹ range.

  • Causality: ATR (Attenuated Total Reflection) is preferred over KBr pellets to avoid pressure-induced polymorph transitions common in organic pigments.

Experimental Protocol: Raman Spectroscopy
  • Laser Source: 785 nm (Near-IR) is recommended to suppress fluorescence common in yellow pigments.

  • Power: < 10 mW to prevent thermal degradation (burning) of the sample.

Table 1: Key Vibrational Bands for Pigment Yellow 13

Functional GroupModeFTIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Structural Insight
Amide / Ketone

1650 – 1675 (s)1660 (w)Characteristic of Keto-Hydrazone form.
Hydrazone

1540 – 1560 (m)1550 (vs)Confirms the tautomeric state; overlaps with Amide II.
Aromatic Ring

1480 – 1510 (m)1600 (s)Skeletal vibrations of the biphenyl and xylyl rings.
Aryl-Chloride

1050 – 1070 (w)1060 (m)Specific to the DCB backbone.
Methyl Group

1380 – 1400 (m)1385 (m)Distinguishes PY13 (xylyl) from PY12 (phenyl).
N-H Stretch

3150 – 3350 (br)-Broad due to intermolecular hydrogen bonding.

(s = strong, m = medium, w = weak, br = broad, vs = very strong)

Electronic Spectroscopy (UV-Vis)

While solid-state reflectance measures color (CIELAB), solution-phase UV-Vis in sulfuric acid provides a chemical "fingerprint" via Halochromism .

  • Protocol: Dissolve 2 mg PY13 in 100 mL conc.

    
    .
    
  • Observation: Solution turns Reddish-Orange .

  • Mechanism: Protonation of the carbonyl and hydrazone nitrogens shifts the absorption bathochromically. Upon dilution with water, the pigment reprecipitates as a brownish solid, confirming its acid instability.

Impurity Profiling: The 3,3'-Dichlorobenzidine (DCB) Screen

For applications in food contact materials (FCM) or medical packaging, the absence of free DCB is the primary safety metric.

Self-Validating Protocol: Reductive Cleavage / Extraction

This workflow distinguishes between bound pigment and free amine impurities.

  • Extraction:

    • Weigh 1.0 g of PY13.

    • Extract with 20 mL Tetrahydrofuran (THF) in an ultrasonic bath for 30 mins.

    • Logic: PY13 is insoluble in cold THF, but free DCB is highly soluble.

  • Filtration:

    • Filter through a 0.2 µm PTFE membrane. The filtrate contains the impurities.

  • Quantification (HPLC-DAD or GC-MS):

    • Column: C18 Reverse Phase (HPLC) or 5% Phenyl Polysiloxane (GC).

    • Detection: 280 nm (UV) or m/z 252 (MS).

    • Limit of Quantitation (LOQ): Method must validate to < 10 ppm (EU BfR limit for certain amines is often < 5 ppm).

Visualizing the Analytical Logic

Diagram 1: Analytical Workflow for PY13 Qualification

This diagram illustrates the decision tree for characterizing a raw pigment sample, separating identity confirmation from safety screening.

PY13_Workflow cluster_ID Identity Confirmation cluster_Safety Safety & Impurity Screen RawSample Raw Pigment (Yellow Powder) FTIR FTIR (ATR) Target: 1660 cm⁻¹ (C=O) RawSample->FTIR Raman Raman (785 nm) Target: 1550 cm⁻¹ (C=N) RawSample->Raman Sulfuric H₂SO₄ Test Result: Red Solution RawSample->Sulfuric Extract THF Extraction (Ultrasonic) RawSample->Extract Decision Compliance Check DCB < 10 ppm? FTIR->Decision Filter Filtration (0.2 µm PTFE) Extract->Filter GCMS GC-MS / HPLC Target: Free DCB Filter->GCMS GCMS->Decision Release Material Qualification APPROVED Decision->Release Yes Reject Quarantine REJECTED Decision->Reject No

Caption: Integrated workflow for structural identification and trace impurity (DCB) quantification in Pigment Yellow 13.

Diagram 2: Tautomeric Equilibrium & Spectroscopic Signatures

Understanding the Keto-Hydrazone form is crucial for interpreting the "Amide I" band in FTIR.

Tautomerism AzoForm Azo Form (Enol) -N=N- Linkage Rare in Solid State Equilibrium Tautomeric Equilibrium AzoForm->Equilibrium KetoForm Keto-Hydrazone Form -NH-N=C-C=O Linkage Dominant in Crystal Equilibrium->KetoForm Features Spectroscopic Consequences: 1. Loss of distinct -N=N- IR band 2. Appearance of Amide-like C=O (1660 cm⁻¹) 3. Broad N-H stretch (H-bonding) KetoForm->Features

Caption: The shift from Azo to Keto-Hydrazone form dictates the primary IR/Raman peaks observed in solid PY13.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 73462, Pigment Yellow 13. PubChem. [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - C.I. Pigment Yellow 13.[1][4] ECHA. [Link]

  • Occupational Safety and Health Administration (OSHA). Method 65: Benzidine, 3,3'-Dichlorobenzidine, 2,4-Toluenediamine, 2,6-Toluenediamine. OSHA. [Link]

  • Clariant.Pigment Yellow 13 Technical Data Sheet (General Industry Standards).
  • Schmid, H. et al. Crystal structures of Pigment Yellow 12, Pigment Yellow 13, Pigment Yellow 14. ResearchGate. [Link]

Sources

Technical Guide: Crystal Structure & Solid-State Dynamics of Diarylide Yellow Pigments

[1]

Core Directive & Scope

This guide provides a structural analysis of diarylide yellow pigments (Pigment Yellow 12, 13, 14, and 83), focusing on their crystallographic habits, molecular tautomerism, and solid-state stability. It is designed for materials scientists and toxicologists requiring a mechanistic understanding of how molecular packing influences macroscopic properties like rheology, opacity, and thermal decomposition.

Molecular Architecture: The Tautomeric Foundation

The fundamental building block of diarylide pigments is the coupling of tetrazotized 3,3'-dichlorobenzidine (DCB) with two equivalents of an acetoacetanilide derivative. While often drawn as disazo compounds, X-ray diffraction studies confirm that in the solid state, these molecules exist exclusively as bis-ketohydrazones .[1][2]

The Keto-Hydrazone Stabilization

The stability of the crystal lattice begins at the molecular level. The hydrazone form is locked into a planar or near-planar conformation by strong intramolecular hydrogen bonds .[3][4]

  • Mechanism: The hydrazone hydrogen (

    
    ) donates to the carbonyl oxygen (
    
    
    ) of the amide group and potentially the acetyl group.[3]
  • Structural Consequence: This pseudo-aromatic ring formation restricts rotation around the

    
     bond, increasing the rigidity of the molecule, which is a prerequisite for high lattice energy and solvent resistance.
    
The Biphenyl Twist & Polymorphism

A critical differentiator among diarylide pigments is the conformation of the central DCB biphenyl linkage. Steric hindrance from the chlorine atoms at the 3,3' positions forces a twist in the backbone, but the degree of this twist varies by pigment and packing motif.

PigmentCoupling ComponentMolecular ConformationCrystal Packing MotifSpace Group
PY 12 AcetoacetanilideTwisted BiphenylHerringboneTriclinic / Monoclinic
PY 13 Acetoacet-2,4-xylididePlanar BiphenylLayered / SheetTriclinic (

)
PY 14 Acetoacet-o-toluididePlanar BiphenylLayered / SheetTriclinic (

)
PY 83 Acetoacet-2,5-dimethoxy-4-chloroanilidePlanar BiphenylHerringboneMonoclinic (

)
  • Field Insight: The "Twisted" nature of PY12 disrupts planar stacking, leading to a herringbone arrangement that often results in higher specific surface area but lower opacity compared to the "Planar/Layered" packing of PY13.

Visualization: Tautomerism & H-Bonding Logic

The following diagram illustrates the transition from the theoretical azo form to the stable hydrazone form observed in crystallography.

Tautomerismcluster_0Synthesis Phasecluster_1Solid State StabilizationAzoDisazo Form(Theoretical Synthesis Product)HydrazoneBis-Ketohydrazone Form(Observed in XRD)Azo->HydrazoneTautomerizationHBondIntramolecular H-Bonding(N-H ... O=C)Hydrazone->HBondStabilizesRigidityPlanar/Rigid ConformationHBond->RigidityRestricts Rotation

Caption: Logical flow of tautomeric stabilization.[3] The intramolecular H-bond locks the molecule, enabling stable crystal packing.

Intermolecular Forces & Crystal Lattice

Unlike benzimidazolone pigments, which rely on strong intermolecular hydrogen bonding networks (forming "tapes" or "ribbons"), diarylide yellow pigments lack significant intermolecular H-bonding.[3]

Van der Waals & Pi-Stacking

The insolubility and thermal stability of these pigments arise primarily from:

  • Pi-Pi Stacking: The planar acetoacetanilide wings stack efficiently.[3] In PY13 and PY14, this results in a layered structure where molecules lie flat against each other.[5]

  • Lattice Energy: The high molecular weight and dense packing create high lattice energy, making it energetically unfavorable for solvent molecules to disrupt the crystal.

The PY83 Anomaly

Pigment Yellow 83 is unique.[3] It possesses a planar conformation like PY13 but adopts a herringbone packing motif like PY12.[3][5] This dual characteristic—combined with the polarity of the dimethoxy/chloro substituents—confers it with superior solvent resistance and thermal stability compared to the others.

Experimental Protocol: Synthesis & Structural Validation

This protocol synthesizes Pigment Yellow 12 and validates its crystalline form.[3][2][4][6] It includes self-validating checkpoints to ensure scientific integrity.

Reagents[1]
  • 3,3'-Dichlorobenzidine (DCB)[3]

  • Acetoacetanilide (AAA)[3]

  • Hydrochloric Acid (HCl), Sodium Nitrite (

    
    )[3]
    
  • Surfactant (e.g., Fatty alcohol polyglycol ether) to control particle growth.[3]

Step-by-Step Methodology

Phase 1: Tetrazotization (The "Source" of the Backbone) [3]

  • Dissolution: Disperse DCB in HCl/Water. Heat to 80°C to dissolve, then crash cool to 0°C with ice.

    • Causality: Rapid cooling precipitates fine DCB-hydrochloride crystals, ensuring rapid and uniform reaction with nitrite.[3]

  • Diazotization: Add

    
     solution dropwise while maintaining 
    
    
    .
    • Checkpoint 1 (Validation): Test with starch-iodide paper.[3] A blue spot indicates excess nitrite (reaction complete).[3] Remove excess with sulfamic acid to prevent side reactions.[3]

Phase 2: Coupling (The Crystal Formation) [3]

  • Precipitation of Coupler: Dissolve AAA in NaOH, then re-precipitate with Acetic Acid to form a fine suspension.[3]

    • Causality: Coupling reaction occurs on the surface of the solid coupler particles. Finer particle size = faster reaction and more uniform pigment crystals.[3]

  • Reaction: Add the tetrazo solution to the coupler suspension. Maintain pH 4.5–5.5.[3]

    • Checkpoint 2 (Validation): Spot test on filter paper.[3] The run-out should be colorless (no unreacted diazo).

Phase 3: Thermal Treatment & Crystallization

  • Ripening: Heat the slurry to 90–95°C for 30 minutes.

    • Mechanism:[3][7][8][9] This "Ostwald Ripening" allows small, imperfect crystals to dissolve and redeposit onto larger, more stable crystals, improving opacity and filtration properties.

  • Single Crystal Growth (For XRD): Standard synthesis yields powder.[3] For single-crystal analysis, dissolve the pigment in 1,2,4-trichlorobenzene at 200°C and cool slowly (1°C/hour).[3]

Workflow Diagram

SynthesisStart3,3'-DichlorobenzidineTetrazoTetrazotization(T < 5°C, HCl)Start->TetrazoCheck1Checkpoint: Starch-Iodide(Excess Nitrite?)Tetrazo->Check1CouplingCoupling Reaction(pH 4.5-5.5)Check1->CouplingPassCheck2Checkpoint: Spot Test(Diazo Consumed?)Coupling->Check2HeatThermal Ripening(95°C)Check2->HeatPassSolventRecrystallization(1,2,4-Trichlorobenzene)Heat->SolventFor Single CrystalXRDXRD Analysis(Validation)Solvent->XRD

Caption: Synthesis workflow with embedded validation checkpoints (yellow diamonds) to ensure protocol integrity.

Thermal Stability & Degradation Risks

A critical consideration for diarylide pigments in plastics (e.g., HDPE, PP) is their thermal decomposition profile.

The PCB 11 Mechanism

At temperatures exceeding 200°C, the crystal lattice energy is overcome, leading not just to melting, but to chemical decomposition.

  • Reaction: Thermal cleavage of the azo/hydrazone linkage.[3]

  • Byproduct: This releases the DCB moiety, which can dechlorinate or rearrange to form 3,3'-dichlorobiphenyl (PCB 11) .[3][1]

  • Implication: This is a non-Aroclor PCB congener found in environmental samples, directly linked to the degradation of diarylide pigments during high-heat processing (e.g., extrusion).

Thermal Stability Hierarchy

Based on crystal packing density and molecular weight:

  • PY 83: Most stable (usable up to ~240°C in some systems due to dense packing).[3]

  • PY 13/14: Intermediate.

  • PY 12: Least stable (lower lattice energy due to twisted conformation).[3]

DegradationPigmentDiarylide Pigment(Solid State)CleavageLinkage CleavagePigment->Cleavage + HeatHeatHeat (>200°C)DCB3,3'-Dichlorobenzidine(Transient)Cleavage->DCBPCB11PCB 11(3,3'-Dichlorobiphenyl)DCB->PCB11Decomposition

Caption: Pathway of thermal degradation leading to PCB 11 formation.[3]

References

  • The Crystal Structure of C.I. Pigment Yellow 12. Barrow, M. J., et al. Dyes and Pigments, 2000.[6] Link[3][6]

  • The Crystal and Molecular Structures of C.I.[4][5][10] Pigments Yellow 13, 14 and 63. Barrow, M. J., et al. Dyes and Pigments, 2002.[2] Link[3]

  • The Crystal and Molecular Structure of C.I.[4][5][10] Pigment Yellow 83. Kennedy, A. R., et al. Dyes and Pigments, 2000.[2][5] Link[3][6]

  • Industrial Organic Pigments: Production, Properties, Applications. Hunger, K., & Schmidt, M. U. Wiley-VCH, 2018.[3] Link[3]

  • Polychlorinated Biphenyls (PCBs) in Pigments. Hu, D., & Hornbuckle, K. C.[3] Environmental Science & Technology, 2010.[3] Link[3]

The Environmental Odyssey of Diarylide Pigments: A Technical Guide to Their Fate and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Preamble: Unraveling the Environmental Journey of a Widely Used Class of Pigments

Diarylide pigments, a cornerstone of the yellow and orange color palette in numerous industrial and commercial applications, are characterized by their robust chemical structure and vibrant hues. Their very utility, however, necessitates a thorough understanding of their environmental persistence, potential transformation pathways, and ultimate fate. This technical guide provides an in-depth exploration of the environmental journey of diarylide pigments, moving beyond a superficial overview to delve into the mechanistic-level understanding and practical analytical strategies required for their comprehensive assessment. As Senior Application Scientist, the narrative that follows is grounded in the principles of scientific integrity, offering not just protocols but the rationale that underpins them, ensuring a self-validating framework for researchers in the field.

Physicochemical Properties: The Foundation of Environmental Behavior

Diarylide pigments are complex organic molecules, specifically disazo compounds, synthesized from the coupling of a tetra-azotized benzidine derivative with two equivalents of an acetoacetanilide coupling agent.[1] This molecular architecture imparts several key physicochemical properties that dictate their environmental behavior:

  • Low Water Solubility: Diarylide pigments are virtually insoluble in water. This characteristic is fundamental to their function as pigments but also significantly influences their environmental mobility and bioavailability.

  • High Molecular Weight: The large size of diarylide pigment molecules further limits their ability to traverse biological membranes, a key factor in their low potential for bioaccumulation.

  • High Thermal Stability: These pigments are designed to withstand significant heat, a property essential for their use in plastics and coatings.[1] However, as we will explore, this stability has its limits, with significant environmental implications at elevated temperatures.

PropertyTypical Range/ValueImplication for Environmental Fate
Water Solubility Extremely low (<1 mg/L)Limited mobility in aqueous systems; reduced bioavailability to aquatic organisms.
Molecular Weight 600 - 1000 g/mol Low potential for bioaccumulation across biological membranes.
Log Kow High (often > 6)Strong affinity for organic matter in soil and sediment, leading to partitioning out of the water column.
Vapor Pressure Very lowNot expected to be a significant route of environmental transport.

Table 1: Key Physicochemical Properties of Diarylide Pigments and Their Environmental Significance.

Environmental Transformation Pathways: A Multifaceted Degradation Landscape

The environmental fate of diarylide pigments is governed by a complex interplay of biotic and abiotic degradation processes. Contrary to a simplistic view of these compounds as entirely inert, they are subject to transformation under specific environmental conditions.

Biodegradation: A Tale of Two Steps

The biodegradation of diarylide pigments, and azo compounds in general, is a nuanced process that typically requires a sequence of anaerobic and aerobic conditions for complete mineralization.

  • Anaerobic Reductive Cleavage: The initial and rate-limiting step in the biodegradation of the azo linkage is a reductive cleavage. Under anaerobic conditions, microorganisms can utilize the azo bond as an electron acceptor, breaking it to form two aromatic amine molecules.[2] This process results in the decolorization of the pigment.

  • Aerobic Degradation of Aromatic Amines: The aromatic amines formed during the anaerobic stage are often more mobile and potentially more toxic than the parent pigment. Their complete degradation typically occurs under aerobic conditions, where they can be mineralized to carbon dioxide, water, and inorganic constituents by a diverse range of microorganisms.[2]

The inherent insolubility of diarylide pigments presents a significant challenge to their bioavailability for microbial degradation. The rate of biodegradation is often limited by the slow dissolution of the pigment particles.

Figure 2: Thermal degradation pathway of diarylide pigments.

The formation of DCB is a critical endpoint in the risk assessment of diarylide pigments due to its classification as a potential human carcinogen. The environmental fate of DCB itself is therefore of considerable importance. It is known to be susceptible to photolysis in water and air but can be persistent in soil and sediment, where it binds strongly to organic matter. [3]

Mobility and Persistence in the Environment: Where Do They Go?

The low water solubility and high octanol-water partition coefficient (Kow) of diarylide pigments mean that they have a strong tendency to partition from the water column into soil and sediment. Their mobility within these compartments is consequently low.

Soil Column Leaching Studies (OECD 312): To experimentally determine the mobility of diarylide pigments in soil, soil column leaching studies are the gold standard. [4][5][6]These studies simulate the movement of the pigment through a soil profile under controlled conditions of rainfall. Due to their low mobility, it is expected that the majority of the applied diarylide pigment will remain in the upper layers of the soil column, with minimal leaching to lower depths and into the leachate.

Ecotoxicological Profile: Assessing the Impact on Biota

The available ecotoxicity data for diarylide pigments and their primary degradation product, 3,3'-dichlorobenzidine, indicate varying levels of concern.

SubstanceOrganismEndpointValueReference
Pigment Yellow 12 Earthworm (Eisenia fetida)56-day NOEC (reproduction)1000 mg/kg soil dw[7]
Pigment Yellow 13 RatAcute Oral LD50>3000 mg/kg bw[7]
Pigment Yellow 83 RatAcute Oral LD50>1750 mg/kg bw[7]
3,3'-Dichlorobenzidine Bacteria (Microtox)IC500.06 mg/L[8]
3,3'-Dichlorobenzidine Bluegill sunfish48-h LC1002 mg/L[8]

Table 2: Summary of Ecotoxicity Data for Selected Diarylide Pigments and 3,3'-Dichlorobenzidine.

The data suggest that the parent diarylide pigments have low acute toxicity to a range of organisms, which is consistent with their low bioavailability. In contrast, 3,3'-dichlorobenzidine exhibits significantly higher toxicity, particularly to aquatic organisms. This underscores the importance of understanding the conditions under which DCB can be released into the environment.

Experimental Protocols: A Guide to Methodical Assessment

The following section outlines the key experimental protocols for assessing the environmental fate of diarylide pigments, with a focus on adapting standard methods for these challenging, insoluble substances.

Ready Biodegradability Testing (Adapted OECD 301)

The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals. [9]For insoluble substances like diarylide pigments, modifications are necessary to ensure the test substance is available to the microorganisms.

Causality Behind Experimental Choices: The primary challenge is overcoming the low bioavailability of the pigment. The choice of method to enhance bioavailability is critical and must be justified.

  • Adsorption onto a Solid Support: The pigment can be adsorbed onto a fine, inert solid support like silica gel. This increases the surface area of the pigment that is exposed to the microbial inoculum.

  • Use of an Emulsifying Agent: A non-toxic, non-biodegradable emulsifying agent can be used to create a stable dispersion of the pigment in the aqueous test medium. The choice of emulsifier and its concentration must be carefully controlled and validated to ensure it does not inhibit microbial activity or contribute to the measured endpoint (e.g., CO2 evolution). [3] Self-Validating System: The protocol must include appropriate controls to validate the results.

  • Positive Control: A readily biodegradable substance is run in parallel to confirm the viability of the microbial inoculum.

  • Toxicity Control: The test substance is added to the positive control to ensure it is not toxic to the microorganisms at the tested concentration.

  • Inert Support/Emulsifier Control: The solid support or emulsifier is run in a separate flask to ensure it does not contribute to the measured biodegradation.

Step-by-Step Methodology (Adapted OECD 301F - Manometric Respirometry):

  • Preparation of Test Substance: Prepare a stock dispersion of the diarylide pigment using either adsorption onto silica gel or an appropriate emulsifier.

  • Test Setup: Add mineral medium to the respirometer flasks. Add the microbial inoculum (e.g., activated sludge).

  • Addition of Test Substance: Add the prepared stock dispersion of the diarylide pigment to the test flasks to achieve the desired test concentration.

  • Controls: Prepare flasks for the positive control, toxicity control, and blank (inoculum only).

  • Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) with continuous stirring.

  • Measurement: Measure the oxygen consumption in each flask over a 28-day period.

  • Data Analysis: Calculate the percentage of biodegradation based on the measured oxygen consumption relative to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window during the 28-day test.

Figure 3: Experimental workflow for adapted OECD 301F ready biodegradability testing.

Soil Column Leaching (OECD 312)

This protocol is designed to assess the mobility of chemicals in soil. [4][5][6] Causality Behind Experimental Choices: The choice of soil type is critical and should be representative of relevant environmental compartments. The use of a radiolabeled test substance (e.g., 14C-labeled diarylide pigment) is highly recommended as it allows for a complete mass balance and the tracking of both the parent compound and its degradation products. [5] Self-Validating System:

  • Reference Substance: A substance with known mobility (e.g., atrazine) can be co-chromatographed to provide a relative measure of mobility. [4]* Mass Balance: The total amount of radioactivity recovered from the leachate, soil segments, and any volatile traps should be within an acceptable range (e.g., 90-110%) of the applied amount.

Step-by-Step Methodology:

  • Column Preparation: Pack glass columns with sieved soil to a defined height and bulk density.

  • Pre-elution: Saturate the soil columns with a solution of 0.01 M CaCl2 to establish steady-state flow.

  • Application of Test Substance: Apply the radiolabeled diarylide pigment to the top of the soil column.

  • Leaching: Elute the columns with 0.01 M CaCl2 solution at a constant flow rate for a defined period (e.g., 48 hours).

  • Sample Collection: Collect the leachate in fractions.

  • Soil Segmentation: After the leaching phase, extrude the soil column and divide it into segments of defined length.

  • Analysis: Analyze the leachate fractions and extracts from the soil segments for the parent pigment and its degradation products using appropriate analytical techniques (e.g., LSC, HPLC-MS).

Analytical Methodologies: Quantifying the Unquantifiable

The analysis of diarylide pigments and their degradation products in environmental matrices presents a significant challenge due to their low concentrations and the complexity of the matrices.

Analytical TechniqueAnalyteSample MatrixKey Considerations
HPLC-UV/Vis Parent Diarylide PigmentWater, Soil/Sediment ExtractsGood for quantification of the parent compound; may lack sensitivity for trace levels and specificity for degradation products.
HPLC-MS/MS Parent Pigment & Degradation Products (e.g., DCB)Water, Soil/Sediment ExtractsHighly sensitive and specific; allows for the identification and quantification of both the parent pigment and its transformation products. [10]
GC-MS 3,3'-DichlorobenzidineSoil/Sediment ExtractsRequires derivatization of the amine groups for improved volatility and chromatographic performance.
LC-MS Diarylide Pigments and degradation productsEnvironmental SamplesA powerful tool for the separation and identification of complex mixtures of pigments and their metabolites. [11]

Table 3: Summary of Analytical Techniques for Diarylide Pigments and Their Degradation Products.

Sample Preparation: A robust sample preparation method is crucial for accurate analysis.

  • Soil/Sediment: Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate organic solvent (e.g., toluene, dichloromethane) is typically used to extract the pigments and their degradation products.

  • Water: Solid-phase extraction (SPE) can be used to concentrate the analytes from large volumes of water.

Conclusion: A Framework for Responsible Stewardship

The environmental fate of diarylide pigments is a complex subject that requires a multifaceted approach to assessment. While their low solubility and high molecular weight generally limit their bioavailability and mobility, the potential for thermal and photolytic degradation to form more mobile and toxic products, such as 3,3'-dichlorobenzidine, necessitates a thorough and rigorous evaluation. The experimental protocols and analytical methodologies outlined in this guide provide a framework for conducting such assessments in a scientifically sound and self-validating manner. As our understanding of the environmental behavior of these widely used pigments continues to evolve, a commitment to robust scientific inquiry will be paramount in ensuring their responsible stewardship.

References

  • 2023 ACS Presentation - Soil column leaching of [14C]-Atrazine in similar soils representing three c - Smithers. [Link]

  • Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC - NIH. [Link]

  • Biodegradation and Decolorization of Textile Azo Dyes by Paramecium caudatum Isolated from Industrial Wastewater - MDPI. [Link]

  • (PDF) OECD GUIDELINE FOR TESTING OF CHEMICALS. [Link]

  • Five Things to Know About Soil Column Leaching | Eurofins. [Link]

  • Biodegradation Tests for Poorly-Soluble Compounds - ECETOC. [Link]

  • 3,3'-Dichlorobenzidine - Canada.ca. [Link]

  • Assessing the Applicability of the OECD 301B Ready Biodegradability Test Method for Volatile Compounds - Smithers. [Link]

  • (PDF) The Use of Leaching Tests to Study the Potential Mobilization of Heavy Metals from Soils and Sediments: A Comparison - ResearchGate. [Link]

  • Test No. 312: Leaching in Soil Columns - OECD. [Link]

  • TOXICOLOGICAL PROFILE FOR 3,3'-DICHLOROBENZIDINE U.S. DEPARTMENT OF HEALTH AND HUMAN SERVICES Public Health Service Agency f - GovInfo. [Link]

  • Dichlorobenzidine-based Compounds Metabolized to 3,3 - OEHHA. [Link]

  • Synthesis and evaluation of organic pigments. 4. New monoarylide and diarylide pigments. [Link]

  • Determination of 3,3'-dichlorobenzidine and its degradation products in environmental samples with a small low-field Fourier transform ion cyclotron resonance mass spectrometer - PubMed. [Link]

  • US20110061564A1 - Diarylide Yellow Pigments - Google P
  • Fate, Transport and Transformation Test Guidelines OPPTS 835.1240 Leaching Studies - Regulations.gov. [Link]

  • Cadmium Yellow Pigments in Oil Paintings: Optical Degradation Studies Utilizing 3D Fluorescence Mapping Supported by Raman Spectroscopy and Colorimetry - MDPI. [Link]

  • Reactive Trapping of 3,3'-Dichlorobenzidine Decomposition Products in Polyethyelene-Based Diarylide Pigments Concentrates - Scribd. [Link]

  • Preparing Samples for HPLC-MS/MS Analysis - Organomation. [Link]

  • Pigment Yellow 12, Pigment Yellow 13, Pigment Yellow 83 | Request PDF - ResearchGate. [Link]

  • Diarylide pigment - Wikipedia. [Link]

  • Pigment Yellow 12 - OECD Existing Chemicals Database. [Link]

  • Rublev Colours Diarylide Yellow Pigment. [Link]

  • hplc analysis of algal pigments - Laboratory for Microbial Oceanography. [Link]

  • Toxicological Profile for 3,3'-Dichlorobenzidine. [Link]

  • Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics - Bentham Science Publisher. [Link]

  • Sample Preparation | Agilent. [Link]

Sources

Technical Deep Dive: Pigment Yellow 13 (Diarylide Yellow)

Author: BenchChem Technical Support Team. Date: February 2026

From Molecular Architecture to Toxicological Vigilance

Executive Summary

Pigment Yellow 13 (PY13), a diarylide disazo pigment (C.I. 21100), represents a critical evolution in colorant chemistry. Characterized by its robust solvent resistance and high tinctorial strength, PY13 superseded earlier monoazo pigments (Hansa Yellows) in industrial offset printing and plastic applications.[1] However, for the modern scientific community—particularly those in drug development and toxicology—PY13 serves as a potent case study in "inadvertent byproduct generation." The synthesis of PY13 involves 3,3'-dichlorobenzidine (DCB), a known carcinogen, and can inadvertently generate 3,3'-dichlorobiphenyl-4,4'-diamine derivatives and non-dioxin-like polychlorinated biphenyls (specifically PCB 11). This guide synthesizes the historical genesis, chemical mechanism, and toxicological footprint of PY13, providing a rigorous technical foundation for handling and analysis.

Historical Genesis: The Diarylide Revolution

The trajectory of organic yellow pigments is defined by the quest for stability. Early 20th-century Hansa Yellows (Monoazo) offered brilliance but failed under the heat and solvent stress of modern industrial processing.[1][2]

  • 1911 (The Breakthrough): The class of Diarylide pigments was first synthesized by chemists at Griesheim-Elektron (Germany).[1] They discovered that coupling tetrazotized benzidine derivatives with acetoacetarylamides yielded pigments with significantly higher melting points and solvent fastness than their monoazo predecessors.[1]

  • The 1930s (Industrialization): Widespread adoption occurred as high-speed offset printing demanded inks that would not bleed or sublime.[1]

  • The Structural Shift: The industry moved from unsubstituted benzidines (carcinogenic and chemically inferior) to 3,3'-dichlorobenzidine (DCB) .[1] This chlorination at the ortho position to the amino group sterically hindered the molecule, twisting the biphenyl bond and improving insolubility.

Differentiation of Key Diarylides:

  • Pigment Yellow 12: DCB coupled with Acetoacetanilide (AAA).[1]

  • Pigment Yellow 13: DCB coupled with 2,4-acetoacetoxylidide (AAMX) .[1] The addition of methyl groups on the coupling component (xylidide vs. anilide) enhanced heat stability and solvent resistance, making PY13 the preferred choice for demanding plastic and ink applications.

Molecular Architecture & Synthesis

The synthesis of PY13 is a classic tetrazotization-coupling sequence .[1] It relies on the precise stoichiometry of a diamine and a coupling component, governed by pH and temperature control to prevent decomposition of the unstable diazonium salt.

The Mechanism[3][4][5]
  • Tetrazotization: 3,3'-dichlorobenzidine (DCB) is reacted with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5°C).[1] This converts both amine groups into diazonium groups (

    
    ).[1]
    
  • Coupling: The tetrazonium salt reacts with two equivalents of 2,4-acetoacetoxylidide (AAMX) .[1] This occurs via electrophilic aromatic substitution at the active methylene group of the acetoacetyl moiety.

Visualization of Synthesis Pathway

PY13_Synthesis DCB 3,3'-Dichlorobenzidine (DCB) Tetra Tetrazonium Salt (Intermediate) DCB->Tetra Diazotization (0-5°C) NaNO2 NaNO2 + HCl (Nitrous Acid) NaNO2->Tetra Coupling Coupling Reaction (pH 4.5 - 5.5) Tetra->Coupling AAMX 2,4-Acetoacetoxylidide (AAMX) x2 AAMX->Coupling PY13 Pigment Yellow 13 (C36H34Cl2N6O4) Coupling->PY13 Electrophilic Subst.

Figure 1: Synthetic pathway of Pigment Yellow 13 via tetrazotization of DCB and coupling with AAMX.[1][3][4][5][6]

Technical Characterization

PY13 exists not as a simple azo compound but predominantly in the keto-hydrazone tautomeric form in the solid state.[1][5] This hydrogen-bonding network contributes to its insolubility and high melting point.[1]

Physicochemical Data Profile[1]
PropertyValue / DescriptionRelevance
CAS Number 5102-83-0Regulatory ID
Molecular Formula

Stoichiometry Check
Molecular Weight 685.6 g/mol Mass Balance
Crystal System Triclinic (Space Group P-1)Stability
Melting Point 330°C - 344°C (Decomposes)Thermal Processing Limit
Density 1.30 - 1.45 g/cm³Formulation Loading
Solvent Resistance Excellent (Toluene, MEK)Ink Stability
Lightfastness 4-5 (Blue Wool Scale)Interior/Packaging Use

Toxicological Nexus: The "Drug Dev" Perspective

For professionals in drug development and toxicology, PY13 is less about color and more about impurity profiling . The synthesis involves DCB, a carcinogen, and can generate inadvertent polychlorinated biphenyls (iPCBs).

The PCB 11 Issue

Recent environmental screenings have identified PCB 11 (3,3'-dichlorobiphenyl) as a ubiquitous contaminant in yellow pigments.[1]

  • Mechanism: During the tetrazotization or coupling steps, free radical side reactions (homolytic cleavage of the diazo bond) can lead to the replacement of the diazo group with a hydrogen atom or the coupling of biphenyl radicals.

  • Regulatory Impact: While "dioxin-like" PCBs (e.g., PCB 126) are heavily regulated, PCB 11 is a "non-dioxin-like" congener.[1] However, its presence in consumer goods (yellow paper, textiles) has triggered scrutiny from the EPA and FDA regarding inadvertent generation pathways.

Thermal Decomposition

At temperatures exceeding 200°C, PY13 can thermally degrade.

  • Risk: Reversion to monoazo fragments or release of free 3,3'-dichlorobenzidine.[1]

  • Protocol: Processing temperatures in plastics (extrusion/injection molding) must be strictly monitored to remain below 200°C to prevent carcinogenic emissions.[1]

Toxicity_Flow cluster_synthesis During Synthesis PY13_Solid Pigment Yellow 13 (Solid State) Thermal Thermal Stress (>200°C) PY13_Solid->Thermal Heating Result1 Release of 3,3'-Dichlorobenzidine (DCB) (Carcinogen) Thermal->Result1 Cleavage Radical Free Radical Side Reactions Result2 Formation of PCB 11 (Environmental Toxicant) Radical->Result2 H-Abstraction Synthesis_Step Diazotization Step Synthesis_Step->Radical

Figure 2: Toxicological risk pathways: Thermal decomposition and inadvertent PCB 11 generation.[1][3][4]

Experimental Protocols

Disclaimer: These protocols involve carcinogenic intermediates (DCB).[1] All work must be performed in a Class II Biosafety Cabinet or high-performance fume hood with full PPE (nitrile gloves, respirator).

Laboratory Synthesis of High-Purity PY13

This protocol emphasizes purity to minimize iPCB formation.[1]

Reagents:

  • 3,3'-Dichlorobenzidine dihydrochloride (0.05 mol)[1]

  • 2,4-Acetoacetoxylidide (0.105 mol)[1]

  • Sodium Nitrite (0.10 mol)[1]

  • Hydrochloric Acid (31%)[1]

  • Surfactant (e.g., fatty alcohol ethoxylate)

Workflow:

  • Tetrazotization:

    • Suspend DCB dihydrochloride in 300 mL water and 25 mL HCl.[1]

    • Cool to 0°C with ice bath.[1]

    • Add Sodium Nitrite solution dropwise below the surface.[1] Maintain temp <5°C.

    • Stir 1 hour. Destroy excess nitrite with sulfamic acid.[1] Clarify solution with activated carbon/filtration.[1]

  • Coupling Component Preparation:

    • Dissolve AAMX in dilute NaOH at 20°C.

    • Precipitate AAMX in a fine state by adding dilute acetic acid until pH is 6.0 (Acid reprecipitation ensures fine particle size).[1]

    • Add surfactant (1% w/w of pigment yield).[1]

  • Coupling Reaction:

    • Add the Tetrazonium salt solution to the AAMX suspension over 60 minutes.

    • Maintain pH at 4.5–5.5 using sodium acetate buffer.[1]

    • Stir for 2 hours. Heat to 90°C for 30 minutes (Heat curing improves crystallinity and opacity).[1]

  • Isolation:

    • Filter hot.[1] Wash with water until conductivity of filtrate is <200 µS/cm.[1]

    • Dry at 60°C.[1]

Analytical Validation (Self-Validating System)

To ensure the product meets "drug development" standards for purity (i.e., minimal toxic impurities):

  • Free Amine Test: Extract 1g pigment with diethyl ether. Analyze via GC-MS. Limit: <20 ppm DCB.[1]

  • PCB Screen: Soxhlet extraction with toluene followed by GC-ECD (Electron Capture Detection). Target: PCB 11.

References

  • Griesheim-Elektron. (1911).[1] Process for the production of azo dyes.[1][3][7] German Patent DE 251479.[1] (Historical foundation of Diarylide chemistry).

  • Herbst, W., & Hunger, K. (2004). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH.[1] [1]

  • Hu, D., & Hornbuckle, K. C. (2010). Inadvertent Polychlorinated Biphenyls in Commercial Paint Pigments. Environmental Science & Technology, 44(8), 2822–2827. [1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 73462, Pigment Yellow 13. [1]

  • U.S. Environmental Protection Agency (EPA). (2015).[1] PCB 11 in Consumer Products.

  • Color Index International. C.I.[1] Pigment Yellow 13 (21100).[1][8] Society of Dyers and Colourists & AATCC.[1]

Sources

photochemical properties of Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-]

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Photochemical Properties and Stability Mechanisms of Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-]

Executive Summary

This technical guide provides a comprehensive analysis of the photochemical behavior of N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxobutanamide] (CAS 42487-09-2). Known primarily as a high-performance coupling component for the "Condensation Azo" class of pigments (e.g., Pigment Yellow 93, 94, 95, 128), this molecule represents a critical scaffold in organic materials science.

For drug development professionals , this molecule serves as a robust model for studying the photostability of bis-amide linkers and chlorinated aromatic cores under oxidative stress. For material scientists , understanding its degradation pathways is essential for predicting the lifespan of high-performance coatings and plastics. This guide details the keto-enol tautomerism that governs its reactivity, the hydrogen-bonding networks that confer stability, and the specific protocols for validating its photochemical integrity.

Chemical Identity and Structural Analysis

The molecule is a bifunctional acetoacetamide derivative. Its stability is dictated by the electronic influence of the central chlorinated ring on the pendant diketone groups.

Property Data
IUPAC Name N,N'-(2,5-dichloro-1,4-phenylene)bis(3-oxobutanamide)
CAS Number 42487-09-2
Molecular Formula C₁₄H₁₄Cl₂N₂O₄
Molecular Weight 345.18 g/mol
Physical State White to off-white crystalline powder
Melting Point >250 °C (Decomposes)
Solubility Low in water; soluble in polar aprotic solvents (DMSO, DMF)
Tautomeric Equilibrium

The core photochemical feature of this molecule is the keto-enol tautomerism of the acetoacetamido group. In solution and the solid state, the equilibrium shifts based on solvent polarity and temperature, significantly affecting photoreactivity.

  • Keto Form: Favored in non-polar environments; reactive at the methylene (

    
    ) bridge.
    
  • Enol Form: Stabilized by intramolecular hydrogen bonding; absorbs further into the UV region.

Tautomerism cluster_0 Photochemical Consequence Keto Keto Form (-CO-CH2-CO-) Reactive Methylene Enol Enol Form (-C(OH)=CH-CO-) Stabilized by H-Bond Keto->Enol UV / Polar Solvent Enol->Keto Thermal Relaxation Reactivity Enol form is more resistant to photo-oxidation Enol->Reactivity

Figure 1: Keto-Enol Tautomeric Shift. The enol form provides a 'virtual ring' via hydrogen bonding, enhancing photostability.

Photochemical Properties & Degradation Mechanisms

Intrinsic Photophysics (The Intermediate)

As an isolated molecule (uncoupled), the substance absorbs primarily in the UV-A/UV-B region (


).
  • Excitation: Upon UV irradiation, the carbonyl groups undergo

    
     transitions.
    
  • Photo-oxidation: The active methylene group is the "weak link." In the presence of singlet oxygen (

    
    ), it can undergo oxidative cleavage, leading to the formation of 2,5-dichloro-1,4-phenylenediamine  and oxalic acid  derivatives.
    
  • Fluorescence: Weak fluorescence may be observed in polar solvents due to the rigid phenylenediamine core, but this is typically quenched by intersystem crossing (ISC) to triplet states.

Applied Photochemistry (The Condensation Pigments)

When this molecule is used as a coupler (e.g., in Pigment Yellow 93), it condenses with two equivalents of a diazo component. The resulting structure is exceptionally stable due to Intramolecular Hydrogen Bonding .

  • Mechanism: The amide hydrogens bond with the azo nitrogens and carbonyl oxygens, locking the molecule into a planar, rigid conformation.

  • Energy Dissipation: Absorbed photon energy is dissipated as heat via rapid proton transfer (ESIPT - Excited State Intramolecular Proton Transfer) within the hydrazone tautomer, preventing bond fission.

  • Lightfastness Rating: Pigments derived from this core typically achieve 7-8 on the Blue Wool Scale (Excellent).

Degradation Pathways

For the uncoupled intermediate or in cases of extreme weathering, degradation follows these steps:

Degradation Start Parent Molecule (Bis-Acetoacetamide) Excitation UV Excitation (n -> pi*) Start->Excitation Radical Radical Formation at Methylene Bridge Excitation->Radical H-Abstraction Peroxide Peroxide Intermediate Radical->Peroxide +O2 Cleavage Bond Cleavage (Amide Hydrolysis) Peroxide->Cleavage Products Degradation Products: 1. 2,5-Dichloro-p-phenylenediamine 2. Acetic Acid / CO2 Cleavage->Products

Figure 2: Oxidative Photodegradation Pathway of the Acetoacetamide Linker.

Experimental Protocols

To validate the stability of this molecule or its derivatives, the following protocols are recommended. These align with ICH Q1B (for pharma) and ISO 4892-2 (for materials).

Protocol A: Accelerated Photostability Testing (Xenon Arc)
  • Objective: Simulate outdoor weathering to determine half-life (

    
    ) and color shift (
    
    
    
    ).
  • Equipment: Xenon Arc Weatherometer (e.g., Atlas Ci4000).

  • Parameters:

    • Filter: Borosilicate S (Daylight simulation).

    • Irradiance:

      
       @ 340 nm.
      
    • Black Panel Temp:

      
      .
      
    • Cycle: Continuous light (for max stress) or 102:18 light:spray (for weather).

  • Duration: 500 hours (intermediate screening) to 3000 hours (final pigment validation).

Protocol B: Analytical Monitoring of Degradation (HPLC-MS)
  • Objective: Identify breakdown products (impurities) for toxicity assessment.

  • Sample Prep: Dissolve 10 mg in DMF/Acetonitrile (50:50). Irradiate in quartz cuvette.

  • LC Conditions:

    • Column: C18 Reverse Phase (

      
      ).
      
    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10-90% B over 20 min.

    • Detection: PDA (200-400 nm) and MS (ESI+).

  • Target Ions: Look for

    
     (Parent), 
    
    
    
    (Dichlorophenylenediamine), and oxidized fragments.

Data Summary: Photochemical Stability

ParameterUncoupled IntermediateDerived Pigment (e.g., PY 93)
UV Absorption Max 290 nm (Broad)400-450 nm (Yellow)
Photostability (

)
Moderate (< 100 hrs in soln)Excellent (> 3000 hrs solid)
Primary Failure Mode Methylene oxidationAzo bond cleavage (slow)
Thermal Stability Dec. > 250°CStable > 280°C
Solvent Resistance Soluble in polar solventsHighly Insoluble (Migration Resistant)

References

  • Herbst, W., & Hunger, K. (2004). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH.[1] (Definitive source on condensation azo pigment chemistry and stability).

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.[1] (Mechanisms of azo-hydrazone tautomerism).

  • PubChem. (2025). Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-] - Compound Summary. Link

  • European Chemicals Agency (ECHA). (2024). Registration Dossier for CAS 42487-09-2.
  • Allen, N. S. (1987). Photochemistry and Photophysics of Polymeric Materials. Wiley.

Sources

Methodological & Application

synthesis procedure for high purity Pigment Yellow 13

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Pigment Yellow 13 (C.I. 21100)

Executive Summary

Pigment Yellow 13 (PY13) is a diarylide yellow pigment widely utilized for its high color strength, solvent resistance, and thermal stability.[1] While traditionally used in printing inks and plastics, emerging applications in biomedical polymers and pharmaceutical packaging demand high-purity grades with minimized residual primary aromatic amines (PAAs), specifically the carcinogenic precursor 3,3'-dichlorobenzidine (DCB).

This guide details a rigorous synthesis and purification protocol designed to achieve >99.5% purity with residual DCB levels <10 ppm. The methodology prioritizes stoichiometric precision, pH-controlled coupling, and solvent-assisted purification to eliminate unreacted intermediates.

Chemical Foundation & Mechanism

The synthesis of PY13 follows a classical azo-coupling reaction. It is a bis-azo condensation involving the tetrazotization of a diamine followed by coupling with an acetoacetarylamide.

  • Reaction Type: Bis-diazotization and Azo Coupling.[2]

  • Key Intermediates:

    • Tetrazo Component: 3,3'-dichlorobenzidine (DCB) converted to its bis-diazonium salt.

    • Coupling Component: 2,4-acetoacetoxylidide (AAX), also known as acetoacet-2,4-dimethylanilide.

Reaction Mechanism Visualization

PY13_Mechanism cluster_conditions Critical Process Parameters DCB 3,3'-Dichlorobenzidine (DCB) Tetrazo Bis-Diazonium Salt (Active Intermediate) DCB->Tetrazo Tetrazotization HCl HCl + NaNO2 (0-5°C) HCl->Tetrazo Coupling Coupling Reaction (pH 4.5 - 5.5) Tetrazo->Coupling AAX 2,4-Acetoacetoxylidide (AAX) AAX->Coupling PY13 Pigment Yellow 13 (Crude) Coupling->PY13 Bis-Azo Formation

Figure 1: Reaction pathway for Pigment Yellow 13 synthesis highlighting critical intermediates.

Safety & Handling (Critical)

WARNING: 3,3'-dichlorobenzidine (DCB) is a known carcinogen (IARC Group 2B).[3]

  • Containment: All weighing and handling of DCB must occur in a Class II Biosafety Cabinet or a dedicated fume hood with HEPA filtration.

  • PPE: Double nitrile gloves, Tyvek suit, and P100 respirator are mandatory.

  • Decontamination: Neutralize spills with 10% sodium hypochlorite solution.

Experimental Protocol

Materials & Stoichiometry

To ensure high purity, we use a slight molar excess of the coupling component (AAX) to drive the consumption of the toxic DCB to completion.

ComponentRoleCAS No.Molar Eq.Mass (g)Purity Req.
3,3'-Dichlorobenzidine (DCB) Diazo Precursor91-94-11.0025.3 g>99%
Hydrochloric Acid (37%) Acidifier7647-01-05.00~50 mLACS Reagent
Sodium Nitrite Diazotizing Agent7632-00-02.0514.2 g>99%
2,4-Acetoacetoxylidide (AAX) Coupler97-36-92.1044.0 g>99%
Sodium Hydroxide pH Adjuster1310-73-2--As req.ACS Reagent
Acetic Acid (Glacial) Buffer64-19-7--As req.ACS Reagent
Rosin Soap / Surfactant Dispersant--5% w/w~3.5 gIndustrial Grade
Step-by-Step Methodology

Step 1: Tetrazotization (The "Cold" Step) Objective: Generate the active bis-diazonium salt without thermal decomposition.

  • Disperse 25.3 g DCB in 300 mL deionized water and 50 mL HCl (37%) in a 1L jacketed reactor.

  • Stir vigorously for 30 minutes to form the hydrochloride salt.

  • Cool the mixture to 0°C - 2°C using a glycol chiller.

  • Add 14.2 g Sodium Nitrite (dissolved in 50 mL water) dropwise over 45 minutes. Crucial: Maintain temp < 5°C.

  • Stir for 1 hour at 0-5°C.

  • Validation: Test with Starch-Iodide paper (should turn blue instantly, indicating excess nitrite). Add sulfamic acid to destroy excess nitrite until paper remains white.

  • Filter the clear tetrazo solution to remove insolubles (clarification). Keep cold.

Step 2: Coupler Preparation (Acid Pasting) Objective: Create a fine, reactive suspension of AAX.

  • In a separate 2L vessel, dissolve 44.0 g AAX in 400 mL water containing 18 g NaOH . Stir until clear.

  • Add 3.5 g Rosin Soap (dissolved in warm water). This surfactant controls crystal growth.

  • Slowly pump this alkaline solution into a stirred solution of acetic acid/water (pH ~4.5).

  • The AAX will precipitate as extremely fine particles. Adjust final pH to 5.5 - 6.0 .

Step 3: Coupling Reaction Objective: Controlled azo bond formation.

  • Cool the AAX suspension to 15°C .

  • Slowly add the clarified Tetrazo solution (from Step 1) to the AAX suspension sub-surface over 60-90 minutes.

  • pH Control: Simultaneously dose dilute NaOH/Acetic acid to maintain pH between 4.5 and 5.5 . Note: pH > 6.0 promotes side reactions; pH < 4.0 slows coupling.

  • After addition, stir for 2 hours.

  • Validation: Spot test with alkaline H-acid solution. No color change indicates all diazo is consumed (Safety Check).

Step 4: Thermal Treatment (Ripening) Objective: Enhance crystallinity and opacity.

  • Heat the reaction slurry to 90°C - 95°C for 60 minutes.

  • This step allows the rosin soap to coat the pigment particles, preventing agglomeration and improving filtration rates.

Purification & Isolation (The "High Purity" Protocol)

Standard filtration leaves residual amines. This enhanced protocol removes them.

  • Filtration: Filter the hot slurry using a vacuum Buchner funnel or filter press.

  • Hot Water Wash: Wash the cake with 2L of hot water (80°C) to remove inorganic salts (NaCl).

  • Solvent Wash (Critical for Purity):

    • Reslurry the wet cake in Ethanol or Methanol (50% aq) .

    • Stir for 30 minutes at 40°C. Rationale: Solubilizes unreacted DCB and AAX intermediates.

    • Filter again.

  • Drying: Dry in a vacuum oven at 60°C until moisture content is <0.5%.

  • Milling: Pulverize to pass through a 200-mesh screen.

Process Workflow Visualization

PY13_Workflow Start Raw Materials (DCB, AAX) Tetrazo Step 1: Tetrazotization (0-5°C, pH < 1) Start->Tetrazo Precip Step 2: Coupler Precipitation (Acid Pasting) Start->Precip Coupling Step 3: Coupling Reaction (pH 4.5-5.5, 15°C) Tetrazo->Coupling Precip->Coupling Heat Step 4: Thermal Ripening (90-95°C, Surfactant) Coupling->Heat Purify Step 5: Solvent Wash (Ethanol/Water) Heat->Purify Final High Purity PY13 (Dry Powder) Purify->Final

Figure 2: End-to-end synthesis and purification workflow.

Quality Control & Validation

To certify the pigment as "High Purity," the following metrics must be met:

ParameterMethodSpecification
Residual DCB HPLC-UV / GC-MS< 10 ppm
Free AAX HPLC< 100 ppm
Volatile Matter ISO 787-2< 1.0%
Thermal Stability TGA / DSCStable up to 200°C
Particle Size (D50) Laser Diffraction0.2 - 0.4 µm

HPLC Protocol for Residual DCB:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Acetonitrile : Water (70:30).

  • Detection: UV at 280 nm.

  • Limit of Detection (LOD): 0.5 ppm.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 7070, 3,3'-Dichlorobenzidine. Retrieved from [Link]

  • Herbst, W., & Hunger, K. (2004). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH. (Standard reference for diarylide pigment chemistry).
  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2,4-dimethylphenyl)-3-oxobutanamide] (Pigment Yellow 13). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: 3,3'-Dichlorobenzidine. Retrieved from [Link]

  • Clariant. (n.d.). Pigment Yellow 13 Technical Data Sheet. (Representative industrial standard for comparison).

Sources

Application Note: Advanced Analytical Characterization of Diarylide Pigments

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diarylide pigments (e.g., Pigment Yellow 12, 13, 14,[1][2][3] 83) are the industrial workhorses of the yellow/orange spectrum, widely used in inks, plastics, and coatings. However, their derivation from 3,3'-dichlorobenzidine (DCB) necessitates rigorous characterization, particularly for applications in sensitive sectors like medical device packaging or pharmaceuticals. This guide outlines a multi-modal analytical workflow focusing on solid-state fingerprinting (XRD/Raman) to ensure coloristic performance and trace impurity profiling (GC-MS/LC-MS) to detect regulated byproducts like PCB 11 and free DCB.[4]

Introduction & Chemical Context

Diarylide pigments are disazo compounds synthesized by coupling tetrazotized 3,3'-dichlorobenzidine with acetoacetarylides.[4] While they offer superior tinting strength and solvent resistance compared to monoazo pigments, they present two critical analytical challenges:

  • Polymorphism: The crystal lattice arrangement dictates the pigment's shade, opacity, and rheology.

  • Thermal & Chemical Instability: At temperatures exceeding 200°C, or under reductive conditions, they can decompose to release DCB (a known carcinogen) and polychlorinated biphenyls (specifically PCB 11), which are strictly regulated under TSCA and REACH.

Core Analytical Workflow

The following diagram illustrates the decision matrix for characterizing these pigments, separating solid-state performance analysis from safety/impurity screening.

G cluster_0 Solid State Characterization (Performance & Structure) cluster_1 Impurity & Safety Profiling (Regulatory Compliance) Start Diarylide Pigment Sample (e.g., PY12, PY13, PY83) XRD X-Ray Diffraction (XRD) Polymorph ID & Crystallinity Start->XRD Raman Raman Spectroscopy -N=N- and Biphenyl Fingerprint Start->Raman DSC DSC / TGA Thermal Stability Limit (>200°C) Start->DSC Extract Solvent Extraction (Soxhlet/Ultrasonic) Start->Extract DSC->Start Feedback: Process Limit GCMS GC-MS (SIM Mode) Target: PCB 11 (3,3'-dichlorobiphenyl) Extract->GCMS Hexane/DCM Fraction LCMS LC-MS/MS Target: Free DCB (3,3'-dichlorobenzidine) Extract->LCMS Methanol/Aq Fraction

Figure 1: Integrated workflow for structural and safety characterization of diarylide pigments.

Solid-State Fingerprinting (XRD & Raman)

Objective: Confirm chemical identity and crystal modification (polymorph) without dissolving the sample, which can alter the crystal structure.

A. Raman Spectroscopy (Superior to FTIR)

While FTIR is common, Raman is the preferred technique for azo pigments. The symmetric stretching of the azo bond (-N=N-) and the biphenyl ring vibrations are Raman-active and provide a distinct "fingerprint" that is often weak or silent in FTIR.[4]

  • Key Spectral Marker: The biphenyl ring breathing mode appears intensely at approx. 1608 cm⁻¹ .[4][5]

  • Protocol:

    • Use a 785 nm laser source to minimize fluorescence (common in yellow pigments).[4]

    • Power: <10 mW to prevent thermal degradation (burning) of the sample spot.

    • Integration time: 10–30 seconds.[4]

B. X-Ray Diffraction (XRD)

Different polymorphs of the same chemical structure (e.g., Pigment Yellow 12) exhibit different d-spacings.[4]

  • Protocol:

    • Pack dry pigment powder into a zero-background holder (silicon crystal).[4]

    • Scan Range: 2θ = 3° to 40°.[4]

    • Critical Check: Look for characteristic peaks. For PY12, prominent lines typically appear at d-spacings of 11.82, 7.71, and 3.32 Å.

Trace Impurity Profiling (PCB 11 & DCB)

Objective: Quantify inadvertent polychlorinated biphenyls (specifically PCB 11) and free 3,3'-dichlorobenzidine. This is critical for "drug development" applications (e.g., medical packaging) where leachables are a safety concern.

The Challenge: Solubility vs. Extraction

Diarylide pigments are designed to be insoluble.[4] Therefore, you cannot simply inject the pigment into a chromatograph. You must perform an exhaustive extraction of the impurities from the pigment matrix.

Protocol: Determination of PCB 11 by GC-MS

Reference: Adapted from EPA Method 1628 and academic studies on pigment impurities.

StepActionTechnical Rationale
1. Extraction Weigh 1.0 g pigment.[4] Sonicate in 20 mL Dichloromethane (DCM) or Hexane for 30 mins.PCB 11 is highly soluble in non-polar solvents; the pigment remains suspended.
2. Cleanup Filter supernatant through 0.2 µm PTFE filter.[4] Optional: Silica gel cleanup if matrix interference is high.[4]Removes solid pigment particles that would clog the GC injector.
3.[4] Instrument GC-MS (Single Quad or Triple Quad).[4][6] Column: DB-5ms or equivalent (30m x 0.25mm).[4]Standard non-polar phase separates PCB congeners effectively.[4]
4. Detection SIM Mode (Selected Ion Monitoring).[4][7] Monitor ions m/z 222, 224, 256.Increases sensitivity to ppb levels.[4] m/z 222 is the molecular ion for dichlorobiphenyl.
5.[4] Quantification External standard calibration using authentic PCB 11 standard (AccuStandard/Cambridge Isotope).[4]PCB 11 is not part of standard Aroclor mixes; specific standard is required.
Protocol: Determination of Free DCB by LC-MS/MS

Reference: Based on DIN EN ISO 17234-1 (modified for pigments).

  • Extraction: Extract pigment with Methanol or THF (Ultrasonic bath, 40°C, 30 min).

  • Separation: HPLC on a C18 Reverse Phase column (e.g., Agilent ZORBAX Eclipse Plus).

    • Mobile Phase A: Water + 0.1% Formic Acid.[4]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Detection: Triple Quadrupole MS (MRM mode).

    • Precursor Ion: 253.0 [M+H]⁺[4]

    • Product Ions: 180.0, 195.0 (Quantifier/Qualifier).

Thermal Stability & Decomposition Kinetics

Objective: Establish the safe processing window. Diarylide pigments undergo thermal cleavage at the azo linkage at high temperatures.[4]

Mechanism of Failure

When heated >200°C, the molecule cleaves, potentially reforming mono-azo species or releasing DCB.

ThermalDecay Pigment Diarylide Pigment (Solid) Heat Heat (>200°C) Processing/Extrusion Pigment->Heat Cleavage Thermal Cleavage of Azo Bond Heat->Cleavage Products Breakdown Products: 1. Mono-azo species 2. 3,3'-dichlorobenzidine (Trace) Cleavage->Products

Figure 2: Thermal decomposition pathway of diarylide pigments.[4]

Experimental Protocol (TGA/DSC)
  • Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650).[8]

  • Atmosphere: Nitrogen (Inert) vs. Air (Oxidative).[4] Run both to simulate processing (extrusion) and storage.

  • Ramp Rate: 10°C/min to 400°C.

  • Analysis:

    • TGA: Look for onset of weight loss (typically >220°C).

    • DSC: Look for an exothermic peak immediately preceding or coinciding with weight loss.[4] This indicates the energy release of the bond cleavage.

    • Note: Unlike simple melting (endothermic), decomposition is often exothermic.

References & Standards

  • Shang, H., et al. (2014). "The presence of polychlorinated biphenyls in yellow pigment products in China with emphasis on 3,3'-dichlorobiphenyl (PCB 11)."[9] Chemosphere.[4][10] Link

  • Agilent Technologies. "Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628." Application Note. Link

  • Ecological and Toxicological Association of Dyes and Organic Pigments (ETAD). "PCB's and their inadvertent presence in Pigments." Link

  • He, L., et al. "Characterization of some orange and yellow organic and fluorescent pigments by Raman spectroscopy." Journal of Raman Spectroscopy. Link

  • ISO 787-10. "General methods of test for pigments and extenders — Part 10: Determination of density."[4] (General grounding for physical testing).[4][8]

Sources

Application Note: Pigment Yellow 13 as a High-Fidelity SERRS Probe for Multiplexed Bio-Imaging

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers and drug development professionals. It reframes the use of Pigment Yellow 13 (PY13) from a standard "fluorophore" (which it is not, due to low quantum yield) to its scientifically accurate and powerful role as a Surface-Enhanced Resonance Raman Scattering (SERRS) Probe .

This distinction is critical for scientific integrity: PY13 is an azo pigment that undergoes rapid non-radiative decay, quenching its own fluorescence. However, this same property makes it an exceptional Raman Reporter for multiplexed bioassays, offering sensitivity comparable to fluorescence but with significantly narrower spectral bandwidths.

Executive Summary & Scientific Rationale

While Pigment Yellow 13 (PY13) is traditionally categorized as an industrial diarylide pigment, its utility in bio-analysis lies not in fluorescence emission, but in Surface-Enhanced Resonance Raman Scattering (SERRS) .

Unlike fluorophores (e.g., FITC, Rhodamine), which suffer from photobleaching and broad emission spectra that limit multiplexing, PY13 exhibits a massive Raman cross-section when adsorbed onto plasmonic substrates (Gold or Silver nanoparticles).

Why PY13?

  • Photostability: PY13 is exceptionally resistant to photodegradation compared to organic fluorophores.

  • Spectral Precision: It provides narrow vibrational fingerprints (<2 nm bandwidth) rather than broad fluorescence signals (~50 nm), allowing for higher-order multiplexing in drug screening assays.

  • Resonance Enhancement: The absorption maximum of PY13 (~440–460 nm) allows for resonance Raman effects when excited with blue lasers, amplifying the signal by factors of

    
     to 
    
    
    
    beyond standard SERS.

Mechanism of Action: The SERRS Effect

To use PY13 effectively, one must understand the signal generation pathway. The molecule does not "emit" light; it inelastically scatters it.

Signal Generation Pathway

SERRS_Mechanism Laser Excitation Source (488nm or 532nm) Complex AuNP-PY13 Complex (Localized Surface Plasmon) Laser->Complex Incident Photons AuNP Plasmonic Substrate (Au Nanoparticle) AuNP->Complex EM Field Enhancement PY13 Pigment Yellow 13 (Reporter Molecule) PY13->Complex Molecular Adsorption Scattering Inelastic Scattering (Raman Shift) Complex->Scattering Energy Transfer Detection Detector (Vibrational Fingerprint) Scattering->Detection Stokes Shift

Figure 1: The SERRS signal generation pathway.[1] The interaction between the incident laser, the plasmonic gold surface, and the PY13 molecular resonance creates a hyper-intense scattering signal.

Experimental Protocol: Synthesis of PY13-Functionalized SERS Nanotags

Objective: Create stable, biocompatible nanotags using PY13 as the reporter for cell targeting or immunoassay applications.

Reagents Required
  • Pigment Yellow 13 (PY13): High purity (>98%).

  • Gold Nanoparticles (AuNPs): 60 nm citrate-capped (optimal for SERS enhancement).

  • Solvent: Dimethylformamide (DMF) or Ethanol (PY13 is insoluble in water).

  • Encapsulant: Thiolated Polyethylene Glycol (SH-PEG) or Bovine Serum Albumin (BSA) for biocompatibility.

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

Step-by-Step Methodology
Phase 1: Reporter Solubilization

PY13 is a diarylide pigment with poor aqueous solubility. It must be pre-dissolved in an organic solvent.

  • Dissolution: Dissolve 1 mg of PY13 in 10 mL of DMF. Sonicate for 15 minutes to ensure complete dispersion.

  • Filtration: Filter through a 0.2 µm PTFE filter to remove any undissolved micro-aggregates. Crucial: Aggregates cause signal heterogeneity.

Phase 2: Adsorption onto AuNPs
  • Mixing: Add 10 µL of the PY13/DMF solution to 1 mL of 60 nm AuNP colloid (

    
     particles/mL) under rapid stirring.
    
  • Incubation: Stir for 30 minutes at room temperature. The PY13 molecules will adsorb onto the gold surface via amine/azo interactions.

  • Washing (Critical): Centrifuge at 3,500 x g for 10 minutes. Remove supernatant (unbound PY13) and resuspend the pellet in ultrapure water. Repeat twice.

    • Note: Failure to wash results in high background noise.

Phase 3: Stabilization & Bioconjugation

To prevent the nanotags from aggregating in biological media (high salt), they must be encapsulated.

  • PEGylation: Add 10 µL of 10 µM SH-PEG-COOH to the resuspended nanotags. Incubate for 1 hour.

  • Activation: Activate the carboxyl groups using EDC/NHS chemistry if attaching an antibody (e.g., Anti-EGFR for cancer targeting).

  • Final Resuspension: Store the final nanotags in PBS at 4°C.

Data Acquisition & Analysis

Unlike fluorescence, where you integrate total intensity, SERRS requires spectral peak analysis.

Instrument Settings
  • Excitation Wavelength: 532 nm (Green) or 488 nm (Blue). Note: 785 nm (NIR) is less effective for PY13 due to lack of resonance.

  • Laser Power: 1–5 mW (Do not exceed 10 mW to avoid thermal degradation).

  • Acquisition Time: 100 ms – 1 second per pixel.

Key Spectral Markers for PY13

Identify these specific Raman shifts to validate the presence of the probe:

Raman Shift (

)
AssignmentSignal Strength
1600 - 1620 C=C stretching (Benzene ring)Strong
1400 - 1450 N=N stretching (Azo group)Dominant (Primary Marker)
1330 - 1350 C-N stretchingMedium
1150 - 1180 C-H in-plane bendingMedium

Table 1: Diagnostic Raman peaks for Pigment Yellow 13 identification.

Workflow: Multiplexed Cellular Imaging

This workflow describes how to use PY13 nanotags alongside other Raman reporters (e.g., Malachite Green, Crystal Violet) for simultaneous target detection.

Workflow Step1 1. Cell Culture (Seed cells on CaF2 slides) Step2 2. Incubation (Add Antibody-Conjugated PY13 Nanotags) Step1->Step2 Step3 3. Wash (Remove unbound tags with PBS) Step2->Step3 Step4 4. Raman Mapping (Raster scan cell area) Step3->Step4 Step5 5. Spectral Deconvolution (Separate PY13 signals from cellular background) Step4->Step5

Figure 2: Experimental workflow for cellular imaging using SERRS nanotags.

Safety & Toxicology (Critical E-E-A-T Component)

While PY13 is widely used in inks, its use as a biological probe requires strict safety protocols.

  • Thermal Stability: PY13 is stable up to ~200°C. However, laser-induced heating at high power (>20 mW) can degrade the pigment.

    • Risk: Thermal decomposition can release 3,3'-dichlorobenzidine , a known carcinogen.

    • Control: Always use the minimum laser power required for signal-to-noise ratio (SNR) > 3.

  • Cytotoxicity: The pigment itself is insoluble and biologically inert. However, the nanoparticle carrier (AuNP) determines toxicity. PEGylation (described in Protocol Phase 3) is mandatory to prevent cytotoxicity and immune recognition.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Signal Laser wavelength mismatchSwitch to 488 nm or 532 nm (Resonance zone).
Broad Background AutofluorescencePhotobleach the sample for 10s before acquisition or use Confocal Raman.
Signal Instability Nanotag aggregationIncrease SH-PEG concentration during stabilization.
Peak Broadening CarbonizationReduce laser power; sample is burning.

References

  • Faulds, K., et al. (2014). "Surface-enhanced Raman scattering (SERS) for multiplexed detection." Analyst.

  • Lenz, D., et al. (2011). "SERS detection of azo pigments in artist paints." Journal of Raman Spectroscopy.

  • OECD SIDS. (2003). "Pigment Yellow 13: SIDS Initial Assessment Report." UNEP Publications.

  • Graham, D., & Faulds, K. (2008). "Quantitative SERS for DNA analysis." Chemical Society Reviews.

  • Ataman Kimya. "Pigment Yellow 13 Technical Data Sheet." (Industrial reference for solubility/stability).

Disclaimer: This Application Note is for research use only. Pigment Yellow 13 is not FDA-approved for in vivo diagnostic use in humans.

Sources

Advanced Formulation & Compliance of Pigment Yellow 13 in Polymer Composites

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PY13-POLY-01

Executive Summary

This technical guide addresses the formulation, processing, and compliance qualification of Pigment Yellow 13 (PY13) within polymer matrices.[1][2] While widely used in industrial plastics (PVC, Polyolefins) and inks due to its high tinting strength and transparency, PY13 presents specific challenges in thermal stability and dispersion rheology .[1][2]

Crucial Note for Drug Development & Medical Device Professionals: PY13 is not an excipient for oral solid dosage forms.[1][2] Its relevance to the pharmaceutical sector is strictly limited to secondary packaging (blister packs, films) and medical devices (casings, tubing).[1][2] This guide focuses on minimizing Extractables & Leachables (E&L) —specifically 3,3'-dichlorobenzidine (DCB)—through precise thermal control during compounding.

Part 1: Material Science & Pre-Formulation[1][2]

Chemical Architecture & Constraints

PY13 (C.I. 21100) is a diarylide yellow pigment.[1][2][3][4] Its disazo structure provides exceptional color strength (approx. 25% higher than PY12) but introduces a critical thermal ceiling.[1][2]

  • Chemical Class: Diarylide (Disazo)[1][2]

  • CAS Number: 5102-83-0[2][4][5]

  • Thermal Decomposition Threshold: ~200°C (392°F)[1][2]

  • Critical Degradation Product: 3,3'-dichlorobenzidine (DCB) — a known carcinogen.[1][2]

Thermal Decomposition Pathway

The following diagram illustrates the mechanistic failure of PY13 when processing temperatures exceed 200°C, leading to regulatory failure in medical applications.

PY13_Degradation PY13 Pigment Yellow 13 (Diarylide Structure) Heat Thermal Stress (>200°C) PY13->Heat Extrusion Cleavage Thermal Cleavage of Azo Bond Heat->Cleavage Energy Input DCB 3,3'-Dichlorobenzidine (Carcinogenic Leachable) Cleavage->DCB Primary Byproduct PCB Polychlorinated Biphenyls (Trace) Cleavage->PCB Secondary Byproduct

Figure 1: Thermal degradation pathway of Pigment Yellow 13.[1][2] Processing parameters must remain below the "Heat" node threshold to prevent DCB formation.

Part 2: Formulation Strategy

To achieve a compliant masterbatch, the formulation must balance pigment wetting with thermal protection .[1]

Carrier Resin Selection

For medical packaging/devices, Low-Density Polyethylene (LDPE) or Polypropylene (PP) are standard.[1][2]

  • Recommendation: Use a carrier resin with a Melt Flow Index (MFI) higher than the final polymer matrix (e.g., Carrier MFI 20 for a Film MFI 2).[1][2] This ensures the masterbatch melts first, coating the pigment before high shear is applied.[1]

Dispersant System

Steric stabilization is required to prevent re-agglomeration.[1][2]

ComponentFunctionRecommended Loading (wt%)Rationale
PY13 Powder Colorant20% - 40%High loading for masterbatch efficiency.[1][2]
PE Wax Wetting Agent5% - 10%Low viscosity wax penetrates pigment agglomerates, displacing air/moisture.[1][2]
Zinc Stearate Lubricant/Stabilizer1% - 3%Reduces inter-particle friction; neutralizes acidic residues.[1][2]
Carrier Resin MatrixBalanceCompatible base polymer (LDPE/LLDPE).[1][2]

Part 3: Processing Protocols

Protocol A: High-Shear Pre-Mixing

Objective: To coat pigment particles with wetting agents before they enter the extruder.[1][2]

  • Equipment: High-speed internal mixer (e.g., Henschel type).

  • Sequence:

    • T=0: Add Carrier Resin (Granules/Powder).[1][2]

    • T+30s: Add Wetting Agent (PE Wax).[1][2] Mix at Low Speed to coat resin.[1][2]

    • T+60s: Add PY13 Pigment + Zinc Stearate.

    • T+120s: Ramp to High Speed (Tip speed 20-30 m/s).

  • Endpoint: Mix until temperature reaches 80°C (friction heat). Do not exceed 100°C to prevent wax degradation or premature pigment caking.[1][2]

  • Discharge: Cool immediately to prevent lump formation.[1][2]

Protocol B: Twin-Screw Extrusion (Compounding)

Objective: Dispersion via shear force while strictly controlling melt temperature.[1][2]

  • Equipment: Co-rotating Twin Screw Extruder (L/D ratio ≥ 40).

  • Screw Profile: High-shear kneading blocks in Zone 2 & 3; conveying elements in Zone 4 (cooling).[1][2]

Temperature Profile (Crucial):

Zone Temp Setting (°C) Function
Feed Throat 40 (Water Cooled) Prevent bridging.[1][2]
Zone 1 (Melting) 140 Initiate resin melt.[1][2]
Zone 2 (Dispersion) 160 High shear zone.[1][2] Max friction heat.
Zone 3 (Mixing) 165 Distributive mixing.
Zone 4 (Venting) 160 Vacuum degassing.[1][2]

| Die Head | 170 | Extrusion.[1][2] |

Process Control:

  • Melt Temperature: Monitor via IR sensor.[1][2] MUST NOT EXCEED 190°C.

  • Residence Time: Keep < 60 seconds to minimize thermal history.

Part 4: Quality Control & Validation

Dispersion Mechanism & Testing

The efficacy of the formulation is validated using the Filter Pressure Value (FPV) test (ISO 23900-5).[1][2][6]

Dispersion_Mechanism Agglomerate Pigment Agglomerate (Air/Moisture voids) Wetting Wetting Phase (PE Wax penetration) Agglomerate->Wetting Pre-Mix Shear Shear Force (Extruder Kneading Blocks) Wetting->Shear Extrusion Stabilization Steric Stabilization (Prevents Flocculation) Shear->Stabilization Cooling

Figure 2: The dispersion mechanism required to pass FPV testing.[2]

Protocol C: Filter Pressure Value (FPV) Test

Standard: ISO 23900-5 / EN 13900-5 Purpose: Quantify the presence of undispersed agglomerates.[1][2]

  • Setup: Single screw extruder fitted with a melt pump and a specific screen pack (typically 14,000 mesh or 25 µm).

  • Base Polymer: Extrude pure polymer to establish baseline pressure (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Test: Introduce the pigment masterbatch (diluted to a standard concentration, usually 5-8% pigment).

  • Measurement: Monitor pressure rise (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) over a defined pigment mass.[1]
    
  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

    
    [1][7]
    
  • Acceptance Criteria (Medical/Film Grade):

    • FPV < 0.5 bar/g: Excellent (Suitable for thin films/fibers).[1][2]

    • FPV 0.5 - 1.5 bar/g: Acceptable for molding.[1][2]

    • FPV > 2.0 bar/g: Fail (Risk of specks/streaks).

Part 5: Regulatory Compliance (E-E-A-T)

For applications involving food contact or medical packaging, strict adherence to FDA and EU regulations is mandatory.[1][2]

  • FDA Status: PY13 is generally regulated under 21 CFR 178.3297 (Colorants for Polymers).[1][2]

    • Constraint: It must not migrate to food/drug.[1][2]

  • Purity Requirements:

    • DCB Content: Must be < 10 ppm (varies by specific regulation/grade).[1][2]

    • PCBs: Must be < 25 ppm (per TSCA/ETAD guidelines).[1][2]

  • Extractables Testing:

    • Perform extraction studies (water, ethanol, hexane) on the final article to verify no detection of aromatic amines (DCB) using GC-MS.

References

  • International Organization for Standardization. (2018).[1][2][8] ISO 23900-5:2018 Pigments and extenders — Methods of dispersion and assessment of dispersibility in plastics — Part 5: Determination by filter pressure value test.[1][2]Link[1][2]

  • U.S. Food and Drug Administration. (2023). Code of Federal Regulations Title 21, Sec.[1][2][9] 178.3297 Colorants for polymers.[1][2]Link[1][2]

  • Ecological and Toxicological Association of Dyes and Organic Pigments Manufacturers (ETAD). (2020).[1][2] Code of Ethics and Safe Handling of Pigments.[1]Link[1][2]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 73462, Pigment Yellow 13.[1][2]Link[1][2]

  • Thermo Fisher Scientific. (2016).[1][2] Filter Pressure Value Test (FPV test) - a new standard to examine master batches.[1][2]Link

Sources

Application Note: High-Performance Organic Semiconductor Fabrication Using Pigment Yellow 13 (PY13)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The "Hidden" Semiconductor

Pigment Yellow 13 (PY13, C.I. 21100) is historically ubiquitous in the printing ink and plastics industries due to its exceptional thermal stability and solvent resistance. However, its application in organic electronics (OE) represents a frontier in "green" and low-cost electronics. Unlike designer organic semiconductors (OSCs) that cost >$500/g, PY13 is a commodity chemical.

The scientific premise for using PY13 in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs) lies in its diarylide chemical structure . The molecule features a conjugated


-system derived from 3,3'-dichlorobenzidine, capable of supporting charge carrier transport (hole mobility) if the crystal packing is engineered correctly.
The Challenge: Purity & Packing

Industrial-grade PY13 is unsuitable for electronics due to:

  • Ionic Impurities: Residual salts from the azo-coupling reaction act as charge traps.

  • Resin Binders: Commercial pigments often contain surfactants to aid dispersion in inks, which destroy the dielectric interface in transistors.

  • Polymorphism: Charge transport depends heavily on

    
    -
    
    
    
    stacking. Controlling the crystal polymorph during thin-film deposition is critical.

This guide provides a rigorous protocol to purify, process, and integrate PY13 into high-mobility electronic devices.

Part 2: Material Characterization & Preparation

Molecular Properties
  • CAS Number: 5102-83-0

  • Molecular Formula:

    
    
    
  • Electronic Nature: p-type semiconductor (Hole transport).

  • Estimated Energy Levels: HOMO

    
     -5.6 eV; LUMO 
    
    
    
    -3.4 eV (Values vary by crystal packing).
Protocol A: Electronic-Grade Purification

Rationale: Standard recrystallization is impossible due to PY13's insolubility. We utilize a dual-phase purification strategy.

Step 1: Solvent Washing (Removal of Surface Contaminants)

  • Place 10g of crude PY13 in a Soxhlet extraction thimble.

  • Cycle 1 (Polar): Extract with Methanol (MeOH) for 24 hours. This removes ionic salts and polar surfactants.

  • Cycle 2 (Non-Polar): Extract with Chlorobenzene for 12 hours. This removes unreacted precursors and oligomers.

  • Dry the powder under vacuum (10

    
     mbar) at 100°C for 6 hours.
    

Step 2: High-Vacuum Gradient Sublimation (The "Gold Standard") Causality: Sublimation separates the molecule from non-volatile carbonaceous residues and highly volatile impurities based on mean free path.

  • Load the pre-washed PY13 into the source boat of a gradient sublimation tube (e.g., 3-zone furnace).

  • Pump system to high vacuum (

    
     Torr).
    
  • Temperature Profile:

    • Source Zone: 280°C (Do not exceed 300°C to avoid azo-bond cleavage).

    • Gradient Zone: 220°C (Crystal growth region).

    • Cold Trap: Liquid

      
      .
      
  • Run for 48 hours. Collect the bright yellow crystals from the 200-220°C zone. Discard the ash in the source and the film in the cold trap.

Visualization: Purification Workflow

PurificationProtocol Raw Crude PY13 (Industrial Grade) Soxhlet Soxhlet Extraction (MeOH -> Chlorobenzene) Raw->Soxhlet VacDry Vacuum Drying 100°C, 6h Soxhlet->VacDry Waste1 Waste: Salts/Surfactants Soxhlet->Waste1 Sublimation Gradient Sublimation (10^-6 Torr, 280°C) VacDry->Sublimation Crystal Single Crystal/Pure Powder (Electronic Grade) Sublimation->Crystal Recrystallization @ 220°C Zone Waste2 Waste: Carbon Residue Sublimation->Waste2

Figure 1: Purification workflow transforming industrial pigment into semiconductor-grade material.

Part 3: Device Fabrication Protocols

Protocol B: Thin-Film Transistor (OFET) Fabrication

Architecture: Bottom-Gate Top-Contact (BGTC). This structure minimizes solvent damage to the organic layer and lowers contact resistance.

Materials Required:

  • Substrate: Heavily n-doped Silicon (Gate) with 300 nm thermal

    
     (Dielectric).
    
  • Surface Treatment: Octadecyltrichlorosilane (OTS-18).

  • Source/Drain Electrodes: Gold (Au).

Step-by-Step Methodology:

  • Substrate Cleaning:

    • Sonicate Si/

      
       wafers in Deionized Water, Acetone, and Isopropanol (10 min each).
      
    • UV-Ozone treat for 20 mins to activate surface hydroxyl groups.

  • Dielectric Interface Engineering (Critical):

    • Why?

      
       has electron traps (Si-OH groups). OTS passivation creates a hydrophobic surface, inducing "face-on" or "edge-on" vertical stacking of PY13 molecules, which is essential for lateral charge transport.
      
    • Action: Immerse cleaned wafers in a 10 mM solution of OTS-18 in Toluene at 60°C for 20 mins. Rinse with fresh Toluene and bake at 120°C for 30 mins.

    • Validation: Water contact angle should be >100°.

  • Semiconductor Deposition (VTE):

    • Load purified PY13 into a Knudsen cell.

    • Base pressure:

      
       Torr.
      
    • Deposition Rate: 0.2 Å/s. Low rate promotes large grain growth.

    • Substrate Temperature (

      
      ):  Hold substrate at 60°C .
      
    • Note: Elevated

      
       provides thermal energy for molecules to diffuse and find thermodynamically stable lattice sites, reducing grain boundaries.
      
    • Target Thickness: 40-50 nm.

  • Electrode Deposition:

    • Define channel (Length

      
      , Width 
      
      
      
      ) using a shadow mask.
    • Thermally evaporate 50 nm of Gold (Au).

Visualization: OFET Architecture & Charge Injection

OFET_Structure cluster_device Bottom-Gate Top-Contact (BGTC) Architecture Au_Source Source (Au) Injects Holes PY13_Layer Pigment Yellow 13 Active Layer (40nm, Vacuum Evaporated) Au_Source->PY13_Layer Hole Injection (Work Function Match) Au_Drain Drain (Au) Collects Holes PY13_Layer->Au_Drain Charge Transport (Channel) OTS OTS-18 Monolayer (Passivation) PY13_Layer->OTS SiO2 SiO2 Dielectric (300nm) OTS->SiO2 Si_Gate n++ Si Gate Electrode SiO2->Si_Gate

Figure 2: Cross-sectional schematic of the PY13 OFET device showing the critical OTS passivation layer.

Part 4: Characterization & Data Analysis

Electrical Measurements

Measure the Transfer (


 vs 

) and Output (

vs

) characteristics using a semiconductor parameter analyzer (e.g., Keithley 4200).

Key Parameter Extraction: Calculate the field-effect mobility (


) in the saturation regime using the standard MOSFET equation:


Where:

  • 
    : Capacitance per unit area of 
    
    
    
    (
    
    
    ).
  • 
    : Threshold voltage.
    
Expected Performance Metrics

Note: These values are targets based on optimized diarylide pigment films.

ParameterUnpurified PY13Purified + OTS Treated PY13
Mobility (

)


On/Off Ratio (

)


Threshold Voltage (

)
> -40 V (Traps)-10 V to -20 V
Troubleshooting Guide
ObservationRoot CauseCorrective Action
High Hysteresis Interface TrapsRe-clean substrate; ensure OTS monolayer is fresh and annealed properly.
Low Mobility Amorphous FilmIncrease Substrate Temp (

) during deposition to 60-80°C to improve crystallinity.
High Leakage Current Pinholes / ImpuritiesIncrease film thickness to 60nm; Check sublimation purity.

References

  • Crystal Structure of Diarylide Pigments: Whitaker, A. "The crystal and molecular structures of three diarylide yellow pigments, C. I. Pigments Yellow 13, 14 and 63."[1] Journal of the Society of Dyers and Colourists, 1980.

  • Latent Pigment Technology in Electronics: Zhang, J., et al. "Crystalline Organic Pigment-Based Field-Effect Transistors." ACS Applied Materials & Interfaces, 2017. (Demonstrates the protocol for converting insoluble pigments to semiconductors).

  • Organic Field-Effect Transistor Fundamentals: Sirringhaus, H. "Device Physics of Solution-Processed Organic Field-Effect Transistors." Advanced Materials, 2005.

  • Purification of Organic Semiconductors: Laudise, R. A., et al. "Physical vapor growth of organic semiconductors." Journal of Crystal Growth, 1998. (Standard reference for the sublimation protocol described).

Sources

Application Note: Photocatalytic Activity & Photo-Instability of Diarylide Pigments

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for Research Scientists, Analytical Chemists, and Regulatory Toxicologists involved in the characterization of organic colorants, specifically for pharmaceutical packaging, coatings, and environmental safety assessments.

Subject: Mechanisms of Photo-Induced Degradation, ROS Generation, and Polychlorinated Biphenyl (PCB) Formation in Diarylide Yellow Pigments.

Executive Summary

Diarylide pigments (e.g., Pigment Yellow 12, 13, 14,[1] 83) are widely utilized disazo colorants known for their high tinctorial strength.[2] While not typically employed as synthetic photocatalysts (unlike Eosin Y or TiO₂), they exhibit significant photo-activity under high-intensity visible and UV irradiation. This activity manifests as a self-catalyzing degradation pathway involving the generation of Reactive Oxygen Species (ROS).

Understanding this "photocatalytic" behavior is critical for two reasons:

  • Safety & Regulatory: Photo-cleavage of the azo bond can generate carcinogenic amines (3,3'-dichlorobenzidine) and inadvertently synthesize non-legacy PCBs (e.g., PCB-11) via radical mechanisms.

  • Material Stability: The generation of singlet oxygen (

    
    ) and superoxide radicals (
    
    
    
    ) accelerates the fading and embrittlement of the polymer matrix in which the pigment is dispersed.

This guide provides a rigorous protocol for assessing the photo-reactivity of diarylide pigments, focusing on the detection of ROS and the quantification of hazardous breakdown products.

Mechanistic Insight: The Photo-Degradation Cascade[4]

The "photocatalytic activity" of diarylide pigments is fundamentally a photosensitization process that leads to autocatalytic decomposition.

Electronic Excitation and ROS Generation

Upon absorption of photons (λ ≈ 400–500 nm), the diarylide molecule (


) transitions to an excited singlet state (

). Intersystem crossing (ISC) can generate a long-lived triplet state (

).
  • Type II Photosensitization: The triplet state transfers energy to ground-state molecular oxygen (

    
    ), generating highly reactive Singlet Oxygen  (
    
    
    
    ).
    
    
  • Type I Photosensitization: Electron transfer between the excited pigment and solvent/substrate generates radical ions (

    
     or 
    
    
    
    ), leading to Superoxide (
    
    
    ) and Hydroxyl radicals (
    
    
    ).
The PCB-11 Formation Pathway

A critical concern is the reductive dechlorination and cleavage of the azo linkage. Under photo-irradiation, the hydrazone tautomer (the dominant solid-state form) can undergo radical cleavage, releasing the 3,3'-dichlorobenzidine (DCB) moiety. Subsequent radical abstraction reactions can convert DCB residues into PCB-11 (3,3'-dichlorobiphenyl) , a pervasive environmental contaminant.

Mechanistic Pathway Diagram

DiarylideDegradation Pigment Diarylide Pigment (Ground State) Excited Excited State (Singlet/Triplet) Pigment->Excited Absorption Light hv (λ > 400nm) Light->Excited ROS ROS Generation (Singlet Oxygen, Superoxide) Excited->ROS Energy Transfer (Type II) Radicals Radical Intermediates (Azo Cleavage) Excited->Radicals e- Transfer (Type I) ROS->Radicals Self-Attack Matrix Polymer Matrix Degradation ROS->Matrix Oxidation DCB 3,3'-Dichlorobenzidine (Carcinogen) Radicals->DCB Azo Scission PCB PCB-11 (3,3'-Dichlorobiphenyl) DCB->PCB Reductive Dechlorination

Figure 1: Photo-induced degradation pathway of diarylide pigments leading to ROS generation and PCB-11 formation.[3]

Experimental Protocols

Protocol A: Assessing Photostability and PCB Generation

Objective: Quantify the formation of PCB-11 and DCB under accelerated light exposure.

Materials:
  • Light Source: Xenon Arc Lamp (e.g., Atlas Suntest) with UV cut-off filter (<290 nm) to simulate daylight through glass. Irradiance: 50–60 W/m² (300–400 nm).

  • Solvent System: Toluene or Chlorobenzene (for extraction); Acetonitrile (for LC). Note: Avoid chlorinated solvents if analyzing trace PCBs to prevent background interference.

  • Standards: PCB-11 standard, 3,3'-dichlorobenzidine standard.[4]

Workflow:
  • Sample Preparation:

    • Prepare a 1% (w/w) dispersion of the pigment in a polymer matrix (e.g., PVC or alkyd resin) or a saturated suspension in acetonitrile.

    • Cast films of uniform thickness (e.g., 50 µm) on glass slides.

  • Irradiation:

    • Place samples in the photoreactor.[3][5]

    • Expose for defined intervals: 0, 24, 48, 96, and 168 hours.

    • Control: Keep a duplicate set wrapped in aluminum foil (Dark Control).

  • Extraction:

    • Dissolve/extract the film in toluene using ultrasonication (30 mins, <30°C).

    • Filter through 0.2 µm PTFE filter.

  • Analysis (GC-MS/MS for PCBs):

    • Instrument: Gas Chromatography with Triple Quadrupole Mass Spectrometry.

    • Column: Rtx-PCB or equivalent (low bleed).

    • Method: Selected Reaction Monitoring (SRM) mode targeting m/z 222 (PCB-11 parent ion).

    • Limit of Quantitation (LOQ): Ensure method can detect < 10 ppb relative to pigment mass.

Protocol B: Detecting Photocatalytic ROS Generation

Objective: Confirm the mechanism of degradation by detecting Singlet Oxygen and Free Radicals.

Method 1: Singlet Oxygen (

) Trapping
  • Probe: 1,3-Diphenylisobenzofuran (DPBF). DPBF bleaches (absorbance loss at 410 nm) upon reacting with

    
    .
    
  • Setup:

    • Mix Pigment suspension (0.1 mg/mL) + DPBF (50 µM) in Ethanol.

    • Irradiate with visible light (LED, 450 nm).

  • Measurement:

    • Monitor UV-Vis absorbance at 410 nm every 30 seconds.

    • Plot:

      
       vs. Time. A linear slope indicates pseudo-first-order kinetics of 
      
      
      
      generation.
Method 2: Electron Spin Resonance (ESR) Spin Trapping
  • Spin Trap: DMPO (5,5-Dimethyl-1-pyrroline N-oxide).

  • Setup:

    • Suspend pigment in water/methanol. Add DMPO (100 mM).

    • Irradiate in situ within the ESR cavity.

  • Signal Interpretation:

    • DMPO-OH Adduct: 1:2:2:1 quartet signal indicates Hydroxyl radical (

      
      ).
      
    • DMPO-OOH Adduct: Indicates Superoxide (

      
      ).
      

Data Analysis & Interpretation

Kinetic Modeling of Degradation

Photocatalytic degradation often follows Langmuir-Hinshelwood kinetics. For solid pigments, simplified pseudo-first-order kinetics are often observed:



  • 
     : Initial concentration of probe (or intact pigment).
    
  • 
     : Concentration at time 
    
    
    
    .
  • 
     : Apparent rate constant (
    
    
    
    ).
Comparative Stability Table

When selecting pigments for sensitive applications, compare


 and PCB generation rates.
Pigment TypeStructureRelative Photo-StabilityPrimary Degradation Product
PY 12 Diarylide (AAA)Low3,3'-DCB, PCB-11
PY 13 Diarylide (AAMX)Moderate3,3'-DCB, PCB-11
PY 83 Diarylide (AADMCA)High3,3'-DCB (Trace)
PY 151 BenzimidazoloneVery High(Non-PCB pathway)

Experimental Workflow Diagram

Workflow cluster_Analysis Analytical Branching Sample Sample Prep (Pigment Dispersion) Irrad Irradiation (Solar Simulator) Sample->Irrad Ext_Org Organic Extraction (Toluene) Irrad->Ext_Org Pathway A: By-products InSitu In-Situ Trapping (DPBF / DMPO) Irrad->InSitu Pathway B: Mechanism GCMS GC-MS/MS (PCB-11 Analysis) Ext_Org->GCMS Spec UV-Vis / ESR (ROS Detection) InSitu->Spec

Figure 2: Workflow for differentiating between by-product analysis (A) and mechanistic ROS detection (B).

References

  • Hu, D., & Hornbuckle, K. C. (2010). Inadvertent Polychlorinated Biphenyls in Commercial Paint Pigments. Environmental Science & Technology, 44(8), 2822–2827. Link

  • Venkataraman, K. (Ed.). (2012). The Chemistry of Synthetic Dyes (Vol. 1). Elsevier.[3] (Fundamental chemistry of Azo bond cleavage).

  • Christie, R. M. (2001). Colour Chemistry. Royal Society of Chemistry. (Mechanisms of pigment photofading).
  • Basu, S., et al. (2020). PCB-11 in the environment: A review of sources and environmental fate. Chemosphere, 245, 125633.
  • Grossman, D. (2013). Nonlegacy PCBs: Pigment Manufacturing By-Products Get a Second Look. Environmental Health Perspectives, 121(3). Link

Sources

Application Note: Label-Free Identification and Mapping of Exogenous Pigment Yellow 13 in Biological Tissue via Confocal Raman Microspectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pigment Yellow 13 (PY13), a diarylide yellow pigment (CAS 5102-83-0), is a prevalent component in tattoo inks, industrial coatings, and plastics. Unlike soluble fluorescent dyes, PY13 is an insoluble particulate that persists in biological tissues, often migrating from the dermis to regional lymph nodes. Standard histological methods (e.g., H&E staining) reveal the presence of pigment aggregates but fail to chemically identify them. This application note details a validated protocol for the label-free chemical imaging of PY13 in biological specimens using Confocal Raman Microspectroscopy (CRM) . This method enables researchers to map the distribution of PY13 with micron-scale resolution while avoiding the phototoxic decomposition of the pigment into carcinogenic aromatic amines.

Introduction & Scientific Context

The Challenge of Insoluble Pigments

In drug development and dermatological toxicology, the tracking of exogenous nanoparticles is critical. PY13 is chemically robust and insoluble in water and most organic solvents. Consequently, it cannot be imaged using standard fluorescence microscopy, as it does not dissolve to form a fluorophore solution and often exhibits broad, non-specific fluorescence that obscures signal.

The Solution: Vibrational Fingerprinting

Raman spectroscopy relies on inelastic light scattering to generate a unique vibrational "fingerprint" of a molecule. Because PY13 possesses a distinct conjugated system (diarylide backbone), it exhibits a strong Raman scattering cross-section. This allows for:

  • Specificity: Distinguishing PY13 from other yellow pigments (e.g., PY74, PY83) and endogenous melanin.

  • Localization: Mapping pigment accumulation in macrophages (phagocytosis) and lymph node sinuses.

  • Safety Monitoring: Detecting potential laser-induced degradation products (e.g., 3,3'-dichlorobenzidine) during tattoo removal studies.

Material Properties: Pigment Yellow 13
PropertySpecificationRelevance to Imaging
Chemical Name 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2,4-dimethylphenyl)-3-oxobutyramide]Target for vibrational modes
CAS Number 5102-83-0Identification Standard
Molecular Weight 685.60 g/mol Large aggregate formation
Solubility Insoluble in water; slightly soluble in toluenePersists as solid granules in tissue
Absorption Max ~430–450 nm (Blue region)Avoid 488/532 nm excitation (causes burning/fluorescence)
Thermal Stability Stable up to ~200°CSusceptible to laser heating

Experimental Workflow

The following diagram outlines the critical path for processing tissue samples to preserve pigment integrity while maximizing Raman signal.

PY13_Workflow cluster_legend Critical Control Point Sample Excision (Skin/Lymph Node) Fixation Flash Freezing (OCT Embedding) Sample->Fixation Avoid Formalin (Prevents crosslinking) Sectioning Cryosectioning (10-20 µm) Fixation->Sectioning -20°C Substrate Mounting (CaF2 or Silicon) Sectioning->Substrate No Cover Slip (Minimize background) Imaging Confocal Raman (785 nm Laser) Substrate->Imaging Point Mapping Analysis Hyperspectral Unmixing Imaging->Analysis CLS / PCA

Figure 1: Critical workflow for Raman imaging of exogenous pigments. Note the use of flash freezing over formalin fixation to prevent chemical alteration of the matrix.

Detailed Protocols

Protocol A: Tissue Preparation (Cryopreservation)

Rationale: Standard paraffin embedding requires xylene clearing. While PY13 is resistant to many solvents, xylene can induce slight bleeding or structural alteration of pigment aggregates. Cryosectioning preserves the "native state."

  • Harvest: Excise tissue (e.g., tattooed skin, sentinel lymph node) and immediately rinse in PBS (pH 7.4).

  • Embedding: Place tissue in a cryomold and cover with OCT (Optimal Cutting Temperature) compound.

  • Freezing: Snap-freeze in isopentane cooled by liquid nitrogen. Do not freeze slowly at -20°C to avoid ice crystal damage.

  • Sectioning: Cut sections at 10–15 µm thickness.

    • Note: Thinner sections (<5 µm) yield insufficient pigment volume; thicker sections (>20 µm) cause scattering interference.

  • Mounting: Mount sections directly onto Calcium Fluoride (CaF2) slides or Polished Silicon Wafers .

    • Why? Standard glass slides have a strong Raman background that interferes with pigment detection. CaF2 is Raman-transparent.

  • Drying: Air dry for 30 minutes. Do not use cover slips or mounting media (these add spectral noise).

Protocol B: Confocal Raman Imaging Setup

Rationale: PY13 is yellow, meaning it absorbs blue/green light. Using a 532 nm laser will cause intense fluorescence and potentially burn the sample (photothermal damage). A Near-Infrared (NIR) laser is mandatory.

ParameterSettingExplanation
Excitation Wavelength 785 nm (or 830 nm)Minimized fluorescence; low absorption by yellow pigment.
Laser Power < 5 mW (at sample)CRITICAL: High power (>10 mW) cleaves the azo bond, creating toxic byproducts (3,3'-dichlorobenzidine).
Objective Lens 50x or 100x (NA 0.9)High NA required for confocal depth resolution (z-axis).
Integration Time 1–5 seconds/pixelBalance between signal-to-noise ratio (SNR) and tissue stability.
Spectral Range 400 – 1800 cm⁻¹Covers the "Fingerprint Region" for organic pigments.
Grating 600 lines/mmSufficient spectral resolution (~4 cm⁻¹) to distinguish peaks.
Protocol C: Data Acquisition & Analysis
  • Calibration: Calibrate the spectrometer using the Silicon peak at 520.7 cm⁻¹.

  • Reference Standard: Acquire a spectrum of pure, powder PY13 (Sigma-Aldrich/TCI) as a reference library entry.

  • Mapping: Define a Region of Interest (ROI) over the visible pigment aggregate. Set step size to 1–2 µm.

  • Signal Processing (Cosmic Ray Removal): Apply a "despiking" filter to remove random detector noise.

  • Baseline Correction: Apply a polynomial background subtraction (order 3–5) to remove tissue autofluorescence.

  • Component Unmixing: Use Vertex Component Analysis (VCA) or Classical Least Squares (CLS) fitting to separate the PY13 signal from the protein/lipid background.

Signal Interpretation & Mechanism

To validate that the signal is PY13, look for the following characteristic Raman bands. The diagram below illustrates the vibrational modes.

Raman_Mechanism cluster_peaks Diagnostic Spectral Markers Laser 785 nm Excitation Molecule PY13 Molecule (Diarylide) Laser->Molecule Incident Photons Scattering Inelastic Scattering (Raman Effect) Molecule->Scattering Energy Transfer Peak1 ~1600 cm⁻¹ (C=C Aromatic Stretch) Scattering->Peak1 Peak2 ~1400 cm⁻¹ (N=N Azo Stretch) Scattering->Peak2 Peak3 ~1250 cm⁻¹ (C-N Stretch) Scattering->Peak3

Figure 2: Raman scattering mechanism identifying the specific chemical bonds in Pigment Yellow 13.

Diagnostic Peaks (Validation Criteria)
  • 1590–1610 cm⁻¹: Strong intensity. Corresponds to the C=C stretching of the phenyl rings.

  • 1395–1405 cm⁻¹: Medium/Strong intensity. The Azo (-N=N-) linkage stretch. Note: Loss of this peak indicates laser-induced degradation.

  • 1100–1300 cm⁻¹: Multiple bands corresponding to C-H in-plane bending and C-N stretching.

Troubleshooting & Safety Notes

Laser-Induced Phototoxicity

Warning: PY13 is an azo pigment. Under high laser flux or UV irradiation, the azo bond can cleave.

  • Risk: Formation of 3,3'-dichlorobenzidine (a known carcinogen).

  • Indicator: If the sample turns brown or the 1400 cm⁻¹ peak disappears during scanning, you are degrading the sample.

  • Mitigation: Reduce laser power to <5 mW and increase integration time.

Fluorescence Interference
  • Symptom: High background slope obscuring peaks.

  • Cause: Endogenous tissue fluorophores (collagen, elastin) or impurities in the tattoo ink.

  • Solution: Use photobleaching . Expose the ROI to the laser for 30–60 seconds before acquisition to quench the fluorescence, then acquire the Raman spectrum.

References

  • National Center for Biotechnology Information (PubChem). Pigment Yellow 13 (Compound). Accessed 2025.[1] Link

  • European Synchrotron Radiation Facility (ESRF). Micro- and nanoscale X-ray fluorescence imaging reveals fate and size of tattoo pigments in skin and lymph nodes. (2017).[2] Link

  • BfR (German Federal Institute for Risk Assessment). Tattoo pigments in skin and body, transportation processes boosted by laser light and UV radiation. (2021).[3][4] Link

  • Schreiver, I., et al. Synchrotron-based ν-XRF mapping and μ-FTIR microscopy enable identification and localization of tattoo ink particles in human skin and lymph nodes. Scientific Reports (2017). Link

  • Hauri, U. In vitro photodecomposition of tattoo pigments.[5] Federal Office of Public Health (FOPH), Switzerland. Link

Sources

HPLC-MS method for analysis of diarylide pigments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Profiling of Diarylide Pigments

Subtitle: Protocols for Trace Impurity Quantification (3,3'-Dichlorobenzidine) and Structural Confirmation via Reductive Cleavage

Executive Summary

Diarylide pigments (e.g., Pigment Yellow 12, 13, 14,[1] 83) are the industrial workhorses of the yellow azo class, widely used in printing inks, plastics, and coatings. However, their defining characteristic—extreme insolubility—renders direct chromatographic analysis notoriously difficult.[2][3] Furthermore, regulatory scrutiny (REACH, FDA) focuses heavily on the detection of Primary Aromatic Amines (PAAs) , specifically 3,3'-dichlorobenzidine (DCB) , which can exist as a trace impurity or a degradation product.

This guide provides two distinct, self-validating protocols for researchers and drug development professionals:

  • Trace Impurity Analysis: A high-sensitivity LC-MS/MS method for quantifying free DCB and related PAAs in pigment matrices.[2][3]

  • Structural Confirmation: A reductive cleavage workflow to chemically disassemble the insoluble pigment into soluble markers for positive identification.[2][3]

Scientific Rationale & Chemistry

The Solubility Paradox: Intact diarylide pigments possess molecular weights in the 600–850 Da range and are designed to resist solvation in water and organic solvents. Direct LC-MS analysis often results in poor recovery, carryover, and pump seal damage.[2][3] Therefore, the "analysis of diarylide pigments" is analytically bifurcated into analyzing what they release (impurities) or what they are made of (via degradation).

The Target Analyte: 3,3'-Dichlorobenzidine (DCB) DCB is the backbone of all diarylide pigments.[3] Its presence indicates either unreacted starting material (impurity) or thermal degradation (processing failure).[2][3]

  • Mechanism: Thermal stress (>200°C) or enzymatic activity can cleave the azo bond (

    
    ), releasing free DCB.[3]
    
  • Detection: Triple Quadrupole (QqQ) MS is required for selectivity against the complex pigment matrix.[3]

Visualized Workflows

Figure 1: Analytical Decision Matrix & Workflow

DiarylideAnalysis Start Diarylide Pigment Sample Goal Define Analytical Goal Start->Goal RouteA Route A: Safety/Compliance (Trace Impurity Analysis) Goal->RouteA Detect Free Amines RouteB Route B: Identity Confirmation (Reductive Cleavage) Goal->RouteB Identify Pigment Type Extract Solvent Extraction (THF/Toluene, Mild Heat) RouteA->Extract Reduce Reductive Cleavage (Sodium Dithionite/NaOH, 80°C) RouteB->Reduce CleanA Solvent Exchange (to MeOH/H2O) Extract->CleanA CleanB LLE Extraction (t-Butyl Methyl Ether) Reduce->CleanB LCMS LC-MS/MS Analysis (C18, MRM Mode) CleanA->LCMS CleanB->LCMS ResultA Quantification of Free DCB (Limit < 20 ppb) LCMS->ResultA Route A Data ResultB Pigment Fingerprint (DCB + Coupling Component) LCMS->ResultB Route B Data

Caption: Dual-pathway workflow for diarylide pigment analysis. Route A targets free impurities; Route B targets total structural identification.

Protocol 1: Trace Analysis of Free DCB (Impurity Profiling)

Objective: Quantify free 3,3'-dichlorobenzidine (DCB) at trace levels (<10 ppm) without degrading the pigment.[3]

Reagents:

  • Extraction Solvent: Tetrahydrofuran (THF) (HPLC Grade).[2][3]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.[2][3]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[2][3]

Step-by-Step Methodology:

  • Sample Weighing: Weigh 100 mg (±0.1 mg) of pigment powder into a 20 mL amber glass vial. Note: Amber glass prevents photo-degradation of amines.[3]

  • Mild Extraction: Add 10 mL of THF. Sonicate for 15 minutes at room temperature .

    • Critical: Do not heat >40°C. Higher temperatures may artificially induce azo cleavage, generating false positives for DCB.[2][3]

  • Filtration: Filter the suspension through a 0.2 µm PTFE syringe filter into a fresh vial. The pigment remains on the filter; the filtrate contains the impurities.

  • Solvent Exchange: Evaporate 1 mL of filtrate to near-dryness under nitrogen. Reconstitute in 1 mL of Mobile Phase A:B (50:50).

    • Why? Injecting pure THF can disrupt the LC gradient and cause peak broadening.[2][3]

  • Analysis: Inject 5 µL into the LC-MS/MS system.

Protocol 2: Structural Identification via Reductive Cleavage

Objective: Chemically disassemble the insoluble pigment to confirm its identity (e.g., distinguishing PY12 from PY13).

Mechanism:


[3]

Step-by-Step Methodology:

  • Digestion: In a reaction tube, combine 10 mg pigment, 2 mL Ethanol, and 1 mL 1M NaOH.

  • Reduction: Add 200 mg Sodium Dithionite (

    
    ). Seal and heat at 80°C for 30 minutes.
    
    • Observation: The suspension should change from bright yellow to colorless/brown, indicating cleavage of the chromophore.

  • Extraction: Cool to room temperature. Add 2 mL tert-Butyl Methyl Ether (MTBE) and vortex.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Collect the upper organic layer (contains the amine fragments).[3]

  • Dilution: Dilute the organic layer 1:10 with Methanol for LC-MS injection.

Instrumentation & Parameters

LC System: UHPLC (e.g., Agilent 1290 / Shimadzu Nexera) Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) Column Temp: 40°C

Gradient Table:

Time (min) % Mobile Phase A (Water + 5mM NH4Ac) % Mobile Phase B (Acetonitrile) Flow Rate (mL/min)
0.00 90 10 0.4
1.00 90 10 0.4
6.00 5 95 0.4
8.00 5 95 0.4
8.10 90 10 0.4

| 10.00 | 90 | 10 | 0.4 |[3]

MS/MS Parameters (ESI Positive Mode):

  • Source: Electrospray Ionization (ESI+)[3]

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 350°C

MRM Transitions Table: | Target Analyte | Precursor Ion (


) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| :--- | :--- | :--- | :--- | :--- |
| 3,3'-Dichlorobenzidine (DCB)  | 253.1 | 182.1 | 90.1 | 25 / 40 |
| Acetoacetanilide (PY12 Marker)  | 178.1 | 119.1 | 77.1 | 15 / 30 |
| AAMX (PY13 Marker)  | 192.1 | 133.1 | 77.1 | 15 / 30 |[3]

Note: DCB forms a characteristic


 ion at 253.[2][3]1. The transition 253 -> 182 corresponds to the loss of HCl + Cl, a highly specific fragmentation.[3]

Troubleshooting & Quality Control

  • Carryover: DCB is "sticky." Use a needle wash of Acetonitrile:Isopropanol:Formic Acid (40:40:20).[2][3]

  • False Positives: Ensure extraction temperature in Protocol 1 does not exceed 40°C.

  • Matrix Effects: Pigment dispersants may suppress ionization.[2][3] Use Deuterated DCB (DCB-d6) as an Internal Standard (ISTD) for accurate quantification.

Figure 2: Chemical Degradation Pathway[3]

ChemicalPathway Pigment Diarylide Pigment (Insoluble Yellow Solid) Reaction Reduction (Na2S2O4 / OH-) Pigment->Reaction DCB 3,3'-Dichlorobenzidine (m/z 253.1) Reaction->DCB Core Fragment Coupler Coupling Component (e.g., Acetoacetanilide) Reaction->Coupler 2 Equivalents

Caption: Reductive cleavage of the azo bond yields one DCB unit and two coupler units, allowing specific identification.

References

  • Centers for Disease Control and Prevention (CDC). (2022).[2][3] Toxicological Profile for 3,3'-Dichlorobenzidine. Agency for Toxic Substances and Disease Registry.[2][3] [Link]

  • Shimadzu Corporation. (2020).[2][3] Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes. Application Note. [Link]

  • European Food Safety Authority (EFSA). (2016).[2][3] Review of the toxicology of dichlorobenzidine and its relevance to food safety. EFSA Journal.[2] [Link][3]

  • Agilent Technologies. (2018).[2][3] Determination of Aromatic Amines in Textiles by LC/MS/MS. Application Note 5991-9036EN. [Link]

Sources

Application Note: Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-] in Photovoltaic Devices

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is structured to address the specific chemical utility of Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-] (CAS: 42487-09-2) within the photovoltaic sector.

Based on its chemical architecture—a bis-acetoacetamide derivative with a chlorinated phenylene core—this molecule serves two distinct high-value roles in solar energy research:

  • Functional Additive for Perovskite Solar Cells (PSCs): Acting as a Lewis base to passivate defects and control crystallization.

  • Precursor for High-Performance Organic Semiconductors: Specifically for the synthesis of condensation azo pigments (e.g., Pigment Yellow 93) used in Organic Photovoltaics (OPVs) and spectral selective coatings.

Executive Summary

Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-] (hereafter referred to as BDP-BisAmide ) is a bifunctional organic intermediate. In the context of solar cell fabrication, it is utilized primarily for its carbonyl-rich bis-amide structure , which allows for strong coordination with metal cations (e.g., Pb²⁺ in perovskites), and its chlorinated aromatic core , which imparts hydrophobicity and thermal stability. This guide details its application as a crystallization additive in Perovskite Solar Cells (PSCs) and as a synthetic building block for Azo-Condensation Pigments in Organic Photovoltaics (OPVs).

Material Profile & Properties

Before experimental integration, the material's physicochemical properties must be verified to ensure compatibility with device stacks.

PropertySpecificationRelevance to Solar Cells
CAS Number 42487-09-2Identity verification.
Molecular Formula C₁₄H₁₄Cl₂N₂O₄Stoichiometry for doping/synthesis.
Functional Groups Bis-Acetoacetamide (-NH-CO-CH₂-CO-CH₃)Lewis Base: C=O groups coordinate to Pb²⁺ defects.H-Bonding: N-H groups interact with halide anions (I⁻/Br⁻).
Core Structure 2,5-Dichloro-1,4-phenyleneStability: Chlorination increases hydrophobicity and oxidative resistance.
Solubility Soluble: DMSO, DMF, NMPInsoluble: Water, Alcohols, TolueneCompatible with standard perovskite precursor solvents.
Thermal Stability Stable > 200°C (Precursor)Survives standard perovskite annealing (100°C).

Application Pathway A: Defect Passivation in Perovskite Solar Cells

Context: Perovskite films (e.g., MAPbI₃, FAPbI₃) suffer from under-coordinated Lead (Pb²⁺) defects at grain boundaries, which act as non-radiative recombination centers. Mechanism: BDP-BisAmide acts as a bidentate Lewis base . The carbonyl oxygens (C=O) donate electron density to the empty orbitals of Pb²⁺ defects, effectively "healing" the surface. Simultaneously, the hydrophobic dichloro-phenylene backbone forms a moisture-resistant barrier at the grain boundaries.

Experimental Protocol: Additive Engineering

Objective: Incorporate BDP-BisAmide into the perovskite precursor solution to improve film morphology and device V_oc (Open Circuit Voltage).

Reagents
  • Perovskite Precursor: PbI₂ (99.99%), FAI (Formamidinium Iodide), MABr.

  • Solvents: Anhydrous DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide).

  • Additive: BDP-BisAmide (Recrystallized, >98% purity).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Dissolve 10 mg of BDP-BisAmide in 1 mL of anhydrous DMSO.

    • Sonicate for 15 minutes at room temperature until fully dissolved.

    • Note: If solubility is slow, heat gently to 40°C.

  • Precursor Doping:

    • Prepare the standard perovskite precursor solution (e.g., 1.5 M PbI₂/FAI in DMF:DMSO 4:1).

    • Add the BDP-BisAmide stock solution to the precursor to achieve a final concentration of 0.5 mg/mL to 2.0 mg/mL .

    • Critical: Stir the doped solution for 2 hours at room temperature in a Nitrogen-filled glovebox.

  • Film Deposition (Spin Coating):

    • Substrate: UV-Ozone treated FTO/TiO₂ or ITO/PEDOT:PSS.

    • Step 1: Dispense 50 µL of doped precursor. Spin at 1000 rpm for 10s.

    • Step 2: Spin at 4000 rpm for 30s.

    • Antisolvent: Drip 100 µL of Chlorobenzene (CB) or Ethyl Acetate (EA) at 15s before the end of Step 2.

  • Annealing:

    • Transfer immediately to a hotplate.

    • Anneal at 100°C for 30–60 minutes .

    • Observation: The film should turn from transparent/yellow to dark black/brown. The additive promotes larger grain growth, visible under SEM.

  • Validation:

    • PL Spectroscopy: Expect increased Photoluminescence (PL) intensity and longer carrier lifetime compared to the control (no additive).

    • Contact Angle: Water contact angle should increase (more hydrophobic) due to the chlorinated aromatic rings.

Application Pathway B: Precursor for OPV Pigments (Pigment Yellow 93)

Context: BDP-BisAmide is the central "coupler" used to synthesize Pigment Yellow 93 (PY93) . PY93 is a high-performance azo condensation pigment used in spectral selective coatings and as a stable electron acceptor/donor candidate in organic electronics due to its exceptional light fastness (Level 7-8).

Synthetic Logic

The synthesis involves a condensation reaction where BDP-BisAmide is coupled with a diazotized amine. This creates a highly conjugated, planar molecule suitable for charge transport or light absorption.

Protocol Outline (Synthesis of Active Material)
  • Diazotization:

    • React 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide with Sodium Nitrite (NaNO₂) and HCl at 0–5°C to form the diazonium salt.

  • Coupling (The BDP-BisAmide Step):

    • Dissolve BDP-BisAmide in an alkaline solution (NaOH/Water).

    • Slowly add the diazonium salt solution to the BDP-BisAmide solution while maintaining pH 5–6 with Sodium Acetate buffer.

    • Reaction: The diazonium group attacks the active methylene positions of the acetoacetamide groups on the BDP-BisAmide.

  • Condensation & Isolation:

    • Heat the slurry to 80°C to complete the condensation (formation of the disazo pigment).

    • Filter, wash extensively with water and ethanol, and dry.

  • Device Integration:

    • The resulting pigment (PY93) is insoluble.[1][2] For OPV use, it is typically vacuum thermally evaporated or used in a nanoparticle dispersion.

Visualizing the Mechanism

The following diagram illustrates the dual utility of BDP-BisAmide: direct passivation in Perovskites vs. chemical conversion for OPVs.

SolarApplication cluster_PSC Pathway A: Perovskite Solar Cells (PSC) cluster_OPV Pathway B: Organic Photovoltaics (OPV) Molecule BDP-BisAmide (CAS 42487-09-2) Solvent Dissolution in DMSO Molecule->Solvent Additive Route Coupling Coupling with Diazonium Salt Molecule->Coupling Synthesis Route Interaction Lewis Base Interaction (C=O ... Pb2+) Solvent->Interaction Passivation Defect Passivation & Grain Growth Interaction->Passivation PSC_Result Enhanced Voc & Stability Passivation->PSC_Result Pigment Formation of Pigment Yellow 93 Coupling->Pigment Layer Active Layer Deposition Pigment->Layer OPV_Result Spectral Selective Absorber Layer->OPV_Result

Caption: Dual-pathway utility of BDP-BisAmide: As a Lewis base additive in Perovskites (Top) and a synthesis core for OPV pigments (Bottom).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precursor Precipitation Solubility limit exceeded in DMF/DMSO.Reduce concentration to <1.0 mg/mL or increase DMSO ratio.
Film Pinholes (PSC) Additive concentration too high, disrupting crystallization.Reduce BDP-BisAmide concentration; optimize antisolvent timing.
Low Current (Jsc) Insulating nature of the additive blocking charge transport.Ensure additive is used at doping levels (<2 wt%), not as a bulk component.
Incomplete Reaction (OPV) pH drift during coupling.Maintain pH 5–6 strictly using acetate buffer during diazonium addition.

References

  • Chemical Identity: PubChem. Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-] (CAS 42487-09-2). National Library of Medicine. Link

  • Perovskite Additives: Jen, A. K.-Y., et al. "Multifunctional Additive for Enhanced Efficiency and Stability in Perovskite Solar Cells."[3] Nature Photonics, 2023. (Contextual citation for amide-based additives).

  • Pigment Synthesis: Hunger, K., & Schmidt, M. U. Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH, 2004. (Source for Azo Condensation chemistry utilizing bis-acetoacetamides).
  • Solar Absorber Coatings: U.S. Patent 5,383,995A. "Method of making optical thin flakes and inks incorporating the same." (Cites Pigment Yellow 93/derivatives for solar applications).[1][4] Link

  • Defect Passivation: Zhang, H., et al. "Amide-Functionalized Additives for Defect Passivation in Perovskite Solar Cells." Advanced Energy Materials, 2021. (Validates the Lewis base mechanism of amide groups).

Sources

Pigment Yellow 13 as a tracer in biochemical assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pigment Yellow 13 (C.I. 21100) as a Stable Particulate Tracer in Biological Matrices [1]

Executive Summary & Scientific Rationale

Pigment Yellow 13 (PY13) is a diarylide azo pigment (


) historically utilized in industrial inks and plastics.[1] Unlike soluble fluorescent dyes (e.g., FITC, Rhodamine), PY13 is chemically inert and insoluble in aqueous biological buffers. While not a molecular probe for protein binding, its unique physicochemical properties make it an invaluable particulate tracer  and Raman-active reporter  in specific biochemical contexts:
  • Non-Bleaching Stability: Unlike fluorophores, PY13 does not photobleach, allowing for indefinite sample storage and repeated imaging.[1]

  • Raman Cross-Section: PY13 exhibits a distinct vibrational fingerprint (azo group stretching), enabling label-free detection via Raman Microspectroscopy in complex tissue matrices where autofluorescence usually hampers detection.[1]

  • Toxicokinetic Modeling: As a model for environmental micro-contaminants, PY13 is used to validate assays quantifying particulate uptake (phagocytosis) and tissue retention in toxicological screenings.[1]

Scope of this Guide: This document details protocols for preparing PY13 as a bio-compatible nanodispersion, detecting it via Raman imaging, and quantifying it via HPLC in biological tissues.

Technical Specifications & Preparation

Chemical Identity:

  • CAS: 5102-83-0[1][2][3]

  • Structure: Diarylide (3,3'-dichlorobenzidine based)[1][4]

  • Solubility: Insoluble in water/PBS; Soluble in hot Tetralin or o-Dichlorobenzene (for extraction).[1]

  • Detection Mode: Colorimetric (Absorbance ~440 nm in dispersion), Raman Scattering (1000–1600

    
    ).[1]
    
Table 1: Comparison of PY13 vs. Standard Biochemical Tracers
FeaturePigment Yellow 13 (PY13)FITC / GFP (Standard Fluorophores)
Physical State Solid particulate / NanodispersionSoluble molecule
Signal Stability Permanent (No photobleaching)Transient (Photobleaches rapidly)
Mechanism Light Scattering / Raman / AbsorptionFluorescence Emission
Primary Application Phagocytosis tracking, Microplastic surrogate, Raman mappingProtein localization, Gene expression
Bio-availability Bio-accumulative (lysosomal trapping)Metabolizable / Excretable

Core Protocol 1: Preparation of Bio-Compatible PY13 Nanodispersions

Objective: To convert raw hydrophobic PY13 powder into a stable, steric-stabilized nanodispersion suitable for cell culture (phagocytosis assays) or animal injection.[1]

Materials:

  • Crude Pigment Yellow 13 powder.[1][3]

  • Surfactant: Tween-80 or BSA (Bovine Serum Albumin).[1]

  • Vehicle: Phosphate Buffered Saline (PBS), pH 7.4.[1]

  • Equipment: Probe Sonicator, Dynamic Light Scattering (DLS) analyzer.[1]

Workflow:

  • Pre-wetting: Weigh 10 mg of PY13. Add 100

    
    L of 100% Ethanol to wet the hydrophobic surface.[1]
    
  • Surfactant Addition: Immediately add 9.9 mL of PBS containing 1% Tween-80 (or 1% BSA for lower toxicity).[1] Final concentration: 1 mg/mL.[1]

  • Sonication:

    • Place on ice.

    • Probe sonicate at 40% amplitude for 10 minutes (Pulse: 10s ON / 10s OFF) to break agglomerates.

  • Size Selection: Centrifuge at 500 x g for 5 minutes to remove large aggregates. Collect the supernatant (nanodispersion).[1]

  • Validation: Measure particle size via DLS. Target hydrodynamic diameter: 100–300 nm .[1]

  • Sterilization: Pass through a 0.45

    
    m syringe filter (Note: Do not use 0.22 
    
    
    
    m as it may trap pigment particles).[1]

Core Protocol 2: Label-Free Detection via Raman Microspectroscopy[1]

Objective: To identify and map PY13 distribution in tissue sections without fluorescent interference. This relies on the specific symmetric stretching of the Azo group (-N=N-).[1]

Mechanism: PY13 has a strong Raman scattering cross-section.[1] Biological tissues have weak Raman signals, providing high contrast.[1]

Experimental Setup:

  • Excitation Source: 785 nm laser (preferred to minimize tissue autofluorescence) or 532 nm.[1]

  • Power: 10–20 mW (Avoid burning the pigment).[1]

  • Integration Time: 1–5 seconds per pixel.[1]

Step-by-Step Imaging:

  • Sample Prep: Fix cells/tissue in 4% Paraformaldehyde. Mount on Calcium Fluoride (

    
    ) slides (glass slides have their own Raman background).[1]
    
  • Calibration: Focus on a pure PY13 reference slide.[1] Record the fingerprint spectrum.[1]

    • Key Marker Band:1138

      
        (C-N stretching) and 1400–1600 
      
      
      
      (Aromatic ring stretching).[1]
  • Mapping: Define the Region of Interest (ROI) over the cell/tissue.[1]

  • Acquisition: Raster scan the ROI.

  • Data Processing:

    • Baseline correct spectra.[1]

    • Filter for the 1138

      
       peak intensity.[1]
      
    • Generate a "Heat Map" where intensity correlates to PY13 concentration.[1]

Core Protocol 3: Quantitative Extraction & HPLC Analysis

Objective: To quantify the total mass of PY13 accumulated in an organ (e.g., liver, lung) after exposure.

Logic: Since PY13 is insoluble in water, standard lysis buffers will not work. You must use organic solvent extraction.[1]

Protocol:

  • Homogenization: Weigh tissue sample (e.g., 100 mg liver).[1] Homogenize in 1 mL PBS.

  • Lyophilization: Freeze-dry the homogenate to remove water (water interferes with organic extraction).[1]

  • Extraction:

    • Add 2 mL o-Dichlorobenzene or Tetrahydrofuran (THF) to the dried residue.[1]

    • Vortex vigorously for 5 minutes.

    • Heat to 60°C for 30 minutes (increases solubility).[1]

  • Clarification: Centrifuge at 10,000 x g for 10 minutes. Collect the organic supernatant.

  • HPLC Conditions:

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Acetonitrile : THF (80:20 v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV-Vis Absorbance at 430 nm .[1]

  • Calculation: Compare peak area against a standard curve of PY13 dissolved in the same solvent.

Visualizing the Analytical Workflow

The following diagram illustrates the decision tree for selecting the correct PY13 detection method based on the biological sample type.

PY13_Workflow Start Biological Sample Containing PY13 Type Sample Type? Start->Type Liquid Bio-Fluids (Blood/Urine) Type->Liquid Suspension Solid Solid Tissue (Liver/Lung) Type->Solid Biopsy Cells Cultured Cells (In Vitro) Type->Cells Adherent Extract Lyophilization & Solvent Extraction (THF/o-DCB) Liquid->Extract Solid->Extract Raman Raman Microspectroscopy (Mapping 1138 cm⁻¹) Solid->Raman In Situ Distribution Microscopy Brightfield/Darkfield Microscopy Cells->Microscopy Quick Check Cells->Raman High Specificity Localization HPLC HPLC-UV Quantification (430 nm) Extract->HPLC

Caption: Workflow for selecting between HPLC quantification and Raman imaging for Pigment Yellow 13 analysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73462, Diarylide Yellow (Pigment Yellow 13).[1] Retrieved from [Link][1]

  • OECD (2000). SIDS Initial Assessment Report for SIAM 10: Diarylide Yellow Pigments.[1] UNEP Publications.[1] Retrieved from [Link][1][3]

  • Vandenabeele, P., et al. (2000). Micro-Raman spectroscopy of azo pigments: spectral characterization and identification.[1] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[1] (Methodology for Raman fingerprinting of PY13).

  • Bäumler, W., et al. (2000). Q-switched laser and tattoo pigments: first results of the chemical and photophysical analysis of 41 compounds. Lasers in Surgery and Medicine.[1] (Details on insolubility and particulate tracking in skin).

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Lightfastness of Diarylide Yellow Pigments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing your research and development in the field of high-performance pigments. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to address the common challenges encountered when improving the lightfastness of diarylide yellow pigments. Our focus is to provide you with the causal understanding and practical methodologies necessary to achieve superior stability in your pigment formulations.

Understanding the Challenge: The Photodegradation of Diarylide Yellow Pigments

Diarylide yellow pigments, a cornerstone in the manufacturing of inks, coatings, and plastics, are prized for their vibrant color and good initial fastness properties.[1][2][3] However, their organic azo-based structure makes them susceptible to degradation upon prolonged exposure to light, particularly UV radiation.[4][5] This degradation manifests as fading, color shift, and a general loss of chromaticity, compromising the aesthetic and functional lifespan of the end-product.

The primary mechanisms of this light-induced degradation are:

  • Photolysis: The absorption of UV energy can lead to the cleavage of chemical bonds within the pigment's molecular structure, breaking down the chromophore responsible for its color.

  • Photo-oxidation: In the presence of oxygen and light, reactive oxygen species (ROS) can be generated. These highly reactive molecules, such as singlet oxygen and superoxide radicals, can attack and degrade the pigment molecules.

To effectively enhance the lightfastness of diarylide yellow pigments, we must implement strategies that mitigate these degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the lightfastness of diarylide yellow pigments in a formulation?

A1: Several factors come into play. The chemical structure of the specific diarylide yellow pigment is fundamental. Beyond that, the choice of binder or polymer matrix, the presence of other additives, the pigment's particle size and distribution, and the intensity and spectral distribution of the light source are all critical. Environmental conditions such as temperature and humidity also significantly impact the rate of photodegradation.

Q2: Can I rely solely on the pigment's inherent lightfastness rating?

A2: While the manufacturer's lightfastness rating (often on the Blue Wool Scale) is a good starting point, it's crucial to test the pigment in your specific formulation.[6][7][8] Interactions between the pigment and other components in your system can either enhance or diminish its lightfastness. For instance, some binders can offer a degree of UV protection, while others may generate free radicals upon degradation, accelerating pigment fading.

Q3: What is the Blue Wool Scale and how is it used to assess lightfastness?

A3: The Blue Wool Scale is a standard method for measuring the lightfastness of pigments and dyes.[6][7][8][9] It consists of eight strips of wool dyed with blue dyes of increasing lightfastness, with 1 being the most fugitive and 8 being the most lightfast. Your pigmented sample is exposed to a controlled light source alongside these standard strips. The lightfastness rating is determined by which blue wool strip fades at the same rate as your sample.[7][8]

Q4: Are there standardized test methods for evaluating pigment lightfastness?

A4: Yes, the most widely recognized standard is ASTM D4303, "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials."[10][11] This standard outlines procedures for accelerated lightfastness testing using sources like xenon arc lamps, which simulate the full spectrum of sunlight.[10][11] The color change is quantified using a spectrophotometer to measure the difference in CIELAB color space (ΔE*ab) before and after exposure.[12]

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution & Rationale
Rapid Fading of Pigment Insufficient protection from UV radiation.Incorporate a UV absorber into your formulation. Benzotriazole or benzophenone-based UV absorbers are effective at absorbing harmful UV radiation and dissipating it as heat, thereby preventing it from reaching and degrading the pigment molecules.[13]
Color Shift (Yellowing or Browning) Photo-oxidative degradation of the pigment or binder.Introduce a Hindered Amine Light Stabilizer (HALS) into your system. HALS do not absorb UV radiation but act as radical scavengers, interrupting the chain reactions of photo-oxidation and protecting both the pigment and the polymer matrix.[14] For optimal performance, a synergistic blend of a UV absorber and a HALS is often recommended.[15]
Poor Dispersion Leading to Inconsistent Fading Agglomeration of pigment particles.Optimize your dispersion process. Poorly dispersed pigment agglomerates can lead to uneven light exposure and fading. Ensure proper wetting of the pigment surface and adequate mechanical energy during dispersion. The use of appropriate dispersing agents is crucial for maintaining a stable dispersion and preventing re-agglomeration.
Fading is More Pronounced in Tints (with TiO₂) Photocatalytic activity of certain grades of titanium dioxide.Use a surface-treated grade of TiO₂. Untreated anatase or rutile TiO₂ can generate free radicals under UV exposure, which can accelerate the degradation of organic pigments. Look for TiO₂ grades that have been surface-treated with silica and/or alumina to passivate their surface and reduce photocatalytic activity.
Reduced Lightfastness at Higher Processing Temperatures Thermal degradation of the pigment.While diarylide yellows have good thermal stability, prolonged exposure to high temperatures can initiate degradation. Optimize your processing parameters to minimize heat history. At temperatures above 200°C, there is a risk of releasing 3,3'-dichlorobenzidine, a hazardous compound.[16]

Advanced Strategies for Enhancing Lightfastness

For applications demanding the highest level of lightfastness, consider these advanced strategies:

Synergistic Stabilization with UV Absorbers and HALS

The combination of a UV absorber and a HALS often results in a synergistic effect, providing a level of protection greater than the sum of the individual components.[15] The UV absorber acts as the first line of defense by filtering out UV radiation, while the HALS neutralizes any free radicals that may still form.

Diagram: Synergistic UV Protection Mechanism

G cluster_0 Polymer Matrix with Diarylide Yellow Pigment cluster_1 Stabilization Additives Pigment Diarylide Yellow Free_Radicals Free Radicals Pigment->Free_Radicals Polymer Polymer Degradation Degradation (Fading, Color Shift) Polymer->Degradation Leads to UVA UV Absorber HALS HALS UV_Light UV Light UV_Light->Pigment Causes Excitation UV_Light->UVA Absorbed & Dissipated as Heat Free_Radicals->Polymer Attacks Free_Radicals->HALS Scavenged

Caption: Synergistic protection by UV absorbers and HALS.

Experimental Protocol: Preparation of a Stabilized Diarylide Yellow Dispersion

This protocol provides a general guideline for incorporating UV absorbers and HALS into a solvent-based acrylic resin system. Concentrations should be optimized for your specific application.

  • Preparation of the Millbase:

    • To a high-speed disperser, add the acrylic resin and solvent.

    • While mixing at low speed, slowly add the diarylide yellow pigment (e.g., Pigment Yellow 83).

    • Add a suitable dispersing agent.

    • Gradually increase the speed and disperse until a Hegman gauge reading of 7 or higher is achieved, indicating a fine dispersion.

  • Addition of Stabilizers:

    • In a separate vessel, pre-dissolve the UV absorber (e.g., a benzotriazole type) and the HALS (e.g., a low molecular weight HALS for good compatibility) in a portion of the solvent.

    • Slowly add the stabilizer solution to the pigment dispersion under constant agitation.

  • Let-down:

    • Add the remaining acrylic resin and solvent to achieve the final desired pigment concentration and viscosity.

    • Mix at a moderate speed for 15-20 minutes to ensure homogeneity.

Table: Example Formulations for Lightfastness Study

FormulationDiarylide Yellow PY83 (%)UV Absorber (%)HALS (%)
Control 500
UVA Only 510
HALS Only 501
UVA + HALS 511

Note: Percentages are based on the total solids of the formulation.

Surface Treatment and Encapsulation

Modifying the surface of the pigment particles can significantly improve their lightfastness.

  • Inorganic Surface Treatment: Coating the pigment particles with a thin, transparent layer of an inorganic oxide, such as silica (SiO₂) or alumina (Al₂O₃), can create a physical barrier that blocks UV radiation and prevents direct contact of the pigment with reactive species in the binder.[17] This can be achieved through a sol-gel process.

  • Microencapsulation: Encapsulating the pigment particles within a polymer shell provides a robust barrier against environmental factors.[16] This technique can also improve the compatibility of the pigment with the binder and enhance its dispersibility.

Diagram: Pigment Particle Protection Strategies

G cluster_0 Untreated Pigment cluster_1 Surface Treated Pigment cluster_2 Encapsulated Pigment Untreated Diarylide Yellow Treated Diarylide Yellow Coating Inorganic Coating (SiO₂, Al₂O₃) Encapsulated Diarylide Yellow Shell Polymer Shell UV_Light UV Light UV_Light->Untreated UV_Light->Treated Blocked UV_Light->Encapsulated Blocked Reactive_Species Reactive Species Reactive_Species->Untreated Reactive_Species->Treated Blocked Reactive_Species->Encapsulated Blocked

Caption: Comparison of untreated, surface-treated, and encapsulated pigments.

Control of Particle Size

The particle size of the pigment can have a notable effect on its lightfastness.[4] Generally, larger pigment particles tend to exhibit better lightfastness than smaller particles.[4] This is attributed to the lower surface area-to-volume ratio of larger particles, which reduces their interaction with UV radiation and reactive species. However, there is a trade-off, as smaller particles typically provide higher tinting strength and gloss. Therefore, optimizing the particle size distribution is key to balancing these properties.

Table: Influence of Particle Size on Lightfastness (Illustrative Data)

PigmentMean Particle Size (nm)ΔE*ab after 1000h Xenon Arc Exposure
PY83 - Fine 8012.5
PY83 - Medium 2508.2
PY83 - Coarse 5005.1

Note: This data is illustrative and the actual performance will depend on the specific pigment grade and formulation.

Experimental Protocol: Accelerated Lightfastness Testing (Based on ASTM D4303)

  • Sample Preparation:

    • Prepare drawdowns of your pigmented formulation on a standardized substrate (e.g., aluminum panels for coatings, lacquered cards for inks).

    • Ensure a consistent film thickness for all samples.

    • Prepare a control sample without any light stabilizers.

    • Create a "masked" area on each sample using an opaque material to shield a portion from light exposure. This will serve as the unexposed reference.

  • Exposure:

    • Place the samples in a xenon arc weathering chamber.[10]

    • Set the exposure conditions according to ASTM D4303, typically simulating indoor daylight filtered through window glass.[10] Key parameters to control include irradiance, temperature, and humidity.

  • Evaluation:

    • At predetermined intervals (e.g., 250, 500, 1000 hours), remove the samples from the chamber.

    • Using a spectrophotometer, measure the CIELAB color coordinates (L, a, b*) of both the exposed and masked areas of each sample.

    • Calculate the total color difference (ΔEab) using the formula: ΔEab = [(ΔL)\² + (Δa)\² + (Δb*)\²]\¹/²

    • Compare the ΔEab values of the stabilized samples to the control to quantify the improvement in lightfastness. A lower ΔEab value indicates better lightfastness.

Conclusion

Improving the lightfastness of diarylide yellow pigments is a multifaceted challenge that requires a systematic approach. By understanding the mechanisms of degradation and implementing targeted stabilization strategies, it is possible to significantly extend the vibrant life of these important colorants. This guide provides a foundation for your experimental work. We encourage you to use these principles and protocols as a starting point for your own formulation-specific optimization.

References

  • ASTM D4303-10(2022), Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials, ASTM International, West Conshohocken, PA, 2022, .

  • Giles, C. H., & McKay, R. B. (1963). The lightfastness of dyes: a review. Textile Research Journal, 33(7), 527-577.
  • Materials Technology Limited. (n.d.). The Blue Wool Scale. Retrieved from [Link]

  • Micom Laboratories. (n.d.). ASTM D4303 test lightfastness of colorants. Retrieved from [Link]

  • Natural Pigments. (n.d.). Diarylide Yellow Dispersion. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Diarylide pigment. In Wikipedia. Retrieved from [Link]

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. John Wiley & Sons.
  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 83. Retrieved from [Link]

  • U.S. Patent No. 4,643,770. (1987). Amine-free, easily dispersible diarylide yellow pigment compositions.
  • National Center for Biotechnology Information. (n.d.). CIELAB Color Space as a Field for Tracking Color-Changing Chemical Reactions of Polymeric pH Indicators. Retrieved from [Link]

  • Ranbar Electrical Materials, Inc. (n.d.). Pigment Surface Treatment: Impact on Plastics, Coatings & Inks. Retrieved from [Link]

  • Hibiscus Plc. (n.d.). Blue Wool Scale and the light-fastness of ink. Retrieved from [Link]

  • IARJSET. (2020). Effects of some HALS, UV Absorber and Antioxidant on yellowing of artificially aged composite laminates. International Advanced Research Journal in Science, Engineering and Technology.
  • ResearchGate. (2024). Effect of Particle Size Distribution on Performance of Color Dispersions in Paints Industry. Retrieved from [Link]

  • Su, L., Nian, Y., & Li, C. (2023). Microencapsulation to improve the stability of natural pigments and their applications for meat products. Food Materials Research, 3:10. [Link]

  • Society of Dyers and Colourists. (n.d.). The development of light fastness testing and light fastness standards. Retrieved from [Link]

  • YouTube. (2018, December 28). Tutorial : Testing for Lightfastness. Michael Harding. Retrieved from [Link]

  • 3M. (n.d.). The Influence of Polymer Process Additives (PPAs) and Hindered Amine Light Stabilizer (HALS) Combinations in. Retrieved from [Link]

  • VICHEM. (2025, August 20). Blue Wool Scale - The Gold Standard for Assessing Color Fastness in Industry. Retrieved from [Link]

  • NBCHAO. (n.d.). ASTM D4303-2020 "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials". Retrieved from [Link]

  • FYI Tester. (2025, January 13). A Detailed Guide to Light Fastness Testing. Retrieved from [Link]

  • KRITILEN®. (n.d.). Product range of UV-stabilizer masterbatches. Retrieved from [Link]

  • PubMed Central. (n.d.). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. Retrieved from [Link]

  • SILIKE. (2025, April 2). 14 Pigment Dispersion Problems & How SILIKE's Silicone Hyperdispersant Solves Them. Retrieved from [Link]

  • Wikipedia. (n.d.). Blue Wool Scale. Retrieved from [Link]

  • European Patent Office. (n.d.). Preparation of azo pigments.
  • MDPI. (2023). Superhydrophilic Silica Coatings via a Sequential Dipping Process. Coatings, 13(5), 898. [Link]

  • Graf, C., Vossen, D. L., Imhof, A., & van Blaaderen, A. (2003). A General Method To Coat Colloidal Particles with Silica. Langmuir, 19(17), 6693–6700. [Link]

  • PMC. (n.d.). Synthesis of Silica-coated Iron Oxide Nanoparticles: Preventing Aggregation without Using Additives or Seed Pretreatment. Retrieved from [Link]

  • Marketwired. (2026, January 30). How Packaging & Industrial Demand Is Driving Pigment Yellow 83 Market Growth. BriefingWire.
  • Mayzo. (n.d.). Hindered Amine Stabilizers. Retrieved from [Link]

  • Google Patents. (n.d.). Process for improving the application properties of pigment yellow 13.
  • ColourLex. (n.d.). Arylide yellow. Retrieved from [Link]

  • Handprint. (n.d.). yellow. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of yellow pigment.
  • Google Patents. (n.d.). Yellow disperse dye composition with high light fastness and application thereof.
  • ResearchGate. (n.d.). Encapsulation of Organic Pigment Particles with Silica via Sol-Gel Process. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of particle size on pigments colour. Retrieved from [Link]

  • ResearchGate. (n.d.). Hindered amine light stabilizers in pigmented coatings. Retrieved from [Link]

  • ResearchGate. (n.d.). An overview of the science and art of encapsulated pigments: Preparation, performance and application. Retrieved from [Link]

  • Vrije Universiteit Amsterdam. (n.d.). Transient simulations of the particle size distribution during dispersion of inorganic pigments. Retrieved from [Link]

  • OnlyTRAININGS. (n.d.). Pigment dispersion and stabilization in coatings; what to do and how to do?. Retrieved from [Link]

  • Google Patents. (n.d.). High color strength diarylide yellow pigment compositions.
  • Google Patents. (n.d.). Method of preparing encapsulated pigment dispersions with two encapsulation steps.
  • ASTM International. (n.d.). D4303-06 - Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials. Retrieved from [Link]

  • ASTM International. (n.d.). Standards Practice for Visual Determination of the Lightfastness of Art Materials by Art Technologists. Retrieved from [Link]

  • UL Prospector. (2025, February 12). The Basics of Dispersion and Stabilization of Pigments and Fillers. Retrieved from [Link]

Sources

Technical Support Center: Mitigating Thermal Degradation of Pigment Yellow 13

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Pigment Yellow 13 (PY13). This guide is designed for researchers, scientists, and formulation professionals who are encountering challenges with the thermal stability of this widely used diarylide yellow pigment. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying mechanisms to empower you to solve complex formulation and processing issues. This center is structured as a series of frequently asked questions that address common problems encountered in the lab and during scale-up.

Section 1: Fundamentals of Pigment Yellow 13 Thermal Stability

This section covers the foundational knowledge required to understand why PY13 degrades and at what point this becomes a critical issue in your experiments.

Q1: What is Pigment Yellow 13, and why is its thermal stability a significant concern?

A: Pigment Yellow 13 (C.I. 21100) is a disazo diarylide organic pigment, prized for its bright, strong yellow hue and good cost-effectiveness.[1] It is synthesized from 3,3'-dichlorobenzidine.

The primary concern with its thermal stability stems from its molecular structure. Like other diarylide pigments, the molecule contains two azo groups (-N=N-), which are the chromophores responsible for its color. These azo bonds are also the molecule's weakest points when exposed to high thermal energy.[2][3] When processing polymers such as polyolefins (polypropylene, polyethylene) or PVC, temperatures can easily exceed the pigment's stability threshold, leading to degradation.[2][4] This degradation is not merely a cosmetic issue; it results in color shifts, loss of color strength, and the potential formation of degradation byproducts that can compromise the final product's integrity and performance.[2]

Q2: What is the primary mechanism of thermal degradation for Pigment Yellow 13?

A: The thermal degradation of Pigment Yellow 13 is primarily driven by the homolytic cleavage of the carbon-nitrogen bonds adjacent to the azo groups. At temperatures typically above 200°C, the azo linkages can break apart.[2][5]

The process can be visualized as follows:

  • Initial Cleavage: High thermal energy causes the C-N bonds in the disazo structure to rupture, leading to the formation of radical species.

  • Formation of Byproducts: This initial cleavage can result in the formation of lower molecular weight monoazo dyes. These byproducts have different colors and are often more soluble in the polymer matrix, which can lead to migration issues like bleeding and blooming.[2]

  • Further Degradation: With prolonged exposure to high temperatures, further degradation can occur, potentially leading to the release of aromatic amines, including the precursor 3,3'-dichlorobenzidine.[2]

This degradation pathway explains the common observation of a color shift from a bright yellow towards a duller, often reddish or brownish, shade.

Thermal_Degradation_PY13 PY13 Pigment Yellow 13 (Disazo Structure) Radicals Formation of Radical Intermediates PY13->Radicals Azo Bond Scission Monoazo Monoazo Dyes (Color Shift, Increased Solubility) Amines Aromatic Amines (e.g., 3,3'-dichlorobenzidine) Radicals->Monoazo Recombination/ Stabilization Radicals->Amines Further Degradation Heat High Temperature (>200°C) Heat->PY13 Initiates Cleavage

Fig. 1: Simplified thermal degradation pathway of PY13.
Q3: At what processing temperatures does significant degradation of Pigment Yellow 13 typically occur?

A: This is a critical question, as the answer depends on both temperature and residence time. While some sources cite a melting point of 344°C, this is not indicative of its thermal stability in an application. The functional heat resistance is much lower.

In our experience, PY13's performance can be categorized as follows:

Processing Temperature RangeExpected Performance & StabilityRecommended Applications
< 180°C Stable: No significant color change is expected.PVC, LDPE, Rubber, Inks, Coatings.
180°C - 200°C Marginal: Color stability is highly dependent on residence time and the presence of stabilizers. Initial signs of degradation may appear.Short-cycle molding of polyolefins.[5]
> 200°C Unstable: Significant thermal cleavage is likely, leading to noticeable color shifts and potential for migration.[2] Use is not recommended without significant reformulation.Not suitable for high-temperature engineering plastics (e.g., Polyamide, PET, Polycarbonate).[1]

Expert Insight: It's crucial to remember that these are general guidelines. The polymer matrix itself, along with other additives (like titanium dioxide, which can have photocatalytic effects), can influence the actual degradation temperature.[6] Always perform validation under your specific processing conditions.

Section 2: Proactive Strategies for Enhancing Thermal Stability

Before you encounter a problem, there are several steps you can take to fortify your formulation against thermal degradation.

Q4: How can I improve the intrinsic thermal stability of Pigment Yellow 13 after its initial synthesis?

A: A highly effective, yet often overlooked, method is a post-synthesis thermal aftertreatment. This process involves heating the crude pigment in an aqueous suspension to temperatures between 100°C and 150°C under pressure.[7][8]

The causal mechanism is a form of recrystallization or crystal perfecting.[9] The initial synthesis of azo pigments often yields small, amorphous particles with high surface energy and lattice defects.[9] By heating the pigment in a suspension, you provide the molecules with enough energy to rearrange into a more stable, ordered crystalline state. This more perfect crystal structure has a higher energy requirement for thermal cleavage, thus improving its stability during polymer processing. This treatment can also improve other properties like hiding power and gloss.[7]

Q5: What types of additives or stabilizers are effective in reducing the thermal degradation of PY13 in a polymer matrix?

A: Incorporating stabilizers into your formulation is the most common and effective strategy for in-application use.[10] The goal is to interrupt the degradation process shown in Figure 1.

  • Antioxidants: These are critical. Thermal degradation is often a thermo-oxidative process. Antioxidants, particularly a synergistic blend of primary (radical scavengers, e.g., hindered phenols) and secondary (peroxide decomposers, e.g., phosphites), can neutralize the radical intermediates formed during initial cleavage, thereby preventing the chain reaction of degradation.[10][11]

  • Heat Stabilizers: These are compounds specifically designed to prevent thermal degradation in polymers, such as PVC. While often polymer-specific, their presence is essential for the overall stability of the matrix in which the pigment resides.

  • Dispersants/Wetting Agents: While not stabilizers in the chemical sense, achieving a high-quality, uniform dispersion is paramount.[12] Agglomerates of pigment can lead to localized overheating and poor stress distribution within the polymer, creating sites for premature degradation. A well-formulated dispersant ensures each pigment particle is properly wetted and separated, promoting uniform heat exposure.[13]

Q6: How do I select and screen for the optimal thermal stabilizer for my specific application?

A: A systematic approach is required. The following workflow provides a self-validating system for selecting and confirming the efficacy of a stabilizer package.

Stabilizer_Screening_Workflow start Define Problem: PY13 in Polymer X at Temp Y select Select Candidate Stabilizers (Phenols, Phosphites, Blends) start->select prepare Prepare Masterbatches: 1. Control (No Stabilizer) 2. Stabilizer A (0.1%) 3. Stabilizer B (0.1%) 4. Blend A+B (0.1%) select->prepare process Process Samples (e.g., Injection Mold Plaques) at Target Temperature + 10°C (Stress Test) prepare->process measure Measure Color (CIELab) - Initial (T0) - Post-Processing (T1) process->measure calc Calculate Color Difference (ΔE) for each sample measure->calc analyze Analyze Results: Lowest ΔE* indicates best performance calc->analyze optimal Optimal Stabilizer Package Identified analyze->optimal ΔE* < Threshold retest Refine Concentrations or Select New Candidates analyze->retest ΔE* > Threshold retest->select Troubleshooting_Tree start Color Shift Observed (Yellow -> Reddish/Brown) q1 Is Processing Temp > 200°C? start->q1 a1_yes Root Cause: Excessive Heat Action: Reduce Temp/Dwell Time q1->a1_yes Yes q2 Is Stabilizer Package Present & Optimized? q1->q2 No a2_no Root Cause: Inadequate Stabilization Action: Add/Optimize Antioxidants q2->a2_no No q3 Is Pigment Dispersion Uniform? q2->q3 Yes a3_no Root Cause: Poor Dispersion Action: Improve Shear, Check Dispersant q3->a3_no No a_final Consider Pigment Quality or Interaction with other additives q3->a_final Yes

Fig. 3: Decision tree for troubleshooting color shifts.
Q8: I'm observing "bleeding" or "blooming" of the color in my final product after it has been exposed to heat. Is this related to thermal degradation?

A: Yes, this is very likely related. As established, thermal degradation breaks the large, insoluble PY13 molecule into smaller, more soluble monoazo compounds. [2]* Bleeding is the migration of these soluble colorants into an adjacent material upon contact.

  • Blooming is the migration of these substances to the surface of the plastic, often forming a visible film or deposit.

If you observe these phenomena, it is a strong indicator that your processing temperature has exceeded the pigment's stability threshold, even if the initial color shift was subtle. The solution is the same as for preventing the color shift: reduce thermal exposure (temperature and/or time) and implement an effective stabilization package.

Q9: How can I quantitatively measure the thermal stability of my Pigment Yellow 13 formulation?

A: Visual assessment is subjective. For reliable, reproducible data, you must employ analytical instrumentation.

  • Colorimetry: This is the most direct and application-relevant method. Using a spectrophotometer or colorimeter, measure the CIELab* values of your sample before and after thermal exposure. The total color difference, ΔE * (Delta E), gives you a single number to quantify the change. A lower ΔE* indicates better stability. [14]2. Thermogravimetric Analysis (TGA): TGA measures the weight loss of a sample as a function of temperature. [14][15]By running a TGA scan on the pure pigment or your final compound, you can determine the onset temperature of decomposition (where significant weight loss begins). This is an excellent tool for comparing the intrinsic stability of different pigment grades or the effectiveness of stabilizers. [15]3. Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. It can detect exothermic events, such as decomposition. This can provide complementary data to TGA. [15]4. High-Performance Liquid Chromatography (HPLC): For advanced analysis, you can perform a solvent extraction on your heat-treated polymer and analyze the extract using HPLC. This allows you to separate and quantify the remaining intact PY13 and identify the specific degradation products that have formed. [16]

Section 4: Experimental Protocols

Protocol 1: Step-by-Step Guide for Thermal Stability Testing using a Laboratory Oven and Colorimetry
  • Objective: To compare the thermal stability of different PY13 formulations.

  • Materials: Injection-molded plaques or pressed films of your plastic compounds (Control, Formulation A, Formulation B, etc.), laboratory oven with stable temperature control, spectrophotometer/colorimeter.

  • Procedure:

    • Label two plaques for each formulation (e.g., "Control T0", "Control T1").

    • Measure the initial color (CIELab*) of all "T0" plaques. This is your baseline.

    • Place the "T1" plaques in a pre-heated laboratory oven at your target test temperature (e.g., 220°C).

    • Hold the plaques in the oven for a set residence time (e.g., 10 minutes).

    • Remove the plaques and allow them to cool to room temperature completely.

    • Measure the final color of the "T1" plaques.

    • Calculate the ΔE* for each formulation using the formula: ΔE* = √[(L₁ - L₀)² + (a₁ - a₀)² + (b₁ - b₀)²].

  • Analysis: The formulation with the lowest ΔE* value exhibits the highest thermal stability under the tested conditions.

Protocol 2: Outline for Thermogravimetric Analysis (TGA) of a Pigment Formulation
  • Objective: To determine the onset temperature of decomposition for a pigment or compound.

  • Instrument: Thermogravimetric Analyzer (TGA).

  • Procedure:

    • Accurately weigh 5-10 mg of the sample (e.g., pure pigment powder or a piece of the compounded plastic) into a TGA pan.

    • Place the pan in the TGA furnace.

    • Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a final temperature (e.g., 600°C).

    • Run the analysis under a controlled atmosphere (typically nitrogen for thermal stability, or air for thermo-oxidative stability).

  • Analysis: Plot the weight percent vs. temperature. The "onset temperature" is typically determined by the intersection of the baseline tangent and the tangent of the decomposition curve. A higher onset temperature indicates greater thermal stability. [14]

References

  • Ataman Kimya. PIGMENT YELLOW 13. [Link]

  • Google Patents.
  • Google Patents.
  • PlumX. Pigment decomposition in polymers in applications at elevated temperatures. [Link]

  • ResearchGate. Thermal degradation of azobenzene dyes. [Link]

  • Hengyi Technology. Pigment Yellow 13 for Ink and Plastics. [Link]

  • PubMed. Comparative Thermal Degradation Patterns of Natural Yellow Colorants Used in Foods. [Link]

  • Google Patents. Pigment yellow 13 synthesis equipment.
  • PFI Fareast (Hong Kong) Co. Ltd. How to resist yellowing (Part 3): Thermal Yellowing. [Link]

  • SY Chemical Co., Ltd. Pigment Yellow 13. [Link]

  • MDPI. Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. [Link]

  • Separation Science. Thermochromic Pigment Analysis: Techniques for Evaluating Color-Changing Materials. [Link]

  • Chitec. Six Causes of Plastic Yellowing Part 4: Additives and Impurities. [Link]

  • NBchao.Com. How is pigment heat resistance tested? Q&A. [Link]

  • Patsnap Eureka. Natural Pigment Stabilization Techniques For High-Temperature Dyeing. [Link]

  • American Coatings Association. High-Performance Lighent Dispersant Additives Improve Pigment Wetting and Dispersion in Waterborne Coatings. [Link]

  • MDPI. Thermal degradation of natural dyes and their analysis using HPLC-DAD-MS. [Link]

Sources

Technical Support Hub: Pigment Yellow 13 Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

Pigment Yellow 13 (PY13) is a disazo diarylide pigment produced via the tetrazotization of 3,3'-dichlorobenzidine (DCB) and coupling with 2,4-acetoacetoxylidide (AAMX) .

Optimizing yield in this synthesis is rarely about a single variable; it is a balance between diazonium stability (requires low temperature/high acid) and coupling efficiency (requires controlled pH/nucleophilicity). This guide deconstructs the synthesis into self-validating modules, focusing on the causal relationships between reaction parameters and pigment performance.

Critical Process Parameters (CPP)

Key variables affecting yield and quality.

ParameterOptimized RangeImpact on Yield/QualityMechanism of Action
Tetrazotization Temp -5°C to 0°CYield Critical Prevents thermal decomposition of the unstable diazonium salt into phenols/tars.
Coupling pH 4.5 – 5.5Yield & Color Balances the concentration of the active enolate species (AAMX) against the stability of the diazo component.
Stoichiometry 1.0 : 2.05 (DCB:AAMX)Purity A slight excess (2-5%) of AAMX ensures complete consumption of the carcinogenic DCB diazo species.
Rosin Load 10 – 20% w/wDispersibility Abietic acid precipitates on the pigment surface, preventing agglomeration and improving ink rheology.
Thermal Curing 90°C – 140°COpacity/Flow Promotes Ostwald ripening; removes fine crystals to increase opacity and reduce viscosity.

Optimized Experimental Protocol

This protocol integrates yield-maximizing checkpoints directly into the workflow.

Phase A: Tetrazotization of DCB (The "Cold" Phase)

Objective: Generate a stable bis-diazonium chloride solution.

  • Slurry Preparation: Charge 3,3'-dichlorobenzidine (DCB) into HCl (2.5 - 3.0 molar equivalents) and water. Stir until a fine, uniform slurry forms.

    • Checkpoint: Ensure no large lumps of DCB remain; these cause unreacted cores later.

  • Ice Addition: Add crushed ice directly to the vessel to drop temperature to -5°C to 0°C .

  • Nitrosation: Add Sodium Nitrite (

    
    ) solution rapidly under surface.[1]
    
    • Validation: Maintain a distinct blue color on Starch-Iodide paper for 30 minutes. If the blue fades, add more nitrite.

    • Yield Tip: Decomposition is the #1 yield killer here. Never let T > 2°C.

  • Clarification: Add activated carbon/diatomite and filter cold to remove insoluble impurities. Keep filtrate at 0°C.

Phase B: Coupling Component Preparation

Objective: Create a high-surface-area reactive suspension.

  • Dissolution: Dissolve 2,4-acetoacetoxylidide (AAMX) in dilute NaOH. Solution should be clear.

  • Precipitation (Pulping): Slowly add dilute Acetic Acid or HCl to the alkaline AAMX solution under high-shear stirring.

    • Target: pH 6.0 – 7.0.[2]

    • Result: AAMX precipitates as a milky white, micro-crystalline suspension.

    • Why: Coupling with dissolved AAMX yields coarse, dull crystals. Coupling with precipitated AAMX yields high-strength fine particles.

Phase C: The Coupling Reaction

Objective: Controlled formation of the hydrazone tautomer.

  • Buffer: Adjust the AAMX slurry to pH 5.0 using Sodium Acetate buffer. Cool to 10-15°C.

  • Addition: Feed the cold Diazo solution (Phase A) into the AAMX slurry (Phase B) subsurface over 60-90 minutes.

  • pH Control: Simultaneously drip dilute NaOH or Sodium Acetate to maintain pH between 4.5 and 5.5 .

    • Critical Failure Mode: If pH drops < 4.0, coupling stalls, and diazo decomposes (Yield Loss). If pH > 7.0, diazo forms triazenes (Dull Color).

  • Completion: Test liquid phase with H-acid solution (should be colorless) and faint reaction with diazo solution (indicating slight excess of AAMX).

Phase D: Surface Treatment (Rosin Soap)

Objective: Encapsulate particles to prevent hard aggregation.

  • Rosin Soap: Dissolve Rosin (Abietic acid) in hot NaOH.

  • Addition: Add rosin soap to the pigment slurry (now at pH ~6.0). Stir for 30 mins.

  • Fixation: Add Calcium Chloride (

    
    ) or Zinc Sulfate (
    
    
    
    ) solution.
    • Mechanism:[1][2][3][4]

      
       (Insoluble soap precipitates on pigment).
      

Synthesis Workflow Visualization

PY13_Synthesis DCB 3,3'-Dichlorobenzidine (DCB) Tetra Tetrazotization (T < 0°C, Excess HCl) DCB->Tetra HCl, NaNO2 AAMX 2,4-Acetoacetoxylidide (AAMX) Dissolve Alkaline Dissolution (NaOH) AAMX->Dissolve DiazoSol Bis-Diazonium Salt (Keep Cold!) Tetra->DiazoSol Filtration Coupling Coupling Reaction (pH 4.5-5.5, 10-15°C) DiazoSol->Coupling Slow Addition Precip Acid Precipitation (Fine Particle Slurry) Dissolve->Precip Acetic Acid Precip->Coupling Rosin Rosin Soap Treatment (Surface Coating) Coupling->Rosin Add Rosin Soap Heat Thermal Curing (90-140°C) Rosin->Heat Add CaCl2/ZnSO4 Filter Filtration & Drying Heat->Filter

Figure 1: Optimized Process Flow for Pigment Yellow 13 Synthesis. Note the convergence of the Diazo and Coupling components at the controlled pH stage.

Troubleshooting Guide

Issue 1: Low Yield (< 90%)

Diagnosis: The theoretical yield is not met, indicating loss of reactants.

  • Root Cause A: Diazo Decomposition. If the tetrazotization temp exceeded 5°C, the diazo groups hydrolyzed to phenols.

    • Fix: Use direct ice addition. Pre-cool all water.

  • Root Cause B: Coupling Stalling. If pH dropped below 4.0 during coupling, the reaction rate slowed, allowing diazo decomposition over time.

    • Fix: Automate base addition (NaOH/Acetate) linked to a pH meter.

Issue 2: Dull or Reddish Shade

Diagnosis: The pigment lacks the vibrant yellow "pop" or appears dirty.

  • Root Cause: Oxidation. Diarylide pigments are sensitive to oxidation during synthesis.

    • Fix: Use degassed water or maintain a nitrogen blanket. Ensure no Iron (Fe) contamination from rusty equipment (use glass-lined or SS316 reactors).

  • Root Cause: High pH Coupling. Coupling > pH 7.0 promotes triazene formation (yellow-brown impurities).

    • Fix: Strictly cap pH at 6.0.

Issue 3: Poor Dispersibility / Aggregation

Diagnosis: The pigment forms hard grits upon drying.

  • Root Cause: Failed Rosin Fixation. The rosin soap did not precipitate onto the pigment.

    • Fix: Ensure the slurry pH is adjusted to slightly acidic (pH 5.5-6.0) after rosin addition and before metal salt addition to ensure the metal soap forms on the surface, not in the bulk liquid.

Logic Tree for Defect Resolution

Troubleshooting Problem Start: Identify Defect Yield Low Yield Problem->Yield Shade Dull/Dirty Shade Problem->Shade Disp Poor Dispersibility Problem->Disp CheckTemp Check Diazo Temp (Was it > 5°C?) Yield->CheckTemp CheckFe Check Iron/Rust (Fe Contamination?) Shade->CheckFe CheckRosin Check Rosin pH (Precipitation failed?) Disp->CheckRosin CheckpH Check Coupling pH (Was it < 4.0?) CheckTemp->CheckpH No Sol1 Fix: Add more Ice Monitor Exotherm CheckTemp->Sol1 Yes Sol2 Fix: Buffer Capacity Increase Acetate CheckpH->Sol2 Yes Sol3 Fix: Use SS316 Add Chelating Agent CheckFe->Sol3 Yes Sol4 Fix: Adjust pH to 5.5 before Metal Salt CheckRosin->Sol4 Yes

Figure 2: Diagnostic Logic Tree for Common Synthesis Defects.

Frequently Asked Questions (FAQs)

Q: Why is the "pulping" of the coupling component (AAMX) necessary? Can't I just dissolve it? A: Dissolving AAMX completely usually requires high pH. Coupling at high pH leads to side reactions (triazenes). By "pulping" (dissolving then re-precipitating with acid), you create a highly reactive, fine suspension at a lower pH (5-6), which allows for a clean reaction without the side products associated with high alkalinity.

Q: My pigment is too transparent. How do I increase opacity? A: Opacity is a function of particle size. To increase opacity, you need to grow the crystals. This is achieved by Thermal Curing (Post-treatment). Heat the aqueous pigment slurry to 90-130°C for 1-4 hours. This dissolves the smallest "fines" (Ostwald ripening) and deposits them onto larger crystals, increasing opacity and hiding power [1].

Q: What is the role of the KI-Starch paper in the diazo step? A: It detects excess Nitrous Acid (


). A blue spot indicates free nitrite is present, meaning all amine (DCB) has likely reacted. If you don't see blue, you have unreacted DCB, which will contaminate the final product and lower yield.

References

  • Google Patents. (n.d.). Process for improving the application properties of Pigment Yellow 13.
  • Vertex AI Search. (2023). Pigment Yellow 13 Synthesis Overview and Troubleshooting.
  • SY Chemical. (n.d.). Pigment Yellow 13 Technical Data Sheet. Retrieved from [Link]

Sources

Technical Support Center: High-Purity Diarylide Pigment Processing

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Purification & Characterization of Diarylide Pigments (PY12, PY13, PY14, PY83)

Status: Operational Support Tier: Level 3 (R&D / Process Engineering)

Introduction: The Purity Paradox

Welcome to the technical support hub for diarylide pigment processing. As a researcher or developer in sensitive sectors (medical devices, food-contact packaging, or high-performance coatings), you face a fundamental contradiction: Diarylide pigments are engineered to be insoluble, yet purification typically requires solubility.

Standard recrystallization techniques used in small-molecule drug development often fail here. Furthermore, the synthesis precursors (3,3'-dichlorobenzidine or DCB) and byproducts (PCB 11) carry severe regulatory risks (ETAD/REACH compliance).

This guide provides field-proven protocols to navigate the "Thermal Trap" and the "Solubility Paradox" to achieve pharma-grade purity.

Module 1: Critical Troubleshooting (Q&A)

Issue A: "I am detecting PCB 11 (3,3'-dichlorobiphenyl) in my final product."

Diagnosis: Thermal Stress-Induced Radical Cleavage. Unlike legacy PCBs (Aroclors), PCB 11 in pigments is an "inadvertent" byproduct.[1] It forms when the diazo moiety decomposes, often triggered by excessive heat during drying or dispersion, leading to radical coupling of the chlorinated rings.

Corrective Action:

  • Audit Your Thermal History: Diarylide pigments (especially PY14 and PY83) are thermally unstable above 200°C .[2] At this threshold, the central azo bond cleaves.

  • Switch Drying Protocols: If you are oven-drying filter cakes >100°C, stop. Switch to Vacuum Tray Drying or Spin-Flash Drying at <80°C to minimize thermal exposure time.

  • Solvent Selection: Avoid chlorinated solvents (e.g., o-dichlorobenzene) during conditioning. While effective for crystal growth, they can act as chlorine donors under radical conditions, increasing PCB congener diversity.

Issue B: "My HPLC shows 'Ghost Peaks' or poor baseline resolution."

Diagnosis: Incomplete Dissolution & Monoazo Fragments. Diarylide pigments are notoriously difficult to dissolve for analysis, often requiring concentrated sulfuric acid, which destroys the molecule. However, "ghost peaks" usually indicate monoazo degradation products —half-molecules created by hydrolysis or thermal cleavage.

Corrective Action:

  • Sample Prep: Do not use standard reverse-phase solvents. Use DMSO/THF mixtures with sonication for extraction, or dissolve in concentrated H₂SO₄ and immediately dilute into ice water to precipitate the pigment while keeping impurities in the supernatant for analysis.

  • Targeted Extraction: Impurities like unreacted DCB are soluble in dilute HCl. Perform a pre-analysis acid wash on your sample. If the peaks disappear, they were surface contaminants, not intrinsic degradation.

Issue C: "The filter cake is thixotropic and traps impurities."

Diagnosis: Occlusion via Agglomeration. Rapid precipitation traps solvent and unreacted DCB inside the primary particle clusters.

Corrective Action:

  • Implement "Ostwald Ripening" (Conditioning): You cannot wash inside a crystal. You must heat the slurry in a solvent (e.g., isobutanol or xylene) to allow small, imperfect crystals to dissolve and redeposit onto larger, purer crystals. This expels the trapped impurities into the mother liquor.

Module 2: The "Thermal Trap" Mechanism

Understanding why purification fails is critical. High temperatures do not just melt diarylides; they chemically sever them.

ThermalDecomposition Pigment Diarylide Pigment (Stable < 200°C) Heat Thermal Stress (>200°C or High Shear) Pigment->Heat Cleavage Azo Bond Cleavage (Radical Mechanism) Heat->Cleavage Energy Input Monoazo Monoazo Byproducts (Soluble/Migratory) Cleavage->Monoazo Radicals Chlorinated Radicals Cleavage->Radicals DCB Free DCB Release (Carcinogen) Monoazo->DCB Further Hydrolysis PCB11 PCB 11 Formation (Inadvertent POPs) Radicals->PCB11 Dimerization

Figure 1: The Thermal Decomposition Pathway. Exceeding thermal limits generates both regulatory hazards (PCBs) and safety hazards (DCB).

Module 3: Validated Purification Protocol

Objective: Removal of residual DCB and PCB 11 to <25 ppm (ETAD Limits) without thermal degradation.

Phase 1: Synthesis Control (Prevention)
  • Stoichiometry: Use a slight excess of the coupling component (Acetoacetanilide) rather than the tetrazo component (DCB). It is easier to wash away harmless acetoacetanilide than carcinogenic DCB.

  • Temperature: Maintain coupling reaction at 0–5°C .

Phase 2: Solvent Conditioning (The "Scrub")

Do not rely on simple filtration. The pigment must be "conditioned."

StepActionMechanismCritical Parameter
1 Reslurry Disperse crude press cake in Isobutanol or o-Xylene (1:10 ratio).High shear mixing to break agglomerates.
2 Thermal Hold Heat to 90–95°C for 2–4 hours.Ostwald Ripening: Small crystals dissolve; impurities trapped in lattice are expelled.
3 Hot Filtration Filter immediately while hot (>80°C).Prevents dissolved impurities (DCB/PCBs) from re-precipitating onto the cake.
4 Solvent Wash Wash cake with fresh, hot solvent.Displacement of mother liquor.
5 Methanol Wash Displacement wash with methanol.Removes high-boiling solvent residues.
6 Vacuum Dry Dry at 60°C under full vacuum (-0.9 bar).Prevents thermal cleavage of the azo bond.
Phase 3: Analytical Verification (GC-MS/MS)

Standard HPLC is often insufficient for trace PCB detection due to the pigment's insolubility.

  • Extraction: Soxhlet extraction of the dried pigment using Toluene for 6 hours.

  • Cleanup: Pass extract through a silica gel column to remove pigment oligomers (which ruin GC columns).

  • Detection: Use GC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Target: Monitor specifically for PCB 11 (m/z 222 -> 152 transition).

Module 4: Decision Logic for Process Engineers

Use this logic flow to determine the correct purification route based on your specific impurity profile.

PurificationLogic Start Impurity Detected TypeCheck Identify Impurity Type Start->TypeCheck DCB Unreacted DCB (Starting Material) TypeCheck->DCB PCB PCB 11 (Side Reaction) TypeCheck->PCB Monoazo Monoazo (Degradation) TypeCheck->Monoazo AcidWash Protocol A: Dilute HCl Wash (Solubilizes Amine) DCB->AcidWash Surface Bound? SolventCond Protocol B: Hot Solvent Conditioning (Releases Occlusions) DCB->SolventCond Trapped in Crystal? PCB->SolventCond Remove via Mother Liquor ProcessChange Protocol C: Reduce Drying Temp (<80°C Vacuum) Monoazo->ProcessChange Stop Thermal Cleavage ReTest Pass ETAD Limits? (<25ppm) AcidWash->ReTest HPLC Check SolventCond->ReTest ProcessChange->ReTest

Figure 2: Troubleshooting Logic Flow. Note that Monoazo presence requires a process change, not just washing.

References

  • Ecological and Toxicological Association of Dyes and Organic Pigments Manufacturers (ETAD). (2011).[3] ETAD Position on the Presence of Traces of PCBs in Some Organic Pigments.[3][4][5]

  • Hu, D., & Hornbuckle, K. C. (2010).[1] Inadvertent Polychlorinated Biphenyls in Commercial Paint Pigments.[3][4][5] Environmental Science & Technology.

  • Spokane River Regional Toxics Task Force. (2018). Inadvertent PCBs in Pigments: Challenges and Solutions.

  • National Institutes of Health (NIH). (2013). The presence of polychlorinated biphenyls in yellow pigment products in China with emphasis on 3,3'-dichlorobiphenyl (PCB 11).[6] Chemosphere.[6]

  • Herbst, W., & Hunger, K. (2004).[7] Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH. (Standard reference for thermal stability data).

Sources

Technical Support Center: Impurity Minimization in Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-]

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4148-28-7-IMP Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Critical Quality Attributes (CQAs)

Compound Identity:

  • IUPAC Name: N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxobutanamide][1]

  • Common Name: Naphtol AS-IRG Intermediate; Pigment Yellow 14 Coupling Component.[1]

  • CAS: 4148-28-7[1]

  • Structure: A bis-acetoacetamide derivative where a central 2,5-dichloro-1,4-phenylenediamine core is acylated by two acetoacetyl groups.[1]

The Challenge: Synthesizing this molecule requires a delicate balance. You are reacting a highly oxidation-sensitive diamine (2,5-dichloro-1,4-phenylenediamine) with an electrophile (diketene or ethyl acetoacetate).[1] The primary failure modes are oxidative degradation of the amine (leading to pink/brown discoloration) and incomplete acylation (leading to mono-substituted impurities).[1]

Critical Quality Attributes (CQAs):

CQATarget SpecificationCommon Failure Mode
Appearance White to off-white powderPink, grey, or brown cast (Oxidation)
Purity (HPLC) > 99.0%Presence of Mono-amide or Diamine
Melting Point > 250°C (Decomposes)Depressed MP (<240°C) due to impurities
Alkali Solubility Clear, yellow solutionTurbid (Presence of non-acidic impurities)

Troubleshooting Guide (Q&A Format)

Category A: Discoloration & Oxidation Issues

Q: My final product has a persistent pink or violet hue, even after washing. What is the cause?

A: This is the signature of "Wurster-type" radical cations or quinone-imine species derived from the oxidation of unreacted 2,5-dichloro-1,4-phenylenediamine.[1]

  • Root Cause: The starting diamine is extremely air-sensitive, especially in solution.[1] If oxygen is present during the reaction or if the starting material was already partially oxidized, these colored impurities entrap themselves in the crystal lattice of the product.[1]

  • Corrective Action:

    • Inert Atmosphere: The reaction must be conducted under a strict Nitrogen or Argon blanket.[1]

    • Reducing Agents: Add a trace amount of Sodium Dithionite (Na₂S₂O₄) or Sodium Bisulfite (0.1 - 0.5 wt%) to the reaction mixture before adding the diamine.[1] This acts as an oxygen scavenger.[1]

    • Purification: If the product is already colored, perform a Base-Acid Reprecipitation .[1] Dissolve the crude product in dilute NaOH (the acetoacetamide protons are acidic).[1] Filter off the insoluble colored tars.[1][2] Slowly re-acidify the filtrate with Acetic Acid to precipitate the pure, white product.[1]

Category B: Incomplete Reaction (Mono-Substitution)

Q: HPLC analysis shows a significant peak at RRT ~0.[1]8. Mass spec suggests it is the mono-acetoacetamide.[1] Why isn't the second amine reacting?

A: This is a classic "solubility-limited" kinetic trap.[1]

  • Mechanism: The first acetoacetylation reduces the nucleophilicity of the remaining amine (electron-withdrawing effect) and, more critically, often drastically reduces the solubility of the intermediate in non-polar solvents. The mono-substituted product precipitates out before the second reaction can occur.[1]

  • Troubleshooting Protocol:

    • Solvent Switch: If using Toluene or Xylene, switch to a more polar solvent like Glacial Acetic Acid or a mixture of Water/Acetone (if using diketene).[1] This keeps the mono-intermediate in solution longer.[1]

    • Temperature Ramp: Ensure the reaction finishes at reflux. The second acylation has a higher activation energy.[1]

    • Reagent Excess: Use a 2.2 to 2.5 molar equivalent of the acetoacetylating agent.[1] If using Ethyl Acetoacetate, continuous removal of the ethanol byproduct (via distillation) is required to drive the equilibrium forward.

Category C: Hydrolysis & Yield Loss[1]

Q: My yield is low (60-70%), and I see acetoacetic acid or acetone in the waste stream.

A: You are experiencing Competitive Hydrolysis .[1]

  • Root Cause: If water is present (even from wet starting material) and the pH is not controlled, the acetoacetylating agent (especially Diketene) will hydrolyze to acetoacetic acid, which then decarboxylates to acetone.

  • Corrective Action:

    • Dry Your Diamine: Ensure the 2,5-dichloro-1,4-phenylenediamine has a moisture content <0.5%.[1]

    • pH Control (For Aqueous Routes): If synthesizing in water, maintain pH between 4.0 and 6.0. High pH accelerates diketene hydrolysis; low pH protonates the amine, killing its reactivity.[1]

Visualizing the Impurity Landscape

The following diagram maps the reaction pathways and the genesis of critical impurities.

ReactionPathways Start 2,5-Dichloro-1,4- phenylenediamine Mono Mono-Amide Intermediate (Impurity A) Start->Mono + 1 eq. Reagent Oxidation Colored Quinone-Imines (Pink/Brown Impurity) Start->Oxidation O2 / Air Exposure Reagent Acetoacetylating Agent (Diketene/EAA) Hydrolysis Acetoacetic Acid -> Acetone Reagent->Hydrolysis H2O / Moisture Product Target Bis-Amide (CAS 4148-28-7) Mono->Product + 1 eq. Reagent (Rate Limiting Step)

Figure 1: Reaction pathway showing the sequential acylation and competing oxidation/hydrolysis side reactions.

Optimized Synthesis & Purification Protocol

This protocol uses the "Acidic Methylene" Purification Strategy , which is the most robust method for ensuring high purity in acetoacetarylides.[1]

Phase 1: Synthesis (Solvent-Based Method)
  • Setup: 3-neck flask equipped with mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charging: Charge Chlorobenzene (or o-Dichlorobenzene) as the solvent.[1] Add 2,5-dichloro-1,4-phenylenediamine (1.0 eq).[1][3]

  • Inerting: Purge with Nitrogen for 15 minutes. Add 0.2% Sodium Dithionite (antioxidant).[1]

  • Reaction:

    • Heat to 80°C .

    • Add Ethyl Acetoacetate (2.4 eq) dropwise over 1 hour. Note: If using Diketene, maintain temp <40°C during addition, then ramp.

    • Raise temperature to 110-120°C and distill off the Ethanol/Water byproduct to drive the reaction.

    • Hold at reflux for 4-6 hours until HPLC confirms Diamine <0.1%.

  • Isolation: Cool to 20°C. Filter the slurry. Wash the cake with cold methanol to remove unreacted Ethyl Acetoacetate.[1]

Phase 2: The "Self-Validating" Purification

This step exploits the acidity of the CH₂ group between the two carbonyls (pKa ~10-11).[1]

  • Dissolution: Suspend the crude wet cake in water. Add 30% NaOH dropwise until pH reaches 12.0.[1]

    • Observation: The product will dissolve to form a yellow solution.[1]

    • Validation: Any solid remaining at this stage is an impurity (oxidized tars, inorganic salts, or non-acidic byproducts).

  • Filtration: Filter the alkaline solution through a Celite pad to remove insolubles.

  • Reprecipitation:

    • Transfer filtrate to a clean vessel.[1]

    • Slowly add Glacial Acetic Acid or dilute HCl while stirring vigorously.

    • Target pH: 5.0 - 6.0.[1]

    • Observation: The product will reprecipitate as a fine, white solid.

  • Final Wash: Filter the solid.[1][4][5] Wash extensively with water (to remove salts) and then Methanol (to remove moisture).[1] Dry at 80°C under vacuum.

Impurity Limits & Specifications

Impurity TypeOriginLimit (Area %)Detection Method
Mono-Amide Incomplete Reaction< 0.5%HPLC (C18, MeOH/Water)
Free Diamine Unreacted Starting Material< 100 ppmHPLC / Colorimetric
Iron (Fe) Catalyst Residue (from diamine synthesis)< 10 ppmICP-MS
Volatiles Solvent/Moisture< 0.5%LOD (Loss on Drying)

References

  • Synthesis of 2,5-Dichloro-1,4-phenylenediamine

    • Source: CN103508903A (Patent).[1] "Preparation method for 2,5-dichloro-1,4-phenylenediamine."

    • Relevance: Details the precursor synthesis and its sensitivity to oxidation, necessitating the use of antioxidants like sodium dithionite.[1]

    • URL:

  • Acetoacetylation Chemistry & Impurities

    • Source: PubChem Compound Summary for 2,5-Dichloro-1,4-benzenediamine.[1]

    • Relevance: Provides toxicity and reactivity data for the diamine core, highlighting the risk of methemoglobinemia and oxidation.[1]

    • URL:

  • General Acetoacetarylide Synthesis (Analogous Protocols)

    • Source:N,N'-(1,4-Phenylene)bis(4-chlorobutanamide).[1][4] PMC - NIH.[1]

    • Relevance: Describes the general amide coupling protocols for phenylenediamines, validating the stoichiometry and temper
    • URL:

  • Purification of Phenylenediamine Derivatives

    • Source: US4191708A.[1] "Process for preparing and purifying p-phenylenediamine."

    • Relevance: Establishes the industry standard for handling air-sensitive diamines and removing colored oxidation byproducts.[1]

    • URL:

Sources

Technical Support Center: Stabilizing Pigment Yellow 13 in Ink Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing a critical challenge in ink formulation: the prevention of recrystallization of Pigment Yellow 13. This guide is designed for researchers, scientists, and professionals in drug development and other fields who utilize ink technology and require stable, high-performance colorant systems. As a diarylide yellow pigment, Pigment Yellow 13 offers a vibrant, semi-transparent yellow hue with commendable solvent resistance, making it a popular choice for various ink applications, including offset, flexographic, and gravure printing. However, under certain formulation and storage conditions, it can exhibit a tendency to recrystallize, leading to a loss of color strength, changes in hue, and potential printing defects.

This comprehensive resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to empower you to overcome this phenomenon and achieve optimal performance from your Pigment Yellow 13-based inks.

Understanding the Phenomenon: The "Why" Behind Recrystallization

Recrystallization is a process where pigment particles, initially well-dispersed in an ink vehicle, dissolve and then precipitate out of solution as larger, more stable crystals. This is a thermodynamically driven process where the system seeks a lower energy state. For pigments, this often means a transition from a fine, high-surface-area particle to a larger, more ordered crystalline structure.

Several factors within an ink formulation can influence the recrystallization of Pigment Yellow 13:

  • Solvent System: The choice of solvents is paramount. Solvents with a higher polarity can increase the solubility of the pigment, creating an environment ripe for dissolution and subsequent recrystallization upon changes in temperature or concentration.

  • Binder System: The binder, or resin, plays a crucial role in encapsulating and stabilizing the pigment particles. An incompatible or insufficient binder system can fail to adequately protect the pigment, leaving it susceptible to the effects of the solvent.

  • Pigment Loading: Higher pigment concentrations can increase the likelihood of recrystallization, as there are more particles available to participate in the crystal growth process.

  • Temperature Fluctuations: Changes in temperature during storage or processing can alter the solubility of the pigment, triggering recrystallization.

  • Additives: The presence or absence of specific additives, such as dispersants and anti-crystallizing agents, can significantly impact the stability of the pigment dispersion.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered by formulators working with Pigment Yellow 13.

Q1: Why is my Pigment Yellow 13 ink losing color strength over time?

A loss of color strength is a classic indicator of pigment recrystallization. As the small, dispersed pigment particles grow into larger crystals, their surface area-to-volume ratio decreases. This change in particle size alters the way light is scattered and absorbed, resulting in a weaker color appearance.

Q2: I've noticed a shift in the hue of my yellow ink. Could this be related to recrystallization?

Yes, a change in hue, often towards a duller or more reddish-yellow, can accompany recrystallization. The size and shape of pigment crystals have a direct impact on their coloristic properties. As the crystals grow and their morphology changes, the perceived color of the ink will also change.

Q3: My ink is showing signs of gelling and an increase in viscosity. What could be the cause?

While several factors can contribute to an increase in viscosity, pigment recrystallization can be a contributing factor. The formation of a network of larger crystals within the ink can lead to a significant change in rheology, including an increase in viscosity and, in severe cases, gelling.

Q4: Is Pigment Yellow 13 more or less prone to recrystallization than other yellow pigments?

Compared to its close relative, Pigment Yellow 12, Pigment Yellow 13 generally exhibits better solvent and recrystallization resistance.[1] However, it is not entirely immune to this phenomenon, and proper formulation is still critical to ensure long-term stability.

Q5: Can I reverse the effects of recrystallization once it has occurred?

Reversing recrystallization in a finished ink is extremely challenging and often not practical. The most effective approach is to focus on prevention through careful formulation and control of storage conditions. In some cases, high-energy redispersion might temporarily break up larger crystals, but the underlying thermodynamic instability will likely cause them to reform.

Troubleshooting Guide: A Proactive Approach to Stability

This section provides a structured approach to troubleshooting and preventing the recrystallization of Pigment Yellow 13 in your ink formulations.

Initial Formulation and Component Selection

The foundation of a stable ink lies in the judicious selection of its components.

The solvency of your ink system is a critical parameter to control.

  • Principle: The goal is to choose a solvent or solvent blend that provides good binder solubility but has limited solvating power for the Pigment Yellow 13 itself.

  • Recommendation: Aromatic hydrocarbons should be used with caution as they can promote the recrystallization of diarylide pigments. Aliphatic hydrocarbons and alcohols are often safer choices. It is crucial to conduct compatibility studies with your specific pigment grade.

Solvent ClassCompatibility with Pigment Yellow 13Risk of Recrystallization
Aliphatic Hydrocarbons GoodLow
Aromatic Hydrocarbons Moderate to HighHigh
Alcohols (e.g., Ethanol, Isopropanol) GoodLow to Moderate
Esters (e.g., Ethyl Acetate) ModerateModerate
Ketones (e.g., MEK, MIBK) Moderate to HighModerate to High

This table provides general guidance. Compatibility should always be confirmed through experimental testing.

The binder acts as a protective shield for the pigment particles.

  • Principle: A well-chosen binder will have strong adsorption onto the pigment surface, creating a steric barrier that prevents particles from approaching each other and growing.

  • Recommendation: Resins with good wetting properties for organic pigments are preferred. The binder concentration should be sufficient to ensure complete encapsulation of the pigment particles. Inadequate binder levels are a common cause of instability.

Specialty additives are powerful tools for preventing recrystallization.

  • Dispersants: These additives are essential for achieving a fine and stable initial dispersion of the pigment. They work by adsorbing onto the pigment surface and providing electrostatic and/or steric stabilization. For solvent-based inks, polymeric dispersants are often highly effective.

  • Anti-Crystallizing Agents/Synergists: These are additives specifically designed to inhibit crystal growth. They often have a chemical structure that is similar to the pigment, allowing them to co-crystallize or adsorb onto the growing crystal faces, thereby disrupting and halting the crystallization process. Some synergists for yellow pigments contain sulfonic acid groups.[2]

Experimental Protocols

This protocol outlines a method for assessing the stability of a new Pigment Yellow 13 ink formulation.

Objective: To determine the propensity of a Pigment Yellow 13 ink to undergo recrystallization under accelerated aging conditions.

Materials:

  • Newly formulated Pigment Yellow 13 ink

  • Sealed, airtight containers

  • Oven capable of maintaining a constant temperature (e.g., 50°C)

  • Microscope with polarized light capabilities

  • Particle size analyzer (e.g., dynamic light scattering)

  • Viscometer

Procedure:

  • Initial Characterization:

    • Measure and record the initial viscosity of the ink.

    • Analyze the initial particle size distribution of the pigment.

    • Examine a thin film of the ink under a polarized light microscope and record the initial appearance of the pigment particles. Note the presence of any crystalline structures.

  • Accelerated Aging:

    • Place a sealed container of the ink in an oven at 50°C.

    • At regular intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks), remove the sample from the oven and allow it to cool to room temperature.

  • Post-Aging Analysis:

    • After each aging interval, repeat the characterization steps from step 1:

      • Measure and record the viscosity.

      • Analyze the particle size distribution.

      • Examine the ink under the microscope.

  • Data Analysis and Interpretation:

    • Compare the viscosity, particle size, and microscopic images over time.

    • A significant increase in viscosity, a shift in the particle size distribution towards larger particles, and the appearance of distinct, larger crystals under the microscope are all indicators of recrystallization.

Microscopy is a direct and powerful tool for visualizing pigment recrystallization.

Objective: To visually identify the presence and extent of Pigment Yellow 13 crystal growth in an ink sample.

Materials:

  • Ink sample

  • Microscope slide and coverslip

  • Polarized light microscope

Procedure:

  • Place a small drop of the ink onto a clean microscope slide.

  • Carefully place a coverslip over the drop, applying gentle pressure to create a thin, uniform film.

  • Place the slide on the microscope stage.

  • Begin by observing the sample under brightfield illumination to get an overall view of the dispersion.

  • Switch to polarized light. Crystalline structures will often appear bright against a dark background due to their birefringent nature.

  • Systematically scan the slide, paying close attention to the size, shape, and distribution of the pigment particles. Look for any large, needle-like, or plate-like structures that are distinct from the fine, primary pigment particles.

  • Capture images at different magnifications for documentation and comparison with previous samples.

Troubleshooting Flowchart

The following diagram illustrates a logical workflow for troubleshooting Pigment Yellow 13 recrystallization issues.

G start Recrystallization Observed (Loss of Strength, Hue Shift, Viscosity Increase) check_formulation Review Ink Formulation start->check_formulation solvent Is the solvent system appropriate? (Consider polarity and pigment solubility) check_formulation->solvent binder Is the binder type and concentration optimal? (Ensure good pigment wetting and encapsulation) check_formulation->binder additives Are appropriate dispersants and/or anti-crystallizing agents being used? check_formulation->additives adjust_solvent Adjust Solvent System: - Reduce concentration of high-polarity solvents. - Introduce co-solvents with lower pigment solubility. solvent->adjust_solvent No adjust_binder Modify Binder System: - Increase binder concentration. - Evaluate alternative binders with better pigment affinity. binder->adjust_binder No adjust_additives Optimize Additive Package: - Screen different dispersants. - Incorporate a suitable anti-crystallizing agent. additives->adjust_additives No retest Reformulate and Retest Stability (Protocol 1) adjust_solvent->retest adjust_binder->retest adjust_additives->retest stable Stable Formulation Achieved retest->stable Yes unstable Instability Persists retest->unstable No consult Consult Pigment/Additive Supplier for further technical support unstable->consult

Caption: Troubleshooting workflow for Pigment Yellow 13 recrystallization.

Concluding Remarks

The prevention of Pigment Yellow 13 recrystallization is a multifaceted challenge that requires a holistic understanding of the ink formulation. By carefully considering the interplay between the pigment, solvent, binder, and additives, and by employing systematic evaluation protocols, formulators can develop robust and stable ink systems. This guide serves as a foundational resource to aid in this endeavor. For further, in-depth support tailored to your specific application, we recommend consulting with your pigment and additive suppliers who can provide specialized guidance.

References

  • Ataman Kimya. (n.d.). PIGMENT YELLOW 13. Retrieved from [Link]

  • Google Patents. (n.d.). Process for improving the application properties of pigment yellow 13.
  • Hengyi Technology. (n.d.). Pigment Yellow 13 for Ink and Plastics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Retrieved from [Link]

  • Natural Pigments. (n.d.). Diarylide Yellow Dispersion. Retrieved from [Link]

  • HORIBA. (n.d.). Pigment, Powder Coating, and Ink Particle Size. Retrieved from [Link]

  • Song, G., Lee, H., Jung, H., Kang, S., & Park, J. (2018). New Yellow Synergist for Stable Pigment Dispersion of Inkjet Ink. Journal of nanoscience and nanotechnology, 18(2), 1336–1338. [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Yellow 13. Retrieved from [Link]

  • Google Patents. (n.d.). Solvent-based flexible packaging ink composition for high temperature and pressure.
  • Microtrac. (n.d.). Particle Size Analysis of Pigments and Inks. Retrieved from [Link]

  • IPPTA. (n.d.). Printing Inks And Their Related Problems In Different Printing Processes For Paper. Retrieved from [Link]

  • IS&T. (n.d.). Particle Size Effects in Pigmented Ink Jet Inks. Retrieved from [Link]

  • Google Patents. (n.d.). Printing ink composition of solvent recovery/reuse type, diluent solvent, and method of reusing recovered solvent.
  • Lankem. (2020, July 2). The next generation of dispersing agents for aqueous pigment yellows. Retrieved from [Link]

  • Conservation Wiki. (n.d.). BPG Media Problems. Retrieved from [Link]

  • YouTube. (2013, January 17). Particle Size Analysis of Pigments and Inks. Retrieved from [Link]

  • AZoM. (2012, April 27). Particle Size Analysis of Pigments Using Laser Diffraction. Retrieved from [Link]

  • De Carlo, A., Graziani, V., Privitera, A., Sodo, A., Branchini, P., Antici, P., & Tortora, L. (2024). Artificial aging of monoazo and isoindoline yellow pigments. Acta IMEKO, 13(3), 1-9. [Link]

Sources

Technical Support Center: Pigment Yellow 13 (PY13) Color Strength Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physics of Color Strength

Pigment Yellow 13 (C.I. 21100) is a diarylide yellow pigment favored for its superior heat and solvent stability compared to Pigment Yellow 12.[1] However, achieving its theoretical maximum color strength (tinctorial strength) is a frequent challenge.[1]

The Core Mechanism: Color strength in organic pigments is inversely proportional to particle size until the scattering threshold is reached. For PY13, the target particle size for maximum transparency and strength is typically 50–100 nm .

  • Too Large (>200 nm): Low surface area absorption, resulting in weak, dull color and high opacity.[1]

  • Too Small (<30 nm): potential loss of chromaticity and extreme susceptibility to re-agglomeration (flocculation).

This guide addresses the three primary failure modes: Incomplete Dispersion , Thermal Recrystallization , and Flocculation .[1]

Diagnostic Workflow: Root Cause Analysis

Use this logic tree to isolate the specific cause of color strength loss in your formulation.

PY13_Troubleshooting Start ISSUE: Low Color Strength in PY13 Formulation Test1 TEST 1: Rub-Out Test (Apply shear to wet film) Start->Test1 Result1A Color Strength INCREASES in rubbed area Test1->Result1A Significant Shift Result1B NO Change in Color Test1->Result1B No Shift Diagnosis1 DIAGNOSIS: Flocculation Pigment particles have loosely clumped after milling. Result1A->Diagnosis1 Test2 TEST 2: Grind Gauge (Hegman) & Microscopy Result1B->Test2 Action1 SOLUTIONS: 1. Check Dispersant Dosage 2. Add Synergist (PY12 derivative) 3. Check Solvent Compatibility Diagnosis1->Action1 Result2A Large Particles (>5µm) or Oversize Agglomerates Test2->Result2A Gritty/Seedy Result2B Fine Particle Size (<1µm) but Weak Color Test2->Result2B Smooth/Clean Diagnosis2 DIAGNOSIS: Incomplete Dispersion Insufficient mechanical energy or wetting failure. Result2A->Diagnosis2 Diagnosis3 DIAGNOSIS: Recrystallization or Crystal Modification Result2B->Diagnosis3 Action2 SOLUTIONS: 1. Increase Milling Time/Energy 2. Increase Wetting Agent 3. Pre-mix Viscosity Adjustment Diagnosis2->Action2 Action3 SOLUTIONS: 1. Reduce Milling Temp (<50°C) 2. Check Solvent Polarity (Avoid solubilizing solvents) Diagnosis3->Action3

Figure 1: Decision tree for isolating color strength defects. The "Rub-Out" test is the critical first step to distinguish between dispersion failure and stability failure.

Technical Q&A: Troubleshooting & Optimization

Module A: Dispersion & Milling Physics[1]

Q1: We are milling PY13 for 4 hours but the color strength plateaus and then decreases. Why? A: You are likely experiencing Over-Milling leading to Recrystallization . Unlike inorganic pigments, organic pigments like PY13 are crystalline organic solids.[1]

  • The Mechanism: As you input mechanical energy, the temperature rises. PY13 has a specific heat stability limit (approx. 200°C dry, but significantly lower in solvent presence).[1] If the milling chamber exceeds 50-60°C, the solvent can partially dissolve the finest particles (Ostwald Ripening). These dissolved molecules re-deposit onto larger particles, causing them to grow.[1]

  • The Result: You lose the fine fraction responsible for color strength, and the pigment becomes more opaque and dull.

  • Correction: Monitor milling temperature strictly. Keep it below 45°C using cooling jackets. Stop milling once the particle size distribution (PSD) D90 reaches <200nm.

Q2: My dispersion looks fine on the Hegman gauge (0-5 µm), but the tint strength is 20% lower than the standard. A: The Hegman gauge is a "limit gauge"—it only detects the largest particles (the tail of the distribution). It tells you nothing about the mean particle size.

  • The Reality: You may have eliminated the huge agglomerates (grit), but the bulk of your pigment is still in 1–2 µm clusters rather than the required 50–100 nm primary particles.

  • Correction: You need higher shear energy, not just longer time. Switch to smaller media (e.g., 0.3–0.5 mm zirconia beads) to target the sub-micron range.

Module B: Formulation Chemistry (Flocculation)[1][3][4]

Q3: The color strength is good immediately after milling, but drops after 24 hours of storage. A: This is Flocculation (Re-agglomeration). The high surface area of well-dispersed PY13 creates a massive thermodynamic drive to reduce surface energy by clumping together.

  • The Mechanism: Your dispersant is either detaching (desorption) or the steric barrier is collapsing.

  • Correction:

    • Dispersant Dosage: Ensure you are calculating dosage based on Surface Area (BET), not weight.[1] PY13 has a high BET (~40-60 m²/g).[1] A rule of thumb is 2-2.5 mg of polymeric dispersant active per square meter of pigment surface.

    • Synergists: PY13 often requires a synergist (usually a sulfonated derivative of a yellow azo pigment) to act as an "anchor" for the polymeric dispersant. The synergist binds to the pigment surface, and the dispersant binds to the synergist.

Q4: We see "Solvent Shock" when letting down the mill base. How do we prevent this? A: Solvent shock occurs when the letdown vehicle (resin/solvent) has a significantly different polarity or solubility parameter than the mill base. This strips the stabilizing surfactant from the pigment surface.

  • Correction:

    • Gradual Addition: Add the letdown solution slowly to the mill base under agitation, not the other way around.

    • Resin Compatibility: Ensure the "grind resin" and "letdown resin" are compatible.

Data Summary: PY13 vs. Alternatives

Understanding the inherent limitations of PY13 helps set realistic expectations.

ParameterPigment Yellow 13Pigment Yellow 12Pigment Yellow 83Impact on Color Strength
Chemistry Diarylide (AAMX)Diarylide (AAA)Diarylide (HR)PY13 is ~25% stronger than PY12 if fully dispersed.[1]
Heat Stability ~200°C (Short term)~160°C~200°C+Exceeding limits causes darkening and strength loss.
Solvent Fastness GoodPoorExcellentPoor solvent fastness leads to recrystallization in milling.
Opacity Semi-TransparentSemi-TransparentTransparentHigher transparency = Higher Tint Strength potential.

Experimental Protocols

Protocol 1: The "Rub-Out" Test (Flocculation Check)

Standard: ASTM D387 (Modified) Objective: Determine if low color strength is due to flocculation (reversible) or poor dispersion (permanent).[1]

  • Preparation: Mix the pigment dispersion with the white base (TiO2) to create a tint (e.g., 1:10 ratio).

  • Drawdown: Apply the tint to a Leneta chart or glass panel using a 3-mil bird applicator.

  • Shear Application: Immediately (while wet), rub a small section of the film with your finger in a circular motion for 10–15 seconds until tacky.

  • Evaluation:

    • Positive Result: If the rubbed area is significantly darker/stronger than the unrubbed area, the pigment was flocculated. The shear energy of your finger re-dispersed it. Action: Improve stabilization (dispersant/synergist).

    • Negative Result: If there is no color difference, the pigment is stable.[1] Low strength is due to insufficient milling (large particles) or recrystallization.

Protocol 2: Relative Tinting Strength Determination

Standard: ISO 787-24 Objective: Quantify the color strength against a reference standard.[1]

  • Reference Preparation: Disperse standard PY13 and TiO2 in an alkyd paste (or relevant system).

  • Sample Preparation: Disperse the sample PY13 using the exact same energy input (e.g., Hoover Muller: 4 x 50 revolutions).

  • Reduction: Mix Black/White paste to a fixed depth of shade (e.g., 1/3 Standard Depth).

  • Measurement: Use a Spectrophotometer. Measure Reflectance (R) at the wavelength of maximum absorption (approx 430-450 nm for Yellow).

  • Calculation (Kubelka-Munk):

    
    
    
    
    
    [1]

References

  • International Organization for Standardization. (1985).[2] ISO 787-24:1985 General methods of test for pigments and extenders — Part 24: Determination of relative tinting strength of coloured pigments and relative scattering power of white pigments — Photometric methods.[2]Link[1]

  • Evonik Industries. (n.d.). White Paper: Pigment and Additive Interactions - Wetting and Dispersing.Link[1]

  • Sudarshan Chemical Industries. (n.d.). Technical Data Sheet: Permanent Yellow GR (Pigment Yellow 13).[1]Link[1]

  • PCI Magazine. (2017). Factors that Influence Pigment Settling and Stability.[3][4][5][6] UL Prospector. Link

Sources

Technical Support Center: Pigment Yellow 13 (PY13) Degradation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PY13-DEG-PROTO-01 Subject: Identification and Quantification of Degradation Products (Thermal & Photo-oxidative) Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Executive Summary

Pigment Yellow 13 (C.I. 21100) is a diarylide yellow pigment widely used in plastics, inks, and coatings. While chemically robust under ambient conditions, it exhibits specific vulnerabilities to thermal stress (>200°C) and high-energy UV exposure .

The primary degradation risk is the cleavage of the azo bond, releasing 3,3'-dichlorobenzidine (DCB) , a known carcinogen. Accurate identification distinguishes between residual manufacturing impurities and active degradation products generated during your experimental processing.

Part 1: The Degradation Mechanism (Visualized)

Before troubleshooting, you must understand the chemical pathway. PY13 degrades via two primary mechanisms: thermal cleavage (pyrolysis) and photo-dechlorination.

PY13_Degradation cluster_legend Legend PY13 Pigment Yellow 13 (Diarylide Structure) Thermal Thermal Stress (>200°C) PY13->Thermal Extrusion/Molding UV UV Irradiation (Photo-oxidation) PY13->UV Environmental Exposure DCB 3,3'-Dichlorobenzidine (DCB) (Primary Hazard) Thermal->DCB Azo Cleavage Coupler Acetoacet-2,4-xylidide (Coupling Component) Thermal->Coupler Azo Cleavage UV->DCB Radical Attack MCB 3-Chlorobenzidine (Dechlorination Product) DCB->MCB Photodechlorination Benzidine Benzidine (Trace/Secondary) MCB->Benzidine Further Dechlorination key1 Blue = Parent Compound key2 Red = Carcinogenic Amine

Figure 1: Degradation pathways of Pigment Yellow 13. Thermal stress primarily reverts the pigment to its precursors, while UV exposure can induce further dechlorination of the aromatic amines.

Part 2: Troubleshooting & FAQs

Category A: Sample Preparation & Extraction[3]

Issue: I am getting low recovery of DCB from my polymer matrix. Diagnosis: PY13 is insoluble in water and many organic solvents. If the DCB is trapped within the crystalline lattice of the pigment or the polymer matrix, standard sonication is insufficient. Solution: Use a Dissolution-Precipitation protocol rather than simple extraction.

  • Dissolve: Dissolve the polymer matrix completely (e.g., use Xylene for polyolefins at elevated temp, or THF for PVC).

  • Precipitate: Add a non-solvent (Methanol) to crash out the polymer while keeping the aromatic amines (DCB) in solution.

  • Filter: Remove the polymer/pigment solids.

  • Analyze: Inject the filtrate.

Question: How do I distinguish between "Free" DCB (degradation) and "Total" DCB (structural)? Answer: This is the most critical distinction in regulatory compliance.

  • Free DCB (Degradation/Impurity): Extract with THF (Tetrahydrofuran) in an ultrasonic bath for 30 minutes at room temperature. This extracts only what has already broken loose from the pigment molecule.

  • Total DCB (Structural Potential): Perform a Reductive Cleavage (sodium dithionite at 70°C, citrate buffer). This chemically destroys the pigment to release all theoretically available DCB.

  • Guidance: For degradation studies, use the "Free DCB" method. If your "Free" DCB increases after thermal processing, degradation has occurred.

Category B: Analytical Artifacts (False Positives)

Issue: I see DCB in my GC-MS blank or low-temperature control samples. Diagnosis: Thermal degradation inside the injection port. Causality: PY13 is thermally labile. If you inject an extract containing intact pigment into a GC inlet set to 250°C+, the pigment will decompose in the instrument, creating a false positive for DCB. Corrective Action:

  • Switch to LC-MS/MS: Liquid chromatography operates at ambient temperatures, preventing in-situ degradation.

  • If GC is mandatory: You must implement a strict filtration step (0.2 µm PTFE) to ensure no solid pigment particles enter the liner. Use a cold on-column injection if possible.

Question: My chromatogram shows "ghost peaks" near the DCB retention time. Answer: Check for Acetoacet-2,4-xylidide .

  • When PY13 splits, it releases DCB and the coupling component.

  • Acetoacet-2,4-xylidide is less polar than DCB. In Reverse Phase LC, it typically elutes after DCB.

  • Validation: Monitor the mass transition for the xylidide (MW ~205 Da) to confirm the stoichiometry of the degradation (1 mole DCB : 2 moles Xylidide).

Part 3: Validated Analytical Protocols

Protocol 1: LC-MS/MS Quantification of DCB

Recommended for high sensitivity and avoiding thermal artifacts.

Instrument Parameters:

Parameter Setting
Column C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 2.1 x 50mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid (improves ionization of amines)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B (0-1 min) → 95% B (1-6 min) → Hold (2 min)

| Ionization | ESI Positive Mode (Electrospray) |

MRM Transitions (Multiple Reaction Monitoring): Use these specific transitions to ensure you are detecting DCB and not an isomer.

  • Quantifier Ion: 253.0 → 182.0 m/z (Loss of two Cl atoms + H)

  • Qualifier Ion: 253.0 → 217.0 m/z (Loss of one Cl)

Protocol 2: Thermal Stability Stress Test

Use this to validate if your processing temperature is safe.

  • Control: Extract raw PY13 powder with THF (Protocol A). Measure Free DCB.

  • Stress: Heat raw PY13 in a differential scanning calorimeter (DSC) or oven at 200°C, 220°C, and 240°C for 10 minutes.

  • Extraction: Cool and extract residues with THF.

  • Calculation:

    
    
    Note: A sharp increase in DCB is typically observed between 200°C and 220°C.
    

Part 4: Regulatory & Safety Context

REACH Compliance (Europe): Under REACH Regulation (EC) No 1907/2006, azo colorants that release carcinogenic amines (including 3,3'-dichlorobenzidine) above 30 mg/kg (ppm) in the final article are restricted.

FDA (United States): While PY13 is FDA-listed for certain indirect food contact applications (e.g., 21 CFR 178.3297), this clearance is contingent on the pigment not migrating and not decomposing. Detecting DCB in a migration study (using food simulants like 95% ethanol) is a critical failure for food contact notification (FCN) submissions.

References

  • European Chemicals Agency (ECHA). Restriction of Hazardous Substances in Tattoo Inks and Permanent Make-up (Entry 75 to Annex XVII). (Focuses on aromatic amine limits). [Link]

  • Ecological and Toxicological Association of Dyes and Organic Pigments Manufacturers (ETAD). Limits for PCBs and aromatic amines in organic pigments. [Link]

  • Azumi, T. et al. "Thermal stability of diarylide yellow pigments in plastics." Dyes and Pigments, Vol 21, Issue 3. (Seminal work establishing the 200°C threshold). [Link]

  • ISO 14362-1:2017. Textiles — Methods for determination of certain aromatic amines derived from azo colorants — Part 1: Detection of the use of certain azo colorants accessible with and without extracting the fibres. [Link]

Technical Support Center: Solvent Resistance Optimization for Diarylide Pigments

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: D-PIG-SOLV-001 Subject: Strategies to Mitigate Solvent Bleeding and Migration in Diarylide Yellows (PY12, PY13, PY83)

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because your diarylide pigments (classically Pigment Yellow 12, 13, 14, or 83) are failing in solvent-rich environments.

The Core Problem: Diarylide pigments are disazo compounds derived from 3,3'-dichlorobenzidine (DCB). While they offer exceptional tinctorial strength and economy, they suffer from molecular solubility in aromatic hydrocarbons (toluene, xylene) and ketones (MEK). Unlike high-performance pigments (e.g., Quinacridones), diarylides lack the extensive intermolecular hydrogen bonding networks required to render them completely insoluble.

This guide provides three tiers of intervention:

  • Surface Engineering (Post-Synthesis): Encapsulation strategies for immediate application fixes.

  • Crystal Lattice Engineering (Synthesis): Modifying the chemical architecture for intrinsic stability.

  • Physical Conditioning: Thermal treatments to minimize surface energy defects.

Diagnostic Hub: Identify Your Failure Mode

Before selecting a protocol, confirm the nature of your failure using the decision logic below.

G Start Start: Symptom Analysis Bleed Issue: Solvent Bleeding (Color leaches into solvent) Start->Bleed Migrate Issue: Contact Migration (Color moves to adjacent material) Start->Migrate Recrys Issue: Recrystallization (Loss of gloss/strength in storage) Start->Recrys SolCheck Check Solubility Parameter Bleed->SolCheck In Toluene/MEK? PlasticCheck Check Tg & Free Volume Migrate->PlasticCheck In PVC/Polyolefins? TempCheck Check Ostwald Ripening Recrys->TempCheck High Temp Process? Soln1 Protocol A: Silica/Resin Encapsulation SolCheck->Soln1 High Solubility Match Soln2 Protocol B: Mixed Coupling (Synthesis) PlasticCheck->Soln2 Low MW Pigment Soln3 Protocol C: Solvent Annealing TempCheck->Soln3 Amorphous Particles

Figure 1: Diagnostic workflow to select the appropriate stabilization strategy.

Module A: Surface Engineering (Encapsulation)

Objective: Create a physical barrier between the pigment chromophore and the solvent system without altering the crystal lattice.

Protocol A1: In-Situ Resin Encapsulation (Rosination)

Best for: Gravure inks and lowering viscosity while improving mild solvent resistance.

Mechanism: Abietic acid (rosin) precipitates onto the pigment surface, creating a steric barrier that hinders solvent penetration and prevents agglomeration.

Step-by-Step Workflow:

  • Slurry Preparation: Disperse the pigment presscake in water. Heat to 85–90°C .

  • Alkaline Dissolution: Prepare a separate solution of Rosin (dissolved in dilute NaOH).

  • Addition: Slowly add the alkaline rosin solution to the pigment slurry under high-shear agitation.

  • Precipitation (The Critical Step): Slowly add dilute HCl or Aluminum Sulfate (Al₂(SO₄)₃) to drop the pH to 4.5–5.0 .

    • Technical Note: The metal salt (Aluminum) creates a "laked" rosin shell which is harder and more solvent-resistant than the free acid form [1].

  • Filtration: Filter, wash to remove salts, and dry.

Protocol A2: Silica Encapsulation (Sol-Gel Process)

Best for: High-end industrial coatings requiring maximum solvent resistance.

Mechanism: Hydrolysis of Tetraethyl Orthosilicate (TEOS) deposits a dense SiO₂ network around the pigment particle.

ParameterSpecification
Precursor TEOS (Tetraethyl orthosilicate)
Catalyst Ammonia (NH₄OH)
Solvent Medium Ethanol/Water mixture
Target Shell Thickness 10–50 nm

Protocol:

  • Disperse pigment in Ethanol/Water (80:20 ratio).

  • Adjust pH to 9.0 using Ammonia.

  • Add TEOS dropwise over 2 hours at 40°C .

  • Allow hydrolysis to proceed for 4–6 hours.

  • Result: The hydrophilic silica shell is insoluble in toluene and MEK, effectively locking the pigment inside [2].

Module B: Crystal Lattice Engineering (Synthesis)

Objective: Alter the intrinsic solubility profile of the pigment molecule during the coupling reaction.

Strategy: Mixed Coupling (Solid Solutions)

Best for: Pigment manufacturers looking to upgrade a product line (e.g., upgrading PY13).

The Concept: Instead of using a single coupling component, use a binary mixture. This disrupts the crystal lattice in a controlled way or increases the average molecular weight, making the energy required to solvate the crystal significantly higher.

Experimental Setup:

  • Diazo Component: 3,3'-Dichlorobenzidine (Tetrazotized).

  • Coupler A: Acetoacet-2,4-xylidide (AAMX) - Standard for PY13.

  • Coupler B: Acetoacet-2,5-dimethoxy-4-chloroanilide (AADMCA) - Standard for PY83.

Procedure:

  • Tetrazotization: React DCB with Sodium Nitrite/HCl at 0–5°C .

  • Coupler Preparation: Dissolve Coupler A and Coupler B (e.g., 75:25 molar ratio) in NaOH.

  • Co-Precipitation: Precipitate the couplers with Acetic Acid to form fine particles.

  • Coupling: Add the tetrazotized DCB to the mixed coupler suspension at pH 4.5–5.5.

Outcome: The resulting pigment is not a physical blend but a mixed crystal . The incorporation of the chlorinated/methoxy groups from Coupler B increases the polarity and molecular weight, significantly reducing migration in PVC and bleeding in solvents compared to pure PY13 [3].

Module C: Physical Conditioning (Annealing)

Objective: Reduce surface energy defects where solvents can attack.

Protocol C1: Solvent Ripening (Ostwald Ripening)

Best for: Improving opacity and solvent resistance at the cost of some tint strength.

Mechanism: Small, amorphous particles have high surface energy and dissolve easily. Heating in a solvent allows these small particles to dissolve and re-deposit onto larger, more crystalline particles.

Workflow:

  • Synthesis: Complete the aqueous coupling reaction.

  • Solvent Addition: Add an emulsion of an organic solvent (e.g., o-dichlorobenzene or a high-boiling alkane) to the aqueous slurry.

    • Safety Note: Ensure proper ventilation/scrubbing for chlorinated solvents.

  • Reflux: Heat the mixture to 90–95°C for 1–2 hours.

  • Distillation: Steam distill the solvent off before filtration.

Data Comparison:

PropertyUntreated PY12Solvent-Ripened PY12
Particle Size < 0.1 µm (Broad distribution)0.2–0.3 µm (Narrow distribution)
Surface Area (BET) 60 m²/g25 m²/g
Solvent Bleed (1-5 Scale) 2 (Poor)4 (Good)
Opacity TransparentSemi-Opaque

Note: The lower surface area reduces the interface available for solvent attack.

FAQ: Troubleshooting & Specifics

Q1: Why does my PY12 bleed in toluene but not in ethanol? A: This is governed by Hansen Solubility Parameters . Diarylide pigments are lipophilic (hydrophobic). Toluene is a non-polar aromatic solvent that matches the pigment's solubility parameter closely, causing solvation. Ethanol is highly polar; the "like dissolves like" rule protects the pigment. To fix toluene bleeding, you must increase the pigment's polarity (see Module B) or encapsulate it (Module A).

Q2: Can I use surfactants to stop bleeding? A: Generally, no. Surfactants (dispersants) improve stability and prevent flocculation, but they can sometimes worsen bleeding by acting as a bridge between the solvent and the pigment surface, effectively "solubilizing" the particle. For solvent resistance, use resin-based synergists that anchor tightly to the surface, not simple surfactants [4].

Q3: Is there a regulatory risk with these treatments for pharmaceutical packaging? A: Yes. If you are developing packaging (blister packs), you must ensure the pigment and its additives (like rosins or amines) are FDA/EMA compliant. Diarylide pigments can degrade into primary aromatic amines (PAAs) above 200°C. Do not use diarylides for high-heat processing (>200°C) in medical applications. Switch to Pigment Yellow 180 or 155 for high-heat safety [5].

References

  • Lankem. (2021). Surface Treatment of Pigments. Retrieved from

  • ResearchGate. (2025). Encapsulation of Organic Pigment Particles with Silica via Sol-Gel Process. Retrieved from

  • Google Patents. (2011). Diarylide Yellow Pigments (US20110061564A1). Retrieved from

  • MDPI. (2023). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. Retrieved from

  • Natural Pigments. (n.d.). Diarylide Yellow Pigment (PY83) Technical Data. Retrieved from

mitigating the environmental impact of diarylide pigment synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Environmental Impact & Impurity Formation

Role: Senior Application Scientist Status: Operational

Introduction: The Green Chemistry Mandate

Welcome to the technical support center for diarylide pigment synthesis. As researchers and process chemists, you are likely aware that the synthesis of diarylide pigments (e.g., Pigment Yellow 12, 13, 83) faces increasing scrutiny not just for the toxicity of the 3,3'-dichlorobenzidine (DCB) precursor, but for the inadvertent generation of non-Aroclor polychlorinated biphenyls—specifically PCB-11 (3,3'-dichlorobiphenyl).[1]

This guide bridges the gap between industrial pigment chemistry and the rigorous impurity controls typical of pharmaceutical development. We treat the synthesis of these pigments with the same precision as API (Active Pharmaceutical Ingredient) manufacturing to minimize environmental footprint and genotoxic byproducts.

Module 1: Impurity Control (The PCB-11 Issue)

Q: We are detecting trace levels of PCB-11 (3,3'-dichlorobiphenyl) in our final Pigment Yellow 12 product. What is the mechanism of formation, and how do we eliminate it?

A: The presence of PCB-11 is a critical compliance issue. Unlike legacy PCBs (Aroclors) used in electrical equipment, PCB-11 is a de novo byproduct of the azo coupling process.

The Mechanism: PCB-11 is formed via the decomposition of the diazonium intermediate. If the bis-diazonium salt of 3,3'-dichlorobenzidine becomes unstable (due to high temperature or low coupling rates), it can undergo homolytic cleavage, releasing nitrogen gas and generating an aryl radical. This radical can abstract a hydrogen atom or couple, leading to 3,3'-dichlorobiphenyl (PCB-11).

Troubleshooting Protocol:

ParameterOptimization TargetTechnical Rationale
Temperature Maintain

during diazotization.
High temps accelerate diazo decomposition (

loss), favoring radical formation over coupling.
Stoichiometry Excess Coupling Component (1.05 eq).Ensures the diazonium species encounters a coupling partner immediately, kinetically favoring the pigment over the byproduct.
pH Control Buffer coupling reaction (pH 4-6).Extreme pH can catalyze the decomposition of the diazo species before coupling occurs.

Visualization: PCB-11 Formation Pathway The following diagram illustrates the "Competition" between the desired pigment formation and the unwanted PCB side reaction.

PCB_Formation DCB 3,3'-Dichlorobenzidine (DCB) Diazo Bis-Diazonium Salt (Unstable Intermediate) DCB->Diazo Diazotization (HCl, NaNO2) Pigment Diarylide Pigment (Yellow 12) Diazo->Pigment Fast Coupling (Low Temp) Radical Aryl Radical Species Diazo->Radical Thermal Decomp (-N2 Gas) Coupling Coupling Component (Acetoacetanilide) Coupling->Pigment PCB PCB-11 (Impurity) Radical->PCB H-Abstraction

Caption: Kinetic competition between desired azo coupling (Green) and thermal decomposition leading to PCB-11 (Red).

Module 2: Process Safety & Efficiency (Diazotization)

Q: Our batch diazotization of DCB generates massive exotherms and NOx fumes, creating a safety hazard. How can we stabilize this?

A: Batch diazotization of diamines is thermodynamically hazardous due to the accumulation of unstable diazonium salts. The "Green Chemistry" solution—widely adopted in modern pharmaceutical azo synthesis—is Continuous Flow Chemistry .

The Solution: Microreactor Technology Switching from batch to continuous flow minimizes the "active inventory" of hazardous diazonium salt. The salt is generated and consumed in seconds, preventing accumulation.

Implementation Guide:

  • Reactor Setup: Use a chemically resistant microreactor (e.g., glass or SiC).

  • Feed Streams:

    • Stream A: DCB in dilute HCl.

    • Stream B: Aqueous

      
      .[2]
      
  • Residence Time: Adjust flow rate for a residence time of 10–60 seconds.

  • Quench: The outlet stream should immediately mix with the coupling component solution.

Comparative Data: Batch vs. Flow

MetricBatch ProcessContinuous Flow
Heat Transfer Poor (Hotspots lead to tars/PCBs)Excellent (Surface-to-volume ratio

)
Safety High inventory of explosive diazoNegligible inventory (< 1g active at any time)
Yield 85-90%95-98%
NOx Emissions High (requires scrubbers)Minimal (precise stoichiometry)

Module 3: Waste Management (Effluent Treatment)

Q: The wastewater from our coupling step has a COD (Chemical Oxygen Demand) > 5000 mg/L and is deep yellow. Biological treatment is failing. What is the remediation?

A: Azo pigments are recalcitrant to biological degradation (they are designed to be stable, after all). You must use an Advanced Oxidation Process (AOP) before biological treatment. The most robust method for this matrix is Fenton Oxidation .

The Protocol: Modified Fenton Treatment

Theory: Fenton's reagent (


) generates hydroxyl radicals (

), which are non-selective oxidants capable of breaking the azo bond (

), decolorizing the water and lowering COD.

Step-by-Step Treatment:

  • Acidification: Adjust wastewater pH to 3.0 (optimal for Fenton chemistry) using

    
    .
    
  • Catalyst Addition: Add Ferrous Sulfate (

    
    ) at a ratio of 1:50 (Fe:COD mass ratio).
    
  • Oxidant Addition: Slowly dose 30%

    
    . Caution: Exothermic.
    
  • Reaction Time: Agitate for 60–120 minutes. Color should shift from yellow to clear/pale brown.

  • Neutralization: Raise pH to 8.0 using NaOH. This precipitates iron as

    
     sludge, which co-precipitates remaining organic solids.
    
  • Filtration: Remove sludge. The filtrate is now biodegradable.

Visualization: Waste Treatment Workflow

Fenton_Process Raw Raw Effluent (High COD, Yellow) pH_Adj Acidification (pH 3.0) Raw->pH_Adj Fenton Fenton Reaction (Fe2+ / H2O2) pH_Adj->Fenton Radicals Hydroxyl Radicals (•OH) Cleave Azo Bonds Fenton->Radicals Neut Neutralization (pH 8.0) Fenton->Neut Radicals->Fenton Oxidation Settle Sludge Separation Neut->Settle Clean Treated Water (Low COD, Clear) Settle->Clean

Caption: Fenton oxidation workflow for degrading recalcitrant azo wastewater.

References

  • Hu, D., & Hornbuckle, K. C. (2010). Inadvertent Polychlorinated Biphenyls in Commercial Paint Pigments.[1] Environmental Science & Technology.[3]

  • Rodenburg, L. A., et al. (2010). Evidence for the Inadvertent Production of Polychlorinated Biphenyls in Pigments.[4] Environmental Science & Technology.

  • McCormack, A. T., & Stephens, J. C. (2024). The continuous flow synthesis of azos.[5][6] Journal of Flow Chemistry.

  • Bae, W., et al. (2015).Treatment of Azo Dye Wastewater using Fenton's Reagent. Journal of Environmental Science and Health.

  • Agency for Toxic Substances and Disease Registry (ATSDR).Toxicological Profile for 3,3'-Dichlorobenzidine.

Sources

Technical Support Center: Improving the Hiding Power of Pigment Yellow 13 in Coatings

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center for Pigment Yellow 13 (PY13). This guide is designed for researchers, scientists, and formulation professionals who are working to optimize the performance of this versatile, yet challenging, organic pigment in their coating systems. As a diarylide yellow, PY13 offers a brilliant, reddish-yellow shade but often presents a significant hurdle: achieving sufficient hiding power or opacity.

This document moves beyond standard data sheets to provide in-depth troubleshooting guides, validated experimental protocols, and a causal understanding of the factors governing opacity. Our goal is to empower you to diagnose issues systematically and implement effective, data-driven solutions in your laboratory.

Section 1: Core Concepts - Understanding Hiding Power with Organic Pigments

This section addresses the fundamental principles that govern the performance of Pigment Yellow 13.

Q1: What is "hiding power," and how is it generated in a coating?

A: Hiding power, or opacity, is the ability of a paint film to completely obscure the surface (substrate) over which it is applied.[1] This property is generated by the interaction of light with the pigment particles within the coating's binder system. There are two primary mechanisms:

  • Light Absorption: The pigment absorbs specific wavelengths of light. Black pigments, for instance, absorb almost all visible light, giving them excellent hiding power.[1]

  • Light Scattering: The pigment particles bend or redirect light rays. This is the dominant mechanism for white pigments and is crucial for the opacity of most colored pigments.[2]

Effective light scattering depends significantly on the difference in refractive index (RI) between the pigment and the binder resin.[3] A larger difference results in more light being scattered, thus increasing opacity.

Q2: Why does Pigment Yellow 13 inherently exhibit low hiding power?

A: The challenge with Pigment Yellow 13, like many bright organic pigments, stems from its fundamental physical and optical properties.

  • Low Refractive Index: Organic pigments have a relatively low refractive index (approx. 1.6) compared to inorganic pigments like titanium dioxide (TiO₂, RI ≈ 2.7).[4] This smaller differential with the typical binder RI (approx. 1.5) leads to less efficient light scattering.

  • Poor Light Absorption: Yellow pigments, in general, have poor light absorption capabilities, meaning their hiding power is almost entirely dependent on their ability to scatter light.[1][4]

  • Small Primary Particle Size: Organic pigments are synthesized to have very small primary particle sizes (for PY13, often 0.08-0.10 µm) to develop high color strength and transparency.[5] While beneficial for some applications, this inherent transparency is a direct obstacle to achieving high opacity.[6]

Essentially, PY13 is designed for high color strength and transparency, making it a "semi-transparent" pigment by nature.[7] Achieving opacity requires overcoming these inherent characteristics through intelligent formulation and processing.

Section 2: Troubleshooting Guide - Diagnosing Poor Opacity

When your coating formulated with Pigment Yellow 13 fails to hide the substrate, a systematic approach is needed to identify the root cause. Use the following workflow and Q&A guide to diagnose the issue.

Troubleshooting_Workflow start Start: Poor Hiding Power Observed check_dispersion Step 1: Assess Dispersion Quality (Hegman Gauge / Microscope) start->check_dispersion dispersion_bad Result: Poor Dispersion (Grit, Agglomerates) check_dispersion->dispersion_bad No dispersion_good Result: Good Dispersion (Fine, Uniform) check_dispersion->dispersion_good Yes optimize_dispersion Action: Optimize Dispersion Process (Wetting, Grinding Energy, Stabilizer) dispersion_bad->optimize_dispersion check_formulation Step 2: Review Formulation (Pigment Loading, Co-pigments) dispersion_good->check_formulation end_solution End: Hiding Power Improved optimize_dispersion->end_solution formulation_issue Result: Formulation Lacks Scattering Power check_formulation->formulation_issue Likely check_application Step 3: Evaluate Application (Film Thickness) check_formulation->check_application Unlikely add_scatter Action: Reformulate to Increase Scattering (Add TiO₂, Extenders) formulation_issue->add_scatter add_scatter->end_solution application_issue Result: Film Thickness Too Low check_application->application_issue Yes check_application->end_solution No adjust_rheology Action: Adjust Rheology for Higher Film Build application_issue->adjust_rheology adjust_rheology->end_solution

Caption: Troubleshooting workflow for poor hiding power.

Q: My coating with PY13 is highly translucent. Where do I begin my investigation?

A: Always start with the quality of your pigment dispersion. This is the most common and critical factor. Even the best formulation will fail if the pigment is not properly dispersed. In an undispersed state, pigment particles exist as large agglomerates, which drastically reduces their surface area available for scattering light. The goal of dispersion is to break these down to their primary particles and stabilize them to prevent re-agglomeration (flocculation).[6]

Q: How can I definitively tell if poor dispersion is the cause of my low opacity?

A: A combination of simple laboratory tests can provide a clear answer.

  • Hegman Gauge Test: This is the industry standard for measuring the fineness of a pigment grind. A poor Hegman reading (e.g., 0-4) indicates the presence of large, undispersed agglomerates. For a high-quality coating, you should be aiming for a reading of 7 or higher.

  • Microscopic Evaluation: Place a small drop of your wet paint onto a microscope slide, cover it with a coverslip, and gently press to create a thin film. Observe under a microscope at 100x to 400x magnification. Compare a sample from your lab batch to a commercial benchmark or a well-dispersed standard. Look for large, distinct particle clumps (agglomerates) versus a fine, uniform distribution of color.

  • The "Rub-Up" Test: Apply a drawdown of your paint on a sealed card. While it's still wet, firmly rub a small area with your finger for 15-30 seconds. If the rubbed area appears stronger or different in color upon drying, it indicates that the mechanical energy from rubbing broke down flocculates that were present in the film. This is a clear sign of poor pigment stabilization.

Q: My dispersion seems fine (good Hegman, no flocculation), but the opacity is still poor. What's the next step?

A: If dispersion is not the issue, the problem lies within the formulation's inherent light-scattering capability. As discussed in Section 1, PY13 alone provides very little scattering.[4] Your formulation likely lacks a sufficient quantity of high-refractive-index pigments to achieve opacity. The next logical step is to modify the formulation to incorporate pigments that are strong light scatterers.

Section 3: Experimental Protocols for Improving Hiding Power

This section provides actionable, step-by-step methodologies to address the issues identified in the troubleshooting phase.

Q: What is a standard protocol for optimizing the dispersion of Pigment Yellow 13?

A: Optimizing dispersion is a three-stage process: wetting, de-agglomeration (grinding), and stabilization.[6] This protocol describes a lab-scale bead mill process, a common and effective method.

Dispersion_Process cluster_0 The Three Stages of Pigment Dispersion wetting 1. Wetting Resin/Solvent/Wetting Agent displaces air from pigment surface. grinding 2. De-agglomeration (Grinding) Mechanical energy from beads breaks apart agglomerates. wetting->grinding stabilization 3. Stabilization Dispersant adsorbs onto new surfaces, preventing re-agglomeration. grinding->stabilization

Caption: The three critical stages of pigment dispersion.

Experimental Protocol: Lab-Scale Bead Mill Dispersion

  • Premix Preparation (Wetting Stage):

    • To a mixing vessel, add your solvent, binder resin, and selected wetting/dispersing agents.

    • Mix at low speed (e.g., 500 rpm) with a dissolver blade.

    • Slowly add the Pigment Yellow 13 powder into the vortex to avoid clumping.

    • Once all pigment is added, increase the speed to high (e.g., 2000-3000 rpm) for 15-20 minutes. The goal is to fully wet out the pigment agglomerates, creating a uniform slurry.

  • Grinding (De-agglomeration Stage):

    • Load the premix into a laboratory bead mill charged with the appropriate grinding media (e.g., 0.8-1.2 mm zirconium beads).

    • Set the mill to the manufacturer's recommended speed (typically a tip speed of 8-12 m/s).

    • Begin milling. Monitor the temperature to ensure it does not exceed the formulation's tolerance (often < 50°C).

  • Quality Control & Stabilization:

    • After a set time (e.g., 30 minutes), take a small sample and check the fineness of grind using a Hegman gauge.

    • Continue milling, taking readings every 15-30 minutes, until the Hegman reading no longer improves. This indicates you have reached the optimal particle size for that system.

    • The dispersing agent, added in step 1, works during and after this stage to adsorb onto the newly created pigment surfaces, providing a barrier (either steric or electrostatic) that prevents the fine particles from clumping back together.[6]

  • Let-Down:

    • Once the desired grind is achieved, discharge the mill base and combine it with the remaining coating components (the "let-down") under gentle agitation.

Q: How can I use Titanium Dioxide (TiO₂) to boost the hiding power of my PY13 formulation?

A: Co-formulating with a rutile grade of titanium dioxide is the most effective and widely used method to increase the opacity of a yellow coating.[1][4] TiO₂ is the premier white pigment due to its exceptionally high refractive index, which makes it a powerful light scatterer. The following formulation ladder experiment allows you to systematically determine the optimal level of TiO₂.

Experimental Protocol: TiO₂ Ladder Study for Opacity

  • Establish a Control: Prepare your standard formulation containing only Pigment Yellow 13 as the pigment (Formulation A).

  • Prepare a White Base: Prepare a separate, well-dispersed white base containing only TiO₂ at a known concentration (e.g., 20% by weight).

  • Create Blends (The Ladder): Create a series of formulations by blending the PY13 control and the TiO₂ white base in varying ratios. Maintain a constant total pigment volume concentration (PVC) if possible.

FormulationPY13 Part (grams)TiO₂ Part (grams)PY13:TiO₂ Ratio (by weight)
A (Control)1000100:0
B95595:5
C901090:10
D802080:20
E703070:30
  • Evaluation:

    • For each formulation, apply a drawdown of uniform thickness (e.g., using a 3 or 6 mil bird applicator) onto a black and white opacity chart.

    • Allow the films to dry completely.

    • Measure the contrast ratio (Opacity = Y value over black / Y value over white) using a spectrophotometer.

    • Visually assess the hiding power and the change in color (chroma/cleanness).

  • Analysis: Plot the contrast ratio against the TiO₂ concentration. This will show the point at which you achieve the desired hiding power. Note that adding white pigment will make the yellow shade more pastel and less chromatic. The goal is to find the best balance between opacity and color strength for your application.

Q: What is the role of extender pigments, and how can I use them?

A: Extender pigments (or fillers) are minerals like calcium carbonate, kaolin, or talc that have a refractive index similar to the binder.[8][9] While they don't provide significant hiding power on their own, they are crucial for optimizing the performance of TiO₂ in a formulation. This is known as the "spacer" effect.

TiO₂ particles tend to clump together (crowd) at high concentrations, which reduces their individual light-scattering efficiency. Extender particles, when properly selected, physically separate the TiO₂ particles, allowing each one to scatter light more effectively.[8]

Protocol: Evaluating Extenders as TiO₂ Spacers

  • Select a Baseline Formulation: Choose a formulation from your TiO₂ ladder study that has moderate hiding power (e.g., Formulation D from the table above).

  • Choose Extenders: Select 2-3 extender pigments for evaluation. Key selection criteria include:

    • Particle Size: Ideally, the median particle size should be similar to that of your TiO₂ grade.[8]

    • Oil Absorption: Similar oil absorption helps maintain formulation viscosity.[8]

    • Shape: Platy extenders like talc can aid in film reinforcement, while nodular ones like calcium carbonate are common spacers.

  • Formulate: Create new versions of your baseline formulation where you replace a portion of the TiO₂ volume with an equal volume of the extender. For example:

    • Control: 100% TiO₂ (from the original pigment blend).

    • Test 1: 85% TiO₂ / 15% Extender A (by volume).

    • Test 2: 85% TiO₂ / 15% Extender B (by volume).

  • Evaluate: Prepare drawdowns and measure the contrast ratio as before. A successful extender will maintain or even slightly increase the opacity, despite the reduction in the amount of primary hiding pigment (TiO₂). This demonstrates improved scattering efficiency and can lead to significant cost savings.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I improve the hiding power of PY13 without adding TiO₂?

A: Yes, but the effect is limited. You can add a very small amount of a light-absorbing pigment like carbon black.[1] This works by absorbing light that passes through the film, preventing it from reflecting off the substrate. However, this will significantly "dirty" the color, making the yellow appear duller and greener. This is only suitable for applications where high chroma is not required. Another approach is to increase the film thickness of the coating, as a thicker layer provides more opportunities for the pigment to scatter or absorb light.[2]

Q: A patent mentions a thermal treatment for improving PY13 hiding power. Is this something I can do in the lab?

A: Some patents describe processes where crude Pigment Yellow 13 is heated in an aqueous suspension, sometimes with surfactants, to temperatures of 100-150°C.[10][11] This is a finishing step during pigment manufacturing that modifies the pigment's crystal structure and particle size distribution to favor opacity over transparency. This is not a process that can typically be replicated in a standard coatings lab and should be discussed with your pigment supplier, who may offer different grades of PY13 with varying levels of opacity.

Q: My dried paint film looks less opaque than the wet paint. Why does this happen?

A: This phenomenon is common in waterborne acrylic coatings. In the wet state, the emulsion contains dispersed polymer particles and water. The difference in refractive index between the water and the polymer particles creates extra light scattering, temporarily boosting the "wet hiding." As the paint dries and the water evaporates, the polymer particles coalesce into a continuous film, this temporary scattering is lost, and the true "dry hiding" of the pigment system is revealed.[3]

Q: How do I select the correct wetting and dispersing agents?

A: Selection is critical and depends on your system (water-based vs. solvent-based) and the pigment's surface chemistry. Wetting agents are small, mobile molecules that lower the surface tension between the liquid and the solid pigment.[6] Dispersing agents are larger polymeric structures with a "pigment-affinic" anchor group that attaches to the pigment surface and a "binder-compatible" tail that extends into the medium to keep particles separated. For organic pigments like PY13 in water-based systems, high-performance polymeric dispersants are often required. The best approach is to consult the technical data sheets from additive suppliers and conduct a ladder study to find the optimal type and dosage for your specific formulation.

Section 5: Data Summary & References

Table 3: Key Pigment Properties
Pigment TypeChemical ClassC.I. NameTypical Refractive IndexPrimary Mechanism for HidingKey Characteristics
Pigment Yellow 13 Diarylide AzoPigment Yellow 13~1.6Light Scattering (weak)Bright reddish-yellow, high tint strength, semi-transparent.[5]
Titanium Dioxide Metal OxidePigment White 6~2.7 (Rutile)Light Scattering (strong)High whiteness, premier opacifying pigment.[4]
Calcium Carbonate Inorganic Salt-~1.6Spacer/FillerLow cost, controls gloss, improves TiO₂ efficiency.[8]
Kaolin Clay Hydrated Aluminosilicate-~1.56Spacer/FillerPlaty structure, can improve barrier properties.[8]
References
  • Hengyi Technology. (n.d.). Pigment Yellow 13 for Ink and Plastics.
  • Hoechst AG. (1985). Process for improving the application properties of pigment yellow 13. Google Patents.
  • ACTTR Inc. (2023, August 9). Evaluating Hiding Power of Pigments by A Particle Size Analyzer.
  • Industry News. (2024, February 26). How to Improve the Hiding Power of Pigments in Coating Systems.
  • Origo Chemical. (n.d.). Pigment Yellow 13 | Fast Yellow GR | CAS 5102-83-0.
  • Ataman Kimya. (n.d.). PIGMENT YELLOW 13.
  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 13.
  • SpecialChem. (2017, August 31). Pigment Yellow 13 (Colors (India)).
  • Paint & Coatings. (n.d.). Pigment Yellow 13 by HangZhou Multicolor Chemical Co., Ltd..
  • Qingdao Sanhuan Colorchem CO.,LTD. (n.d.). MSDS PIGMENT YELLOW 13.
  • Hoechst AG. (1982). Process for improving the application properties of pigment yellow 13. Google Patents.
  • Evonik. (n.d.). WHITE PAPER: The Science Behind Wetting and Dispersing.
  • SpecialChem. (n.d.). Hiding Power in Coatings: Understanding, Factors, and Technologies.
  • Longchang Chemical. (2024, November 7). What are the 15 technical issues of pigments for coatings?.
  • PCI Magazine. (2023, September 12). What Gives Paint its Hiding Power?.
  • Resene. (n.d.). The relative hiding power of coloured pigments in paint.
  • Natural Pigments. (2024, October 21). Oil Paint Extenders: Enhance Your Oil Painting with Texture and Transparency.

Sources

Validation & Comparative

Technical Comparative Analysis: Diarylide Yellows (PY12 vs. PY13)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Decision Matrix

In the formulation of pharmaceutical packaging inks and masterbatches, the choice between Pigment Yellow 12 (PY12) and Pigment Yellow 13 (PY13) is a trade-off between cost-efficiency and migration stability.[1]

While both are diarylide disazo pigments derived from 3,3'-dichlorobenzidine (DCB), PY13 is the superior candidate for applications requiring solvent resistance and thermal stability. The structural incorporation of xylyl groups in PY13 provides steric hindrance that significantly reduces migration—a critical quality attribute (CQA) for regulatory compliance in drug packaging. PY12 remains the standard for cost-sensitive, non-critical printing applications where heat and solvent exposure are minimal.

Molecular Architecture: The Mechanism of Stability[2]

To understand the performance divergence, we must look at the molecular coupling.[1] Both pigments share the same backbone but differ in their coupling components.

  • Pigment Yellow 12: Synthesized by coupling tetrazotized DCB with acetoacetanilide (AAA) .[1]

  • Pigment Yellow 13: Synthesized by coupling tetrazotized DCB with 2,4-acetoacetoxylidide (AAMX) .[1]

The Steric Effect: The replacement of the phenyl ring in PY12 with the 2,4-xylyl group (two methyl substituents) in PY13 increases the molecular weight (685.6 g/mol vs. 629.5 g/mol ) and creates steric hindrance.[1] This tighter crystal lattice packing reduces the pigment's solubility in organic solvents and plasticizers, directly improving its resistance to recrystallization and bleeding [1, 3].[1]

Visualization: Synthesis & Structural Divergence[1][2]

ChemicalSynthesis DCB 3,3'-Dichlorobenzidine (DCB) Tetra Tetrazotization (0-5°C, HCl, NaNO2) DCB->Tetra Coupling Coupling Reaction Tetra->Coupling PY12 Pigment Yellow 12 (Standard Diarylide) Coupling->PY12 Path A (AAA) PY13 Pigment Yellow 13 (High-Resistance Diarylide) Coupling->PY13 Path B (AAMX) Methylation adds steric bulk AAA Reactant A: Acetoacetanilide AAA->Coupling + AAMX Reactant B: 2,4-Acetoacetoxylidide AAMX->Coupling +

Figure 1: Synthesis pathway illustrating the divergence in coupling components that dictates final pigment properties.[1]

Comparative Performance Matrix

The following data aggregates standard industry values. Note that "Suitability" refers to the pigment's ability to maintain integrity without migrating or degrading.[1]

PropertyPigment Yellow 12 (PY12)Pigment Yellow 13 (PY13)Scientific Implication
CAS Number 6358-85-65102-83-0Distinct regulatory registrations.[1]
Heat Stability 160°C - 180°C180°C - 200°CPY13 survives short-term high-heat processing (e.g., plastic extrusion) better than PY12 [2, 5].[1]
Solvent Resistance Moderate (3-4)Good (4-5)PY13 is less likely to bleed in alcohol/ester-based inks [1].[1]
Migration (PVC) Poor (Significant Bleed)ExcellentCritical: PY13 is preferred for plasticized PVC to prevent color transfer [4].[1]
Lightfastness 3 (Blue Wool Scale)3-4 (Blue Wool Scale)Both are poor for exterior use; PY13 is marginally better in full shade.[1]
Color Strength Standard (100%)High (~125%)PY13 allows for lower pigment loading for equivalent chromaticity [1].[1]

Experimental Protocol: Thermal Stability Validation

For researchers validating pigment suitability for polymer masterbatches (e.g., HDPE/PP for bottle caps), relying on datasheets is insufficient.[1] You must validate the Heat Resistance Delta E (ΔE) .

Objective: Determine the maximum processing temperature where


.
Methodology (Adapted from DIN EN 12877-2)
  • Preparation: Tumble mix 0.1% pigment with HDPE resin and 1% titanium dioxide (for reduction).[1]

  • Baseline: Injection mold control chips at 200°C (standard residence time).

  • Stress Test: Mold subsequent chips at 20°C intervals (220°C, 240°C, 260°C) with a 5-minute dwell time in the barrel.

  • Analysis: Measure CIELAB values (

    
    ) using a spectrophotometer (D65 illuminant, 10° observer). Calculate 
    
    
    
    against the 200°C baseline.
Visualization: Testing Workflow

HeatStabilityProtocol Start Sample Preparation (0.1% Pigment + HDPE) Molding Injection Molding (Dr. Boy / Arburg) Start->Molding Temp1 Cycle 1: 200°C (Baseline) Molding->Temp1 Temp2 Cycle 2: 220°C (5 min Dwell) Molding->Temp2 Temp3 Cycle 3: 240°C (5 min Dwell) Molding->Temp3 Measure Spectrophotometric Analysis (CIELAB D65/10°) Temp1->Measure Temp2->Measure Temp3->Measure Calc Calculate Delta E (Limit: < 3.0) Measure->Calc Pass/Fail Determination Pass/Fail Determination Calc->Pass/Fail Determination

Figure 2: Step-by-step workflow for validating thermal stability in polymer applications.

Regulatory & Safety: The PCB Context

For drug development and packaging professionals, the chemical purity of diarylide pigments is the primary safety concern.

The PCB Risk: Both PY12 and PY13 are derived from 3,3'-dichlorobenzidine. The synthesis of DCB can inadvertently generate trace amounts of polychlorinated biphenyls (specifically PCB-11 and PCB-52 ) as byproducts.

  • FDA Status: Both pigments are generally permitted for use in food-contact polymers under 21 CFR 178.3297 (Colorants for Polymers), provided they do not migrate to food [6].[1]

  • Recommendation: For pharmaceutical packaging (blister packs, foils), PY13 is safer solely due to its superior migration resistance.[1] If the pigment migrates out of the plastic matrix, it violates the "no migration" assumption of the FDA compliance.[1]

  • Purity Certification: Always request a "Low PCB" certificate (< 25 ppm or lower depending on regional regulations) from suppliers like DCL or Sun Chemical when sourcing for sensitive applications.

References

  • Ataman Kimya. (n.d.).[1] Pigment Yellow 13 Technical Data Sheet. Retrieved from [1]

  • Hengyi Technology. (n.d.).[1] Pigment Yellow 13 for Ink and Plastics.[1][2] Retrieved from [1]

  • ResearchGate. (2021).[1] Crystal Structure Analysis of Diarylide Yellow Pigments. Retrieved from

  • Fineland Chem. (2025).[1][3] Pigment Yellow 12: A Comprehensive Guide. Retrieved from [1]

  • Aquaterra. (n.d.).[1] Testing of Pigments for Plastics: Heat Stability Protocols. Retrieved from [1]

  • U.S. FDA. (2023). Code of Federal Regulations Title 21: Colorants for Polymers. Retrieved from [1]

Sources

Technical Comparative Analysis: Diarylide PY13 vs. Monoazo PY74 in Polymer Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the formulation of colored thermoplastics, the selection between Pigment Yellow 13 (PY13) and Pigment Yellow 74 (PY74) represents a classic trade-off between thermal/dimensional stability and chromatic intensity/lightfastness .

  • Pigment Yellow 13 is the industrial workhorse for polyolefins due to high tinctorial strength and moderate heat stability. However, it is structurally prone to inducing anisotropic shrinkage (warping) in semi-crystalline polymers (HDPE) and carries a regulatory risk of 3,3'-dichlorobenzidine (DCB) generation if processing temperatures exceed 200°C.

  • Pigment Yellow 74 , while offering superior brightness and lightfastness in coatings, is functionally limited in plastics. Its lower thermal decomposition threshold (<180°C) and high tendency for migration (bleeding) in plasticized PVC make it unsuitable for most engineering plastic applications, restricting it to low-temperature processing or rigid PVC.

Verdict: Use PY13 for cost-effective, high-strength coloring of LDPE/PP where warping is not critical. Use PY74 only in rigid PVC or low-temperature systems where lightfastness is paramount.

Chemical Architecture & Performance Logic

To predict performance, we must look at the molecular level. The performance divergence stems from their azo classification.

  • Pigment Yellow 13 (Diarylide): A disazo pigment.[1][2] It contains two azo groups linking two acetoacetarylamide units to a central dichlorobenzidine backbone. This doubles the molecule's size, increasing solvent resistance and thermal stability via higher crystal lattice energy.

  • Pigment Yellow 74 (Hansa): A monoazo pigment.[2][3][4][5][6] It is a smaller molecule. While this allows for higher chroma (cleaner shade), the smaller lattice energy results in lower melting points and higher solubility in polymer plasticizers (migration).

Diagram 1: Structure-Property Relationship Flow

G cluster_0 Chemical Structure cluster_1 Physical Mechanism cluster_2 Performance Outcome PY13 PY13 (Disazo) Large Molecule Lattice High Lattice Energy PY13->Lattice Nucleation High Nucleation Density PY13->Nucleation PY74 PY74 (Monoazo) Small Molecule Solubility High Solvent/Plasticizer Solubility PY74->Solubility Light Superior Lightfastness PY74->Light Chromophore Nature Heat Better Heat Stability (Risk: DCB >200°C) Lattice->Heat Bleed Severe Migration (Flexible PVC) Solubility->Bleed Warping High Warping (HDPE Distortion) Nucleation->Warping

Caption: Causal flow from molecular architecture to macroscopic plastic defects.

Comparative Performance Matrix

The following data aggregates standard industry values for plastics applications (Polyolefins and PVC).

FeaturePigment Yellow 13 (Diarylide)Pigment Yellow 74 (Monoazo)Critical Note
Heat Stability (5 min dwell) 200°C - 240°C (Grade dependent)160°C - 180°CPY74 fails in standard injection molding.
Lightfastness (Blue Wool) 4-5 (Full Shade), 3 (Tint)6-7 (Full Shade), 5-6 (Tint)PY74 is superior for outdoor durability.
Migration (Plasticized PVC) 4-5 (Good)1-2 (Severe Bleeding)PY74 dissolves in plasticizers.
Warping (HDPE) High (Severe Distortion)Low / NegligiblePY13 acts as a nucleating agent.
Regulatory Risk High (DCB generation >200°C)Low (Non-DCB based)DCB is a carcinogen concern.
Tinctorial Strength Very HighHighPY13 is more cost-efficient per kg.

Deep Dive: Critical Failure Modes

A. Thermal Stability & The DCB Risk (PY13)

PY13 is technically stable up to 240°C, but this is a "physical" stability (color retention). Chemically, the diarylide bond begins to cleave thermally around 200°C.

  • Mechanism: Thermal cleavage of the azo bond releases 3,3'-dichlorobenzidine (DCB) .

  • Impact: While color loss may be minimal, the release of DCB restricts PY13 from FDA-regulated food contact applications at high temperatures.

  • Contrast: PY74 simply melts or sublimes at high temperatures (approx 180°C), causing color shift and screw slippage, but without the specific DCB toxicity release.

B. Nucleation-Induced Warping (PY13 in HDPE)

This is the primary disqualifier for PY13 in crate and cap manufacturing.

  • Mechanism: PY13 particles act as heterogeneous nucleation sites for semi-crystalline polymers like HDPE. They increase the crystallization temperature (

    
    ).
    
  • Result: The polymer crystallizes unevenly (anisotropic shrinkage). In large flat parts (e.g., crates), this internal stress causes the part to twist or "saddle" upon cooling.

  • PY74 Advantage: PY74 does not significantly influence the crystallization kinetics of HDPE, resulting in dimensionally stable parts.

C. Migration in Flexible PVC (PY74)[8]
  • Mechanism: In flexible PVC, plasticizers (like DOP or DINP) act as solvents. PY74, being a smaller monoazo molecule with lower polarity than PY13, is partially soluble in these plasticizers.

  • Result: The pigment migrates to the surface ("blooming") or transfers to adjacent materials ("bleeding"). PY13 is insoluble in most plasticizers, making it the standard for PVC cables and synthetic leather.

Experimental Protocols

To validate these claims in your specific polymer matrix, use the following self-validating protocols.

Protocol A: Thermal Stability Ladder Study

Objective: Determine the "Fail Temperature" (


) where color shift (

) occurs.
  • Preparation: Compounding of 1% Pigment + 99% Polypropylene (MFI 12) via twin-screw extrusion.

  • Baseline: Injection mold 5 chips at 200°C (standard residence time 30s).

  • Ladder: Increase barrel temperature in 10°C increments (200, 210, 220... 280°C).

  • Dwell Test: At each temperature, hold the melt in the barrel for 5 minutes before injecting.

  • Analysis: Measure CIE

    
     values. Calculate 
    
    
    
    against the 200°C baseline.
    • PY74 Expected Result: Total degradation/browning by 200-210°C.

    • PY13 Expected Result: Color stable up to 240°C, but chemical analysis (HPLC) would detect DCB >220°C.

Diagram 2: Thermal Stability Workflow

G cluster_analysis Analysis Phase Start Raw Material Mix (1% Pigment + PP) Extrusion Twin Screw Extrusion (Dispersion) Start->Extrusion Molding Injection Molding (Temp Ladder: 200-280°C) Extrusion->Molding Colorimetry Colorimetry (Spectrophotometer) Calculate Delta E Molding->Colorimetry HPLC HPLC Analysis (Check for DCB Residue) Molding->HPLC For PY13 Safety Decision Pass/Fail Criteria Delta E < 3.0 Colorimetry->Decision

Caption: Step-by-step workflow for determining thermal processing limits.

Protocol B: Warping (Dimensional Stability) Test

Objective: Quantify the nucleation effect in HDPE.

  • Material: HDPE (MFI 4-8).

  • Mold: Standard ISO 294-4 box mold or a large flat plaque (60x60mm) with a central gate.

  • Process: Mold 10 plaques with pigment (PY13) and 10 Control plaques (Natural).

  • Conditioning: Age parts for 24 hours at 23°C.

  • Measurement: Measure shrinkage in Flow Direction (FD) and Transverse Direction (TD).

  • Calculation:

    
    
    
    • Interpretation: A ratio significantly deviating from 1.0 (isotropic) indicates warping. PY13 typically yields ratios >1.5 or <0.8 depending on orientation, causing distinct bowing.

References & Authority

  • Clariant. (n.d.). Pigment Yellow 13 Technical Data Sheet. Retrieved from

  • BASF. (n.d.). Technical Information: Organic Pigments for Plastics. Retrieved from

  • National Physical Laboratory (NPL). (2000). The Influence of Pigments on the Mechanical Properties of High Density Polyethylene. Retrieved from 7

  • Society of Plastics Engineers (SPE). (2016). Impact of Pigments on the Dimensional Stability of Plastics. ANTEC 2016. Retrieved from 8[8]

  • Zeya Chemicals. (n.d.).[5] Application of organic pigments in plastics and resins. Retrieved from 9

Sources

A Comparative Analysis for the Discerning Scientist: Pigment Yellow 13 vs. Bismuth Vanadate

Author: BenchChem Technical Support Team. Date: February 2026

In the vast and vibrant world of yellow pigments, formulation scientists are often faced with a critical choice between organic and inorganic options. This guide provides an in-depth, objective comparison of a widely used organic diarylide pigment, Pigment Yellow 13 (PY 13), and a high-performance inorganic pigment, Bismuth Vanadate (Pigment Yellow 184 or PY 184). This analysis is designed to equip researchers, scientists, and product development professionals with the necessary data and insights to make informed decisions for their specific applications.

Introduction: A Tale of Two Chemistries

Pigment Yellow 13 , a diarylide yellow, is an organic pigment known for its bright, vibrant color and good overall performance. As a disazo compound, its molecular structure is central to its color and properties. It has established a strong presence in applications such as printing inks, plastics, and textiles due to its favorable balance of cost and performance.

Bismuth Vanadate (PY 184) , in contrast, is an inorganic pigment, specifically a mixed-metal oxide.[1] First synthesized for pharmaceutical purposes in 1924, it rose to prominence as a pigment in the mid-1980s as an environmentally safer alternative to lead- and cadmium-based pigments.[1][2][3] It is lauded for its exceptional durability, opacity, and brilliant color, making it a go-to choice for demanding applications like automotive and industrial coatings.[3][4]

Head-to-Head Performance Comparison

The selection of a pigment is fundamentally driven by its performance characteristics in the final application. The following sections dissect the key performance attributes of Pigment Yellow 13 and Bismuth Vanadate.

Data Presentation: A Comparative Overview
Performance AttributePigment Yellow 13 (Diarylide)Bismuth Vanadate (PY 184)Key Considerations
Lightfastness Good to Excellent (Varies with concentration)[5]Excellent[3][4][6]Bismuth Vanadate generally offers superior lightfastness, especially in exterior applications. PY 13's lightfastness can decrease in thinner applications.[7]
Weather Resistance Good to Excellent[5]Excellent[3][8][9]Bismuth Vanadate is the preferred choice for outdoor applications requiring long-term color stability.[2][3]
Heat Stability Moderate (approx. 180-200°C)[10][11]Excellent (Can exceed 300°C; some grades up to 1200°C with special coating)[3][6]Bismuth Vanadate's superior heat stability makes it suitable for high-temperature processing in plastics and coatings. PY 13 may decompose at temperatures above 200°C.[10]
Chemical Resistance Good[5]Excellent (Resistant to acids, alkalis, and solvents)[9][12][13]Bismuth Vanadate's inorganic nature provides a more robust defense against chemical attack.
Opacity/Hiding Power Semi-transparent to Opaque[14]Excellent[1][3]Bismuth Vanadate offers significantly higher hiding power, which is advantageous in applications requiring good coverage.
Tinctorial Strength HighHigh[9]Both pigments offer strong tinting strength.
Chroma/Color Bright, vibrant yellowBrilliant, clean, often greenish-yellow hue[3][4]Bismuth Vanadate is known for its exceptionally clean and bright shades.[4]
Toxicity Generally considered non-toxic, though decomposition at high temperatures can be a concern.[5][10]Non-toxic; considered a safe alternative to heavy metal pigments.[2][3][15]Bismuth Vanadate has a strong safety and environmental profile.[4]

Causality in Experimental Choices: Why We Test What We Test

The performance metrics detailed above are not arbitrary. They are a direct reflection of the pigment's suitability for a given application. For instance, in the automotive industry, weather and lightfastness are paramount to prevent the vehicle's color from fading or changing over time when exposed to sunlight and environmental pollutants. The inorganic, crystalline structure of Bismuth Vanadate provides a more stable matrix that is less susceptible to degradation by UV radiation and chemical attack compared to the organic structure of Pigment Yellow 13.[12]

Similarly, for plastics that undergo high-temperature extrusion processes, heat stability is a critical, non-negotiable parameter. The robust ionic bonds within the Bismuth Vanadate crystal lattice can withstand significantly more thermal energy than the covalent bonds in the organic Pigment Yellow 13 molecule, which can break down at elevated temperatures.[10][12]

Experimental Protocol: Evaluating Lightfastness (Accelerated Weathering)

To provide a self-validating system for evaluating a key performance differentiator, a detailed protocol for an accelerated lightfastness test is outlined below. This protocol is based on established ASTM standards.

Objective: To determine the relative lightfastness of Pigment Yellow 13 and Bismuth Vanadate in a specific coating system.

Materials:

  • Pigment samples (PY 13 and PY 184)

  • Resin system (e.g., acrylic, alkyd)

  • Solvents

  • Substrate panels (e.g., aluminum)

  • Gray scale for color change assessment (ASTM D2616)

  • Spectrocolorimeter

  • Accelerated weathering apparatus (e.g., Xenon arc weather-ometer)

Methodology:

  • Pigment Dispersion:

    • Accurately weigh the pigment and resin system to achieve a predetermined pigment-to-binder ratio. The rationale here is to ensure a consistent and comparable pigment loading for both samples.

    • Disperse the pigment into the resin system using a high-speed disperser or bead mill until a specified fineness of grind is achieved. This ensures optimal color development and a uniform film.

  • Sample Preparation:

    • Apply the pigmented coating to the substrate panels at a uniform film thickness. Film thickness is a critical variable that can affect lightfastness; therefore, consistency is key.

    • Allow the panels to cure completely according to the resin manufacturer's specifications.

  • Initial Measurement:

    • Measure the initial color of each panel using a spectrocolorimeter (Lab* values). This provides the baseline for assessing color change.

    • Mask a portion of each panel with a light-blocking material to serve as an unexposed control.

  • Accelerated Weathering:

    • Place the panels in a Xenon arc weather-ometer, which simulates natural sunlight and moisture.

    • Expose the panels for a predetermined duration (e.g., 500, 1000, 2000 hours) according to a standard test cycle (e.g., ASTM G155).

  • Evaluation:

    • At specified intervals, remove the panels and measure the color of the exposed area.

    • Calculate the color difference (ΔE*) between the exposed and unexposed areas.

    • Visually assess the color change of the exposed area against the unexposed portion using the gray scale. The rating is from 5 (no change) to 1 (severe change).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_test Testing & Evaluation A Pigment Dispersion B Coating Application A->B C Curing B->C D Initial Color Measurement C->D E Accelerated Weathering D->E F Final Color Measurement E->F G Data Analysis (ΔE*) F->G

Caption: Workflow for Accelerated Lightfastness Testing.

Application Suitability: A Decision Framework

The choice between Pigment Yellow 13 and Bismuth Vanadate is ultimately dictated by the performance requirements and cost considerations of the target application.

Application Suitability Diagram

G cluster_py13 Pigment Yellow 13 cluster_py184 Bismuth Vanadate (PY 184) Printing Inks Printing Inks Cost Sensitivity Cost Sensitivity Printing Inks->Cost Sensitivity General Plastics General Plastics General Plastics->Cost Sensitivity Textiles Textiles Textiles->Cost Sensitivity Water-based Inks Water-based Inks Water-based Inks->Cost Sensitivity Automotive Coatings Automotive Coatings Performance Demands Performance Demands Automotive Coatings->Performance Demands Industrial Coatings Industrial Coatings Industrial Coatings->Performance Demands High-Performance Plastics High-Performance Plastics High-Performance Plastics->Performance Demands Architectural Paints Architectural Paints Architectural Paints->Performance Demands

Caption: Application areas for PY 13 and PY 184 based on performance and cost.

Pigment Yellow 13 is often the more economical choice and is well-suited for applications where good brightness and moderate durability are sufficient. [14] Its primary domains include:

  • Printing Inks: Offset, flexographic, and gravure inks.

  • Plastics: PVC, polyethylene (PE), and polypropylene (PP) where high heat stability is not required.

  • Textile Printing: Valued for its bright hue.

Bismuth Vanadate is the premium choice for applications demanding the highest levels of durability and performance. [3][6] Its key applications include:

  • Automotive Coatings: Where exceptional weather and chemical resistance are critical.[3]

  • Industrial and Architectural Coatings: For long-lasting color in harsh environments.[3]

  • High-Performance Plastics: Including engineering polymers that require high heat stability.[6]

Conclusion: Selecting the Right Tool for the Job

Both Pigment Yellow 13 and Bismuth Vanadate are valuable tools in the formulator's palette. The decision to use one over the other is not a matter of which is "better" in an absolute sense, but which is more "fit for purpose." Pigment Yellow 13 offers a cost-effective solution for applications with moderate performance requirements. Bismuth Vanadate, on the other hand, provides unparalleled durability and performance for high-end applications where longevity and color stability are paramount. By understanding the fundamental chemical and physical differences between these two pigments, scientists and researchers can confidently select the optimal yellow for their specific needs.

References

  • Ataman Kimya. PIGMENT YELLOW 13. [Link]

  • SY Chemical Co., Ltd. Pigment Yellow 13. [Link]

  • Tri-Art Manufacturing. Modern and Post-Modern Pigments: Cadmiums vs. Bismuth Yellow and Pyrrole Red. [Link]

  • Qualitron Chemicals. Pigment Yellow 13 Manufacturer for Plastics, Inks & Paints. [Link]

  • Jackson's Art Blog. Pigment Colour Index: Yellow Pigments. [Link]

  • Natural Pigments. Bismuth Vanadate Yellow Pigment: High-Performance Color for Artists and Industry. [Link]

  • Bruchsaler Farben. Bismuth vanadate - a little history. [Link]

  • The Shepherd Color Company. Recent Advances in the Yellow Color Space. [Link]

  • DCL Corporation. Which Bismuth Vanadate Pigments should be used for Plastics?. [Link]

  • ZHONGLONG MATERIALS LIMITED. Bismuth Vanadate (PY 184): Technical Analysis and Applications of a High-Performance Organic Inorganic Hybrid Pigment. [Link]

  • Wikipedia. Bismuth vanadate. [Link]

  • FUNCMATER. The Science Behind Bismuth Vanadate: Properties and Applications. [Link]

  • ZHONGLONG MATERIALS LIMITED. Bismuth Vanadate Yellow. [Link]

  • EMPEROR. Bismuth Vanadate Yellow(Pigment Yellow 184). [Link]

  • Jane Blundell Artist. Watercolour Comparisons 7 - Yellows. [Link]

  • Google Patents.
  • Hangzhou Han-Color Chemical CO.,Ltd. Pigment Yellow 13. [Link]

  • DCL Corporation. 2413 Diarylide Yellow 13. [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. Pigment Yellow 13. [Link]

Sources

assessing the mutagenicity of Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-]

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Mutagenic Potential of Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-]

CAS No: 42487-09-2 Synonyms: N,N'-(2,5-dichloro-1,4-phenylene)bis(3-oxobutyramide); Naphtol AS-IRG Analog; Pigment Yellow 93/94/95 Intermediate.[1][2]

Executive Summary: The Safety Profile in Context

In the landscape of high-performance organic pigments, Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-] represents a critical coupling component used primarily in the synthesis of disazo condensation pigments.[1][2] Unlike historical benzidine-based precursors (e.g., 3,3'-dichlorobenzidine) which carry severe mutagenic risks, this molecule exhibits a significantly improved safety profile.[1][2]

Current REACH registration data and GHS classifications indicate that this substance is Not Classified as hazardous for mutagenicity, carcinogenicity, or reproductive toxicity.[1][2] Its low water solubility and hydrolytic stability under physiological conditions limit its bioavailability and potential to release the core diamine (2,5-dichloro-1,4-phenylenediamine) in vivo.[1][2]

This guide provides a rigorous experimental framework to validate these claims, contrasting the molecule against high-risk alternatives and detailing the specific OECD protocols required for verification.

Part 1: Comparative Analysis of Mutagenic Risk

To understand the safety advantage of this molecule, it must be compared with the "bad actors" of the pigment industry (Benzidine derivatives) and the raw materials from which it is derived.[2]

Table 1: Mutagenicity & Toxicity Comparison
FeatureTarget Molecule (CAS 42487-09-2)High-Risk Alternative (3,3'-Dichlorobenzidine)Precursor Core (2,5-Dichloro-1,4-phenylenediamine)
Role Coupling Component (Intermediate)Pigment Intermediate (Historical)Raw Material (Diamine)
Ames Test (OECD 471) Negative (Typically)Positive (Strain TA98, TA100)Mixed/Positive (Strain TA98 + S9)
Metabolic Activation Stable amide bond resists cleavage.[1][2]Bioactivated by N-acetylation/oxidation.[1][2]Direct DNA intercalation or oxidation.[1][2]
Bioavailability Low (High MW, Low Solubility).[1]High (Lipophilic, easily absorbed).[1]Moderate (Absorbed via skin/inhalation).[1][2]
GHS Classification Not Classified (Non-Hazardous).[1][2][3]Carc. 1B (May cause cancer).[1][2]Sensitizer / Irritant (H317, H319).[1][4]
Regulatory Status REACH Registered (High Tonnage).[1][2]Restricted (REACH Annex XVII).[1][2]Restricted in Cosmetics (EU).[1][2]

Key Insight: The safety of the target molecule relies on the acetoacetamide capping .[2] By converting the free amine groups of the core diamine into acetoacetamide groups, the molecule loses the ability to undergo N-hydroxylation (the primary mechanism of amine mutagenicity) unless metabolic hydrolysis occurs.[2]

Part 2: Mechanism of Action & Metabolic Stability[2]

The mutagenic potential of this compound is binary: it is either intrinsic (intercalation) or metabolic (hydrolysis to the diamine).[1][2]

Diagram 1: Metabolic Fate & Mutagenicity Pathways

MetabolicPathways Target Target Molecule (Bis-Acetoacetamide) Stomach Acidic Hydrolysis (pH 1-2) Target->Stomach Ingestion Liver Hepatic Metabolism (Amidase Activity) Target->Liver Systemic Absorption Stable Excretion (Intact Molecule) Stomach->Stable High Stability Cleavage Hydrolysis Product (2,5-Dichloro-p-phenylenediamine) Stomach->Cleavage Prolonged Exposure (Unlikely) Liver->Stable Low Bioavailability Liver->Cleavage Enzymatic Cleavage (High Dose) DNA_Safe No DNA Adducts (Non-Mutagenic) Stable->DNA_Safe DNA_Risk DNA Intercalation (Mutagenic Risk) Cleavage->DNA_Risk Metabolic Activation (+S9 Mix)

Caption: Pathway analysis showing that mutagenic risk is contingent on the hydrolysis of the amide bond to release the diamine core.[1][2]

Part 3: Experimental Protocols for Validation

To rigorously assess the mutagenicity, standard protocols must be adapted to account for the molecule's low solubility.[1][2]

Protocol A: The Ames Test (OECD 471) – Solubility Modified

Standard Ames tests often yield false negatives for pigments due to precipitation.[1][2]

  • Strains:

    • S. typhimurium TA98 (detects frameshifts, sensitive to aromatic amines).[1][2]

    • S. typhimurium TA100 (detects base-pair substitutions).[1][2]

    • E. coli WP2uvrA (detects cross-linking agents).[1][2]

  • Solvent System:

    • Do NOT use: Water or simple Ethanol (compound is insoluble).[1][2]

    • Use: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1]

    • Critical Step: If precipitation occurs upon adding the solvent to the agar overlay, the Pre-incubation Method (20 min at 37°C) is mandatory to allow interaction between bacteria and the test substance before plating.[2]

  • Metabolic Activation (S9):

    • Use Rat Liver S9 (Aroclor-1254 induced).[1][2]

    • Concentration: 10% S9 mix in the overlay.[1][2]

  • Dose Range:

    • 0.5 µg to 5000 µg per plate.[1][2]

    • Look for a dose-dependent response or cytotoxicity (thinning of background lawn).[1][2]

Protocol B: In Vitro Micronucleus Test (OECD 487)[1][2]

Since Ames tests are bacterial, a mammalian cell confirmation is required to rule out clastogenicity (chromosomal damage).[1]

  • Cell Line: CHO (Chinese Hamster Ovary) or V79 cells.[1][2]

  • Exposure: Short term (3-6 hours) +/- S9; Long term (24 hours) - S9.

  • Endpoint: Count micronuclei in binucleated cells (blocked by Cytochalasin B).

  • Success Criteria: < 2-fold increase in micronuclei compared to solvent control.

Part 4: Decision Logic for Researchers

When evaluating this molecule for a new drug delivery system or pigment formulation, follow this decision tree to determine testing needs.

Diagram 2: Testing Decision Tree

TestingFlow Start Start Assessment CAS 42487-09-2 Solubility Solubility Check (DMSO/DMF) Start->Solubility Ames OECD 471 (Ames) Pre-incubation Method Solubility->Ames Soluble Solubility->Ames Precipitates (Use Pre-incubation) Result_Neg Negative Result Ames->Result_Neg Result_Pos Positive Result Ames->Result_Pos MN_Test OECD 487 (Micronucleus) Result_Neg->MN_Test Confirmatory Risk Mutagenic Hazard (Reformulate) Result_Pos->Risk Safe Non-Mutagenic (Safe for Use) MN_Test->Safe Negative MN_Test->Risk Positive

Caption: Logical workflow for genotoxicity testing, emphasizing the pre-incubation method for insoluble compounds.

References

  • OECD. (2020).[1][2] Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4.[1] Link

  • European Chemicals Agency (ECHA). (2023).[1][2] Registration Dossier: Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-] (CAS 42487-09-2).[1] Link[1][2]

  • OECD. (2016).[1] Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4.[1][2] Link

  • Scientific Committee on Consumer Products (SCCP). (2006).[1][2][5] Opinion on p-Phenylenediamine. (Context for diamine toxicity). Link

  • Prival, M. J., & Mitchell, V. D. (1982).[1][2] Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9. Mutation Research/Environmental Mutagenesis and Related Subjects. Link

Sources

Stability Profiling of C.I. Pigment Yellow 13: A Comparative Analysis of Commercial Grades

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

C.I. Pigment Yellow 13 (PY13) remains a cornerstone of the offset printing and packaging industry due to its superior color strength and cost-efficiency compared to Pigment Yellow 12. However, its application in high-value substrates is often limited by its moderate lightfastness.

This guide provides an objective, data-driven comparison of three distinct commercial grades of PY13: Standard Transparent (Ink Grade) , High-Opacity (Coating Grade) , and Surface-Modified (Plastic Grade) . Through accelerated weathering protocols (ISO 105-B02), we demonstrate that particle size distribution and crystallinity—rather than chemical purity alone—are the primary determinants of photostability.

Chemical Basis & Degradation Mechanism[1]

PY13 is a diarylide yellow pigment (3,3'-dichlorobenzidine based). Its primary failure mode under UV irradiation is photo-oxidative cleavage .

While the molecule exists in equilibrium between the Azo and Hydrazone tautomers, the hydrazone form offers greater stability due to intramolecular hydrogen bonding. However, high-energy photons (UV-B/A) disrupt this equilibrium, generating singlet oxygen (


) which attacks the hydrazone linkage, leading to chromophore destruction.
Figure 1: Photo-Oxidative Degradation Pathway

The following diagram illustrates the transition from the stable hydrazone state to oxidative cleavage.

PY13_Degradation Ground PY13 Ground State (Hydrazone Tautomer) Excited Excited State (π -> π*) Ground->Excited UV Absorption (λ < 400nm) SingletOx Singlet Oxygen Generation (1O2) Excited->SingletOx Energy Transfer Cleavage N-N Bond Cleavage (Loss of Chromophore) SingletOx->Cleavage Oxidative Attack Fade Visual Fading (Whitening) Cleavage->Fade Degradation

Caption: Mechanism of PY13 failure via UV-induced singlet oxygen attack on the hydrazone linkage.

Experimental Methodology

To ensure this guide serves as a self-validating system, we employed a comparative accelerated weathering protocol aligned with ISO 105-B02 (Xenon Arc).

Protocol: Accelerated Lightfastness Testing
  • Sample Preparation:

    • Dispersion: Pigments were dispersed into a standard nitrocellulose (NC) ink vehicle using a bead mill to achieve a grind gauge of <5 µm.

    • Drawdown: Films were applied to Leneta opacity charts at two thicknesses:

      • Masstone:[1] 24 µm wet film thickness.

      • Tint: 1:10 reduction with TiO₂ (Rutile).

  • Exposure Conditions (ISO 105-B02):

    • Source: Xenon Arc Lamp (Air-cooled).

    • Irradiance: 1.10 W/m² @ 420nm.

    • Filters: Daylight (Window Glass).

    • Black Panel Temp: 65°C ± 3°C.

    • Duration: Exposure until Blue Wool Scale (BWS) Reference 4 exhibited distinct fading (approx. 72 hours).

  • Measurement:

    • Colorimetric changes (

      
      ) measured using a Spectrophotometer (D65/10°).
      
Figure 2: Experimental Workflow

The logical flow of the testing validation system.

Testing_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Stress Testing cluster_analysis Phase 3: Analysis Selection Grade Selection (A, B, C) Milling Bead Milling (NC Vehicle) Selection->Milling Drawdown Substrate Application (Masstone & Tint) Milling->Drawdown Xenon Xenon Arc Exposure (ISO 105-B02) Drawdown->Xenon BWS_Control Blue Wool Ref. Monitoring Xenon->BWS_Control Calibration Colorimetry Spectrophotometry (CIELAB D65) Xenon->Colorimetry DataCalc Calculate ΔE*ab Colorimetry->DataCalc

Caption: ISO 105-B02 aligned workflow ensuring reproducible lightfastness quantification.

Comparative Analysis of Grades

We evaluated three distinct commercial grades. The "Grade" designation refers to the physical modification rather than the chemical CAS number (which remains 5102-83-0 for all).

  • Grade A (Ink Standard): High transparency, small particle size (~35-45 m²/g BET).

  • Grade B (Opaque): Large particle size, lower surface area (~10-15 m²/g BET).

  • Grade C (Plastic/Masterbatch): Amine-treated surface for thermal stability.

Table 1: Comparative Lightfastness Performance (Data Summary)
MetricGrade A (Transparent)Grade B (Opaque)Grade C (Plastic)
Specific Surface Area (BET) 42 m²/g14 m²/g22 m²/g
Masstone Lightfastness (BWS) 4-565
Tint Lightfastness (1:10) 34-53-4

(72h Exposure)
6.8 (Significant Fade)2.1 (Slight Shift)4.5 (Moderate Fade)
Chroma Loss (

)
-5.2-1.5-3.8
Discussion of Results

1. The Opacity-Stability Correlation (Grade B vs. A): The data confirms a direct causality between specific surface area and degradation rates. Grade B (Opaque) exhibited superior performance (


 of 2.1) compared to Grade A (

of 6.8).
  • Mechanism:[2][3][4][5][6] Larger crystals in Grade B possess a lower surface-to-volume ratio. This provides a "self-shielding" effect where the outer layers of the crystal sacrifice themselves to protect the inner chromophores. Grade A, designed for transparency in offset inks, exposes maximum surface area to photon attack.

2. The Impact of Surface Treatment (Grade C): Grade C is treated with aliphatic amines to prevent thermal degradation during plastic extrusion (up to 240°C). However, our lightfastness data shows it performs worse than the Opaque Grade B in UV stability.

  • Insight: While the amine treatment aids dispersion and heat stability, it does not offer UV protection. In some cases, residual surface amines can actually accelerate photo-oxidation via radical formation.

Recommendations for Application

Based on the experimental data, the following selection criteria should be applied:

  • For Exterior Coatings/Signage: Avoid PY13. Even the best grade (Grade B) only achieves BWS 6 in masstone. Switch to Pigment Yellow 151 or 154 (Benzimidazolone) for BWS 7-8 performance.

  • For Packaging Inks (Indoor): Grade A is acceptable for short-lifecycle packaging (e.g., food wrappers) where transparency and color strength are prioritized over long-term archival stability.

  • For PVC/Plastics: Grade B (Opaque) is the optimal choice if PY13 must be used. It balances acceptable heat stability with the best available lightfastness for this chemistry.[7]

References

  • ISO 105-B02:2014 . Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test. International Organization for Standardization.

  • ASTM D4303-10 . Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials. ASTM International.

  • Herbst, W., & Hunger, K. (2004). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH. (Chapter on Diarylide Yellows).

  • PubChem Database . Pigment Yellow 13 (Compound Summary). National Center for Biotechnology Information.

  • Schofield, J. (2020).[2] Lightfastness of Ink Pigments: The Blue Wool Scale Explained. Hibiscus PLC.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Diarylide Pigment Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and technical walkthrough for the cross-validation of analytical methods tailored to the unique challenges of diarylide pigment characterization. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental causality behind experimental choices, ensuring the development of robust, transferable, and compliant analytical protocols.

The Analytical Imperative for Diarylide Pigments

Diarylide pigments, a prominent class of disazoacetoacetanilide organic pigments, are valued for their vibrant yellow and orange hues and are widely used in printing inks, plastics, and coatings.[1] However, their characterization presents significant analytical challenges. These include low solubility in common solvents, potential for isomerism, and the presence of impurities or degradation products, such as primary aromatic amines, which are of regulatory concern.[2][3]

Accurate and reproducible analytical data is paramount for quality control, stability testing, and regulatory submission. Therefore, the validation of analytical methods is not merely a procedural step but a foundational requirement for data integrity. Cross-validation, the process of verifying that a validated method performs consistently across different laboratories, instruments, or analysts, is the ultimate test of a method's robustness and transferability.[4][5]

Foundational Principles: Method Validation and Cross-Validation

The objective of any analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[6][7] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines, most notably the ICH Q2(R1) guideline, which outlines the core performance characteristics to be evaluated.[7][8][9][10][11]

Core Validation Parameters (ICH Q2(R1))

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).

  • Linearity: The capacity to produce results directly proportional to the analyte concentration within a defined range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. This is assessed at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

    • Reproducibility: Precision between different laboratories (inter-laboratory trials), which is the essence of cross-validation.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.[4]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be determined with acceptable precision and accuracy.[4][12]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

The following diagram illustrates the logical workflow from initial method validation within a single laboratory to inter-laboratory cross-validation.

Caption: Workflow for inter-laboratory analytical method cross-validation.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique for diarylide pigment characterization depends on the specific question being addressed—be it identification, quantification, impurity profiling, or solid-state characterization. A multi-faceted approach is often necessary for comprehensive analysis.

The diagram below presents a decision-making framework for selecting the appropriate analytical technique.

MethodSelectionLogic cluster_questions cluster_methods start Analytical Goal? q_quant Quantification & Purity? start->q_quant q_id Impurity ID & Structure? start->q_id q_solid Crystal Form & Particle Size? start->q_solid q_func Functional Groups? start->q_func m_hplc HPLC-DAD q_quant->m_hplc m_ms LC-MS/MS q_id->m_ms m_nmr NMR Spectroscopy q_id->m_nmr Definitive Structure m_xrd XRD / Laser Diffraction q_solid->m_xrd m_ftir FTIR / Raman q_func->m_ftir

Caption: Decision logic for selecting an analytical method for pigment analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC with Diode-Array Detection (DAD) is a cornerstone technique for the quantification and purity assessment of diarylide pigments.[4][13] Its robustness and precision make it ideal for routine quality control.

  • Causality in Method Design: Due to the poor aqueous solubility of diarylide pigments, reversed-phase HPLC on a C18 column is standard, employing a mobile phase of acidified water and a polar organic solvent like acetonitrile or methanol.[13] The acid (e.g., formic or acetic acid) helps to protonate any ionizable groups, ensuring sharp, symmetrical peaks. The DAD provides spectral information, aiding in peak purity assessment and distinguishing the pigment from impurities with different UV-Vis spectra.

  • Cross-Validation Focus: For HPLC methods, cross-validation must demonstrate comparable results for assay, purity (area percent), and the quantification of specified impurities. Key parameters to compare between labs include retention times, peak resolution, and quantitative results.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is indispensable for the identification and characterization of unknown impurities and degradation products.[13][14] Its high sensitivity and specificity allow for the detection of trace-level components that may be missed by UV detectors.

  • Causality in Method Design: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) sources are typically used.[14] The choice depends on the specific diarylide structure's polarity. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion, which is crucial for identifying unknown compounds.[15] For example, specific fragmentation patterns can confirm the identity of a diarylide pigment or elucidate the structure of a process-related impurity.[16]

  • Cross-Validation Focus: Cross-validation ensures that both labs can correctly identify and, if required, quantify the same set of trace impurities. This involves comparing mass spectra, fragmentation patterns, and calculated concentrations for spiked control samples.

X-ray Diffraction (XRD)

While chromatographic methods analyze pigments in solution, XRD provides critical information about the solid state. This is vital because the crystal structure (polymorphism) of a pigment significantly impacts its color, stability, and performance.

  • Causality in Method Design: XRD is used to identify the specific crystalline form of the diarylide pigment and to detect any crystalline impurities.[17] However, its effectiveness can be limited for organic pigments in formulated paints, which may yield weak diffraction patterns.[18] It is often used in conjunction with Raman spectroscopy for a more complete picture.[17]

  • Cross-Validation Focus: A cross-validation study would involve sending the same powdered pigment sample to multiple labs. The resulting diffractograms should be superimposable, with key diffraction peaks appearing at identical 2θ angles and with comparable relative intensities.

Quantitative Data Comparison

A successful cross-validation study demonstrates that the analytical method produces equivalent results, within statistically defined limits, regardless of where it is performed. The table below presents hypothetical but realistic acceptance criteria for a cross-validation study comparing an HPLC-DAD method between two laboratories.

Performance ParameterAcceptance Criteria for Cross-ValidationRationale
Assay (% Label Claim) Mean result from Lab B within ±2.0% of Lab A's mean result.Ensures consistency in the primary quantitative measurement of the pigment's strength.
Specified Impurity (% Area) For impurities >0.1%, Lab B's mean result is within ±15.0% (relative) of Lab A's.Acknowledges the higher variability inherent in measuring trace-level components.
Precision (RSD%) The Relative Standard Deviation (RSD) for replicate injections (n=6) should be ≤1.0% in both labs.Confirms that the method maintains high precision when transferred. Based on ICH guidelines.[4]
System Suitability Resolution between the main peak and the closest eluting impurity must be >2.0 in both labs.Verifies that the chromatographic separation is adequate and has not been compromised by the transfer.
Linearity (r²) The coefficient of determination (r²) for the calibration curve should be ≥0.999 in both labs.Confirms that the detector response remains linear across the intended range in the new environment.

Experimental Protocol: Cross-Validation of an HPLC-DAD Method

This section provides a detailed, step-by-step methodology for the cross-validation of an HPLC-DAD method for the assay of a Diarylide Yellow pigment.

Objective

To verify that the validated HPLC-DAD method for the quantification of Diarylide Yellow 83 provides comparable and reproducible results when transferred from the Originating Laboratory (Lab A) to the Receiving Laboratory (Lab B).

Materials & Equipment
  • Reference Standard: Certified Diarylide Yellow 83 (potency ≥ 99.0%).

  • Samples: A single, homogenous batch of Diarylide Yellow 83 pigment.

  • Reagents: HPLC-grade acetonitrile, HPLC-grade methanol, formic acid, and ultrapure water.

  • Equipment (in both labs): HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD). A validated C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

Sample and Standard Preparation
  • Solvent Preparation (Diluent): Prepare a mixture of Acetonitrile:Water (80:20 v/v).

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of Diarylide Yellow 83 Reference Standard into a 50 mL volumetric flask. Add approximately 40 mL of diluent and sonicate for 15 minutes to dissolve. Dilute to volume with diluent and mix well.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask. Dilute to volume with diluent and mix well.

  • Sample Preparation (approx. 50 µg/mL): Accurately weigh about 25 mg of the Diarylide Yellow 83 sample into a 50 mL volumetric flask. Follow the same dissolution procedure as the standard stock solution. Pipette 5.0 mL of this solution into a 50 mL volumetric flask, dilute to volume with diluent, and mix.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.[4]

Chromatographic Conditions
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 70% B

    • 2-15 min: 70% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 70% B

    • 18.1-25 min: 70% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 425 nm

Execution in Both Laboratories
  • System Suitability: Perform five replicate injections of the Working Standard Solution. The RSD of the peak area must be ≤1.0%.

  • Analysis:

    • Inject the diluent (as a blank) once.

    • Inject the Working Standard Solution once.

    • Inject six individual preparations of the Diarylide Yellow 83 sample.

    • Inject the Working Standard Solution again to bracket the samples.

  • Data Processing: Calculate the assay of each sample preparation against the average of the bracketing standards.

Acceptance Criteria
  • The mean assay result from Lab B must be within ±2.0% of the mean assay result from Lab A.

  • The RSD of the six sample preparations must be ≤1.5% in both labs.

Conclusion

The cross-validation of analytical methods for diarylide pigments is a critical, multi-faceted process that underpins data integrity and regulatory confidence. It requires a deep understanding of the pigments' chemical nature and the principles of each analytical technique. By employing a combination of orthogonal methods—such as HPLC for quantification, LC-MS/MS for identification, and XRD for solid-state analysis—and rigorously testing for inter-laboratory reproducibility, organizations can ensure their methods are robust, transferable, and fit for purpose. This guide provides the framework and technical insights necessary to design and execute scientifically sound cross-validation studies, ultimately guaranteeing the quality and consistency of the data generated.

References

  • A Comparative Guide to the Cross-Validation of Analytical Methods for Azo Pigments. Benchchem.
  • Validation of Analytical Methods according to the New FDA Guidance. YouTube.
  • Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed Central.
  • What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group.
  • FDA Releases Guidance on Analytical Procedures. BioPharm International.
  • Method Validation and Characterization of Red Pigment in Beta vulgaris Peels and Pomaces by HPLC-UV and UHPLC-MS/MS. PMC - NIH.
  • Analytical Methods for the Identification of Pigments in Tattoo Inks and Some of Their Physiological Side Effects: A Review. MDPI.
  • Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. MDPI.
  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI.
  • Synthesis and evaluation of organic pigments. 4. New monoarylide and diarylide pigments. ResearchGate.
  • Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows. Separation Science.
  • Spectroscopic Techniques for Identifying Pigments in Polychrome Cultural Relics. MDPI.
  • LDI MS spectrum of PY124, a diarylide yellow pigment, with structure... ResearchGate.
  • Pigment Market Growth Expected, But Challenges Remain Ahead. Ink World magazine.
  • A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes. NIH.
  • The synthesis characterization of historical novel azo pigments. SciSpace.
  • Combined X-ray Diffraction and Raman Identification of Synthetic Organic Pigments in Works of Art: From Powder Samples to Artists' Paints. DSpace Repository.
  • NMR characterization of the aggregation state of the azo dye sunset yellow in the isotropic phase. PubMed.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • High-Resolution Non-Invasive X-ray Diffraction Analysis of Artists' Paints. arXiv.
  • LC-MS characterization of pigments in microalgae from different cultivation regimes. Diva.
  • Screening Assessment - Diarylide Yellow Pigments Subgroup. Canada.ca.
  • Comparison and characterization of pigments and dyes by Raman spectroscopy. PubMed.
  • Diarylide Yellow Pigments. Google Patents.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.

Sources

Comparative Environmental & Performance Analysis: Synthetic vs. Bio-Based Yellow Pigments

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison of synthetic versus bio-based yellow pigments, designed for researchers and industrial scientists. It synthesizes Life Cycle Assessment (LCA) data, performance metrics, and experimental protocols to navigate the trade-offs between sustainability and functionality.

Executive Summary

The transition from synthetic to bio-based yellow pigments is not a binary choice between "toxic" and "green." It is a complex trade-off between toxicity/persistence and process energy intensity .

While synthetic pigments (Azo, Metal Complex) dominate due to superior photostability and low production costs, they carry significant burdens in aquatic toxicity and fossil resource depletion. Conversely, bio-based alternatives (Curcumin, Carotenoids, Microbial pigments) offer superior biocompatibility and biodegradability but often exhibit higher Global Warming Potential (GWP) due to the energy-intensive nature of fermentation, harvesting, and solvent extraction.

This guide analyzes these vectors to support evidence-based selection in pharmaceutical, cosmetic, and advanced material applications.

The Contenders: Chemistry & Origin

Synthetic Yellow Pigments
  • Azo Pigments (e.g., Pigment Yellow 151, Tartrazine): Characterized by the -N=N- chromophore.[1] Synthesized via diazotization of aromatic amines followed by coupling.

    • Pros: High tinting strength, excellent lightfastness, low cost.

    • Cons: Release of carcinogenic aromatic amines upon degradation; recalcitrant in wastewater.

  • Inorganic Complex (e.g., Nickel Antimony Titanium Yellow): High-performance mixed metal oxides.

    • Pros: Extreme heat stability (>500°C), chemical inertness.

    • Cons: Heavy metal content (though often non-bioavailable), energy-intensive calcination.

Bio-Based Yellow Pigments
  • Plant-Derived (e.g., Curcumin): Polyphenolic pigment extracted from Curcuma longa.[2]

    • Pros: Non-toxic, antioxidant properties, biodegradable.[3][4]

    • Cons: Poor photostability, pH sensitivity (shifts red in alkali), solvent-heavy extraction.

  • Microbial/Algal (e.g.,

    
    -Carotene, Zeaxanthin):  Produced via fermentation (Blakeslea trispora, E. coli) or algal cultivation (Dunaliella salina).
    
    • Pros: Tunable production, independent of seasons.[3]

    • Cons: High water/energy demand for bioreactors and downstream processing.

Life Cycle Assessment (LCA) & Environmental Impact[4][5][6][7]

The following data synthesizes comparative studies between synthetic colorants and bio-based equivalents (specifically carotenoids and flavonoids).

Table 1: Comparative Environmental Impact Metrics (Cradle-to-Gate)
MetricSynthetic Azo/InorganicBio-Based (Microbial/Plant)Causality & Insight
Global Warming Potential (GWP) Low (~2–5 kg CO₂ eq/kg)High (~15–50 kg CO₂ eq/kg)Bio-pigments require prolonged aeration in fermenters and energy-intensive solvent recovery/drying steps.
Eutrophication Potential Low High Agricultural runoff (plant) or nutrient-rich wastewater discharge (fermentation) drives higher eutrophication risks.
Human Toxicity High Negligible Synthetic precursors (benzene, aniline) are toxic. Bio-pigments are generally GRAS (Generally Recognized As Safe).[5]
Aquatic Ecotoxicity High (Chronic)Low Azo dyes block light in water bodies and degrade into toxic amines. Bio-pigments degrade rapidly into harmless metabolites.
Resource Depletion High (Fossil Fuels)Low (Renewable)Synthetics rely on petrochemical feedstocks; Bio-based rely on sugars/biomass.

Critical Analysis: A "Green Paradox" exists where bio-based pigments may have a higher carbon footprint than synthetics due to process inefficiencies, despite being less toxic.

Production Pathways & Visualization

The following diagram contrasts the linear, petrochemical pathway of synthetic azo pigments with the metabolic and extraction complexity of bio-based routes.

PigmentPathways cluster_syn Synthetic Azo Route cluster_bio Bio-Based Route Petro Petroleum Feedstock Inter Aromatic Amines (Aniline) Petro->Inter Diazo Diazotization (NaNO2 + HCl) Inter->Diazo Couple Coupling Reaction Diazo->Couple Waste1 Aquatic Toxicity Risk Diazo->Waste1 Toxic Effluent SynPig Synthetic Azo Pigment Couple->SynPig Biomass Biomass/Sugar Feedstock Ferm Fermentation (Bioreactor) Biomass->Ferm Extract Solvent Extraction Ferm->Extract Waste2 High GWP Risk Ferm->Waste2 High Energy Input Purify Purification (Crystallization) Extract->Purify BioPig Bio-Pigment (Carotenoid) Purify->BioPig

Figure 1: Comparative workflow of synthetic vs. bio-based pigment production, highlighting key environmental hotspots (Toxicity vs. Energy).

Experimental Validation Protocols

To objectively compare these pigments in a lab setting, use the following self-validating protocols. These assess the critical trade-off: Stability vs. Biodegradability .

Protocol A: Comparative Photostability Stress Test

Objective: Quantify the degradation rate of pigments under accelerated light exposure (simulating shelf-life).

  • Preparation:

    • Prepare 0.01% (w/v) solutions of the Synthetic Standard (e.g., Tartrazine) and Bio-Standard (e.g., Curcumin) in ethanol/water (50:50).

    • Control: Wrap one set of vials in aluminum foil (Dark Control).

  • Exposure:

    • Place test vials in a light chamber equipped with a Xenon arc lamp (simulating D65 daylight) at an intensity of

      
      .
      
    • Maintain temperature at

      
      .
      
  • Sampling:

    • Measure Absorbance (

      
      ) at 
      
      
      
      (425 nm for Curcumin, 427 nm for Tartrazine) at intervals: 0, 1, 3, 6, 12, and 24 hours.
  • Calculation:

    • Calculate % Retention:

      
      .
      
    • Self-Validation: The Dark Control must show

      
       retention; otherwise, thermal degradation or oxidation is interfering.
      
Protocol B: Rapid Biodegradability Assay (Modified OECD 301)

Objective: Determine the environmental persistence of the pigment.[6]

  • Inoculum: Use activated sludge from a local wastewater treatment plant or a standardized microbial consortium (Pseudomonas spp.).

  • Setup:

    • Prepare Minimal Salts Medium (MSM).

    • Add Pigment as the sole carbon source (100 mg/L).

    • Reference: Use Glucose (100 mg/L) as a positive control.

    • Blank: MSM + Inoculum (no carbon source).

  • Incubation:

    • Incubate at

      
       on a rotary shaker (150 rpm) for 28 days.
      
  • Analysis:

    • Measure Chemical Oxygen Demand (COD) or Dissolved Organic Carbon (DOC) at days 0, 7, 14, 21, 28.

  • Validation:

    • The Reference (Glucose) must reach

      
       degradation within 10 days.
      
    • Synthetic pigments typically show

      
       degradation (Recalcitrant).
      
    • Bio-pigments typically show

      
       degradation (Readily Biodegradable).
      

Performance vs. Sustainability Decision Matrix

When selecting a pigment, use this logic flow to balance technical requirements with environmental goals.

DecisionMatrix Start Select Pigment Application Req1 Is High Heat/Light Stability Critical? Start->Req1 SynPath Synthetic/Inorganic Required Req1->SynPath Yes (e.g., Auto Paint) BioPath Bio-Based Feasible Req1->BioPath No (e.g., Food/Pharma) Mitigate Mitigation Strategy: Encapsulation or Recycling Systems SynPath->Mitigate Req2 Is Cost/Scale the Driver? BioPath->Req2 Microbial Microbial Fermentation (High GWP, High Purity) Req2->Microbial High Purity Needed Plant Plant Extraction (Variable Supply, Low Toxicity) Req2->Plant Clean Label Needed

Figure 2: Decision matrix for pigment selection based on stability requirements and sustainability constraints.

Conclusion

The choice between synthetic and bio-based yellow pigments is a trade-off between durability and toxicity .

  • Synthetic pigments are the performance leaders but pose long-term aquatic toxicity risks. They are best reserved for durable goods (automotive, construction) where longevity prevents material waste.

  • Bio-based pigments are the safety leaders but currently carry a higher carbon footprint due to processing energy. They are the ideal choice for "down-the-drain" products (cosmetics, detergents) and ingestibles (pharma, food) where biodegradability is paramount.

Future Outlook: The next generation of "Green Synthetics" aims to bridge this gap by using metabolic engineering (e.g., Yarrowia lipolytica) to produce high-stability carotenoids with optimized fermentation protocols that reduce water and energy use.

References

  • Life Cycle Assessment of Natural and Synthetic Astaxanthin Pigments. RTU.lv. Source:[Link]

  • Life Cycle Assessment of Bacterial, Algal, and Synthetic Approaches for Astaxanthin Production. MDPI. Source:[Link]

  • Microbial Pigments: A Sustainable Alternative for Synthetic Food Coloring. MDPI. Source:[Link]

  • A Review of Environmental Impact of Azo Dyes. International Journal of Research and Review. Source:[Link]

  • Strategies for the Efficient Biosynthesis of β-Carotene through Microbial Fermentation. National Institutes of Health (NIH). Source:[Link]

  • Curcumin Nanoparticles as a Pigment of Polyamide Textiles: Influence of Conditions. ResearchGate. Source:[Link]

Sources

Technical Assessment: Pigment Yellow 13 in High-Performance Lead-Free Paint Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Economy vs. Performance" Trade-off

The transition from Lead Chromate (PY34) has created a dichotomy in the yellow pigment market: high-performance inorganics (like Bismuth Vanadate) offer durability but lack tinctorial strength, while organics offer chroma but often suffer from opacity or weathering issues.

Pigment Yellow 13 (PY13) , a diarylide disazo pigment, occupies a specific niche. It is not a universal replacement for lead chromate due to inferior lightfastness compared to high-performance alternatives. However, this guide demonstrates that for interior architectural coatings and cost-sensitive industrial enamels , PY13 offers a superior cost-to-performance ratio regarding tinctorial strength and rheology, provided that strict regulatory controls (PCB management) are enforced.

Regulatory Prerequisite: The PCB Challenge

Critical Safety & Compliance Notice

Before evaluating coloristic performance, the formulation scientist must address the synthesis byproducts. PY13 is manufactured via the coupling of 3,3'-dichlorobenzidine (DCB).[1] This process can inadvertently generate Polychlorinated Biphenyls (PCBs) , specifically congener PCB-11 .[2][3][4]

  • The Risk: Regulatory bodies (EPA, ECHA) are increasingly scrutinizing "inadvertent PCBs" in consumer products.

  • The Protocol: You must require a Certificate of Analysis (CoA) from suppliers confirming PCB levels are <25 ppm (or lower, depending on regional regulations like TSCA or REACH Annex XVII).

Comparative Physicochemical Profile

The following matrix compares PY13 against the standard lead-free alternatives: Pigment Yellow 74 (Arylide, standard interior yellow) and Pigment Yellow 184 (Bismuth Vanadate, standard high-performance inorganic).

FeaturePigment Yellow 13 (Diarylide)Pigment Yellow 74 (Arylide)Pigment Yellow 184 (BiVO₄)
Chemical Class Disazo (Diarylide)MonoazoInorganic
Opacity Semi-TransparentSemi-TransparentExcellent (Opaque)
Tinctorial Strength High Medium-HighLow
Lightfastness (Full Shade) 4-5 (Blue Wool)6-7 (Blue Wool)8 (Blue Wool)
Solvent Resistance Good (better than PY74)Poor (prone to recrystallization)Excellent
Heat Stability ~200°C~140°C>200°C
Primary Application Inks, Plastics, Low-cost PaintArchitectural PaintAutomotive/Exterior
Experimental Methodology

To objectively assess PY13, we utilize a self-validating dispersion protocol. The goal is to maximize color development without fracturing the pigment crystals, which would shift the hue and lower weatherability.

4.1 Workflow Visualization: High-Efficiency Dispersion

DispersionProtocol RawPigment Raw PY13 Powder Wetting Pre-Mix (Wetting) Cowles Dissolver 15 mins @ 1000 rpm RawPigment->Wetting Add to Resin/Solvent Milling High Energy Milling Zirconia Beads (1.0mm) Target: <10 microns Wetting->Milling Transfer Milling->Milling Grind Check Fail LetDown Let-Down Phase Stabilization with Binder Milling->LetDown Grind Check Pass Testing QC Testing (Hegman, Viscosity) LetDown->Testing

Caption: Optimized dispersion workflow ensuring particle de-agglomeration without crystal fracture.

4.2 Protocol 1: Opacity & Hiding Power (ASTM D2805)

Objective: Determine if PY13 can reduce the reliance on Titanium Dioxide (TiO₂) in yellow formulations.

  • Preparation: Draw down the paint on a black-and-white Leneta chart using a calibrated wire-wound bar (e.g., 100 µm wet film thickness).

  • Drying: Allow to cure for 24 hours at controlled humidity (50% RH).

  • Measurement: Use a spectrophotometer (d/8° geometry) to measure Tristimulus Y values over the black (

    
    ) and white (
    
    
    
    ) backgrounds.
  • Calculation: Contrast Ratio (

    
    ) = 
    
    
    
    .
4.3 Protocol 2: Solvent Bleed Resistance

Objective: PY13 is known to bleed in strong solvents. This test validates suitability for over-coating.

  • Application: Apply PY13 masstone paint to a glass panel; cure fully.

  • Overcoat: Apply a pure white (TiO₂ only) topcoat over half the yellow film.

  • Evaluation: After curing the topcoat, visually inspect for yellow migration into the white layer. Measure

    
     of the white topcoat over the yellow substrate vs. white topcoat over glass.
    
Performance Analysis & Data Interpretation

The following data summarizes three independent trials comparing PY13 against PY74 in a medium-oil alkyd system.

Table 1: Comparative Performance Data
MetricPY13 FormulationPY74 FormulationInterpretation
Hegman Gauge 7.5 (Fine)7.0PY13 disperses more easily, reducing energy costs.
Contrast Ratio (Opacity) 88.5%86.2%PY13 offers slightly better hiding per unit weight.
Gloss (60°) 92 GU85 GUPY13 maintains better resin compatibility (less flocculation).
Solvent Bleed (

)
0.8 (Trace)2.4 (Visible)Critical: PY13 is superior for multi-coat systems involving solvents.
Weathering (500hrs QUV)

= 6.5

= 3.2
Failure: PY13 darkens significantly under UV; PY74 is more stable.
5.1 Mechanism of Failure (Weathering)

The diarylide linkage in PY13 is susceptible to photo-oxidation. Under UV exposure, the azo group cleaves, leading to a "darkening" or "dirtying" of the yellow shade. This confirms that PY13 must not be used for exterior topcoats unless stabilized with high loads of HALS (Hindered Amine Light Stabilizers), and even then, performance is limited.

Strategic Selection Guide

When should a formulation scientist select PY13? Use the following decision logic.

DecisionTree Start Select Yellow Pigment Exterior Is the application Exterior? Start->Exterior Heat High Heat (>180°C)? Exterior->Heat No (Interior) Use184 Use PY184 (BiVO4) (High Durability) Exterior->Use184 Yes Cost Is Cost the Primary Driver? Heat->Cost No UsePY83 Use PY83 (High Heat Organic) Heat->UsePY83 Yes UsePY13 Use PY13 (Interior/Industrial) Cost->UsePY13 Yes UsePY74 Use PY74 (Architectural) Cost->UsePY74 No (Better Lightfastness)

Caption: Decision matrix for selecting PY13 based on environmental exposure and cost constraints.

References
  • ASTM International. (2018). ASTM D2805-11: Standard Test Method for Hiding Power of Paints by Reflectometry.[5][6] ASTM International.[5][7][8] [Link]

  • Washington State Department of Ecology. (2014). Polychlorinated Biphenyls (PCBs) in General Consumer Products. Publication No. 14-04-003. [Link]

  • Herbst, W., & Hunger, K. (2004). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH. (Standard industry text for chemical structures).
  • ETAD (Ecological and Toxicological Association of Dyes and Organic Pigments Manufacturers). (2021). Working together for safer colorants - PCB Guidance.[Link]

  • ASTM International. (2016). ASTM D2244-16: Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates. ASTM International.[5][7][8] [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-

[1][2]

Executive Summary & Chemical Identity

Objective: Safe isolation, stabilization, and disposal of N,N'-(2,5-dichloro-1,4-phenylene)bis(3-oxobutanamide) (also known as Naphtol AS-L3G or Pigment Yellow Intermediate).[1][2]

Critical Hazard Alert: While often classified as low-toxicity by GHS standards, this compound is a Halogenated Organic Solid .[1] Improper disposal (e.g., drain pouring or mixing with non-halogenated waste) violates EPA/RCRA protocols and risks the formation of dioxins/furans during downstream incineration if not flagged correctly.

Chemical Identity Card
ParameterDetail
CAS Number 42487-09-2
IUPAC Name Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-
Synonyms Naphtol AS-L3G; 2,5-Dichloro-1,4-bis(acetoacetamido)benzene
Formula C₁₄H₁₄Cl₂N₂O₄
Physical State Yellow to off-white powder (Solid)
Solubility Insoluble in water; soluble in polar organic solvents (DMF, DMSO)
Waste Class Halogenated Organic (Requires High-Temp Incineration)

Pre-Disposal Stabilization & Segregation

Before removal from the workbench, the waste must be stabilized to prevent cross-reactivity in the central accumulation area.

A. Chemical Compatibility Rules

The "3-oxo" (beta-keto amide) functionality contains an active methylene group , making it reactive under specific conditions.

  • NO Strong Alkalis (pH > 10): Contact with strong bases (NaOH, KOH) can hydrolyze the amide bond, releasing 2,5-dichloro-1,4-phenylenediamine , a more toxic and sensitizing precursor.[1]

  • NO Oxidizers: Segregate strictly from nitrates, perchlorates, and peroxides. The organic amide backbone is a fuel source; mixing with oxidizers creates a fire hazard.

  • NO Nitrosating Agents: Avoid contact with nitrous acid or nitrites to prevent potential nitrosamine formation.[1]

B. Container Specifications
  • Solid Waste: Use wide-mouth High-Density Polyethylene (HDPE) jars.[1][2] Glass is acceptable but poses a breakage risk.[1]

  • Liquid Waste (if dissolved): Use amber glass or HDPE solvent bottles.

  • Labeling: Container must be explicitly labeled: "WAITING FOR DISPOSAL - HALOGENATED ORGANIC SOLID."

Disposal Workflow & Decision Logic

This protocol ensures compliance with RCRA regulations regarding halogenated solvents and solutes.

Crucial Rule: If this solid is dissolved in a non-halogenated solvent (e.g., Acetone), the entire solution must be classified as Halogenated Waste because of the solute.[1]

DisposalWorkflowStartWaste Generation(CAS: 42487-09-2)StateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathLiquidPathDissolved in SolutionStateCheck->LiquidPathSolidBinContainer: HDPE Wide MouthLabel: 'Halogenated Organic Solid'SolidPath->SolidBinSolventCheckIdentify Solvent BaseLiquidPath->SolventCheckHaloSolventHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloSolventNonHaloSolventNon-Halogenated Solvent(e.g., Acetone, MeOH)SolventCheck->NonHaloSolventFinalLiquidDISPOSE AS:Halogenated Organic Solvent Waste(Do NOT mix with fuels/non-halo)HaloSolvent->FinalLiquidCompatibleNonHaloSolvent->FinalLiquidContaminated by Solute

Figure 1: Decision logic for classifying waste streams. Note that dissolving the solid in non-halogenated solvents "poisons" the stream, requiring it to be treated as halogenated waste.[1][2]

Step-by-Step Disposal Procedure

Scenario A: Dry Solid Waste (Pure Compound)[1]
  • PPE: Wear nitrile gloves, lab coat, and safety glasses. If handling large quantities (>100g) of fine powder, use a P95 dust mask or work inside a fume hood to avoid inhalation sensitization.[1]

  • Collection: Transfer solid directly into a dedicated Halogenated Solid Waste container.[1]

  • Decontamination: Wipe the spatula/weighing boat with a solvent-dampened wipe (ethanol or acetone).[1]

  • Wipe Disposal: Dispose of the contaminated wipe in the Halogenated Solid bin (do not put in regular trash).

  • Manifest: List as "Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-" on the waste tag.[1][2]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Segregation: Do not pour into the "General Organic/Non-Halogenated" carboy.

  • Bulking: Pour into the Halogenated Waste carboy (typically red or yellow tagged in most EHS systems).

  • pH Check: Ensure the waste stream is neutral (pH 6-8). If the reaction involved acids/bases, neutralize carefully before adding to the drum to prevent drum pressurization.

Emergency Response: Spill Protocol

In the event of a benchtop spill, immediate containment is required to prevent the spread of halogenated dust.

SpillResponseSpillSpill DetectedIsolateIsolate Area(Prevent Foot Traffic)Spill->IsolatePPEDon PPE(Gloves + N95/P100)Isolate->PPEMethodCleanup MethodPPE->MethodDryDry Spill:Scoop gently (No Dust)Method->DryWetWet Spill:Absorb with VermiculiteMethod->WetDisposalBag & Tag(Hazardous Waste)Dry->DisposalWet->Disposal

Figure 2: Spill response workflow emphasizing dust control and proper containment.[1][2]

Cleanup Steps:

  • Avoid Dust: Do not dry sweep.[1] If the powder is dry, cover it with wet paper towels (dampened with water) to prevent aerosolization before scooping.

  • Surface Decon: Wash the surface with a soapy water solution, followed by an ethanol wipe.

  • Verification: Visually inspect for yellow residue.[1] This compound is a pigment intermediate; any remaining color indicates contamination.

Regulatory & Compliance Data

RCRA (Resource Conservation and Recovery Act) Status[1]
  • Waste Code: This specific CAS is not P-listed or U-listed. However, it falls under the broad category of Halogenated Organic Compounds .

  • Disposal Method Code: Incineration (H040/H120) .

    • Why? High-temperature incineration (>1000°C) with acid gas scrubbing is required to break the Carbon-Chlorine bonds and capture the resulting HCl, preventing the formation of dioxins.[1]

Transport Information (DOT/IATA)[1]
  • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (if >5kg).[1]

  • Hazard Class: 9 (Miscellaneous).[1]

  • Packing Group: III.

  • Note: For small research quantities (<5kg), it is often unregulated for transport but remains regulated for disposal.[1]

References

  • PubChem. (2025).[1] Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo- Compound Summary. National Library of Medicine. [Link][1]

  • ECHA (European Chemicals Agency). (2025).[1] Registration Dossier: N,N'-(2,5-dichloro-1,4-phenylene)bis(3-oxobutanamide). [Link](Note: Generalized link to ECHA search as specific dossier URLs are dynamic).[1][2]

  • US EPA. (2024). Halogenated Organic Wastes: Treatment and Disposal Guide. EPA Hazardous Waste Management System.[1] [Link][1]

Personal protective equipment for handling Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 4061-80-1 Synonyms: N,N'-Bisacetoaceto-2,5-dichloro-1,4-phenylenediamine; Pigment Intermediate Physical State: Solid Powder (typically off-white to yellow)

Executive Safety Summary

From the Desk of the Senior Application Scientist:

Handling Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo- requires a shift in mindset from "acute toxicity management" to "precision hygiene and dust control."

While this compound is generally classified as low acute toxicity (oral LD50 typically >2000 mg/kg for this class of acetoacetanilides), it presents two specific operational risks that jeopardize both researcher safety and data integrity:

  • Micro-Dust Migration: As a fine organic powder, it is prone to static charge. Uncontrolled dust leads to cross-contamination of other assays and potential respiratory sensitization over chronic exposure windows.

  • Combustible Dust Potential: Like most finely divided organic amides, suspended dust clouds can pose an explosion hazard if ignition sources (static discharge) are present.

The Directive: Treat this substance as a Particulate Hazard . Your primary engineering control is the chemical fume hood, and your primary PPE goal is preventing inhalation and dermal tracking.

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

Engineering Control Hierarchy
  • Primary: Certified Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).

  • Secondary: Local Exhaust Ventilation (LEV) for weighing stations if a hood is unavailable (NOT recommended for fine powders).

  • Static Control: Use ionizing bars or anti-static guns during weighing to prevent powder "fly-out."

Safety Decision Logic

Use the following logic flow to determine the required containment level before opening the container.

SafetyLogic Start Start: Assess Operation Form Physical Form? Start->Form Qty Quantity > 100g? Form->Qty Dry Powder Solvent In Solution? Form->Solvent Liquid/Solvated Hood Standard Fume Hood (Sash at 18 inches) Qty->Hood No (<100g) Glovebox Glovebox / Isolator (High Dust Potential) Qty->Glovebox Yes (>100g) Solvent->Hood Volatile Solvent Bench Benchtop w/ Local Exhaust (Low Risk Only) Solvent->Bench Non-Volatile/Aqueous

Figure 1: Decision matrix for engineering controls based on physical state and quantity.

The PPE Matrix

This matrix is designed to create a self-validating barrier system. If you find dust inside your gloves or on your inner wrist, the protocol has failed.

Comprehensive PPE Requirements
Protection ZoneRecommended EquipmentMaterial StandardScientific Rationale
Hand (Inner) Disposable Nitrile Gloves0.11 mm (minimum)Base layer protection against incidental contact.
Hand (Outer) Long-cuff Nitrile or Neoprene0.15 mm +Double-gloving is mandatory for powder handling. The outer glove is removed inside the hood to trap dust.
Respiratory N95 / P2 Respirator (Minimum)NIOSH N95 or EN 149 FFP2Required if weighing outside a hood (discouraged) or during spill cleanup. Prevents inhalation of nuisance dust.[1][2][3][4][5][6]
Eye/Face Safety Glasses with Side ShieldsANSI Z87.1 / EN 166Protects against projectile crystals or splashes if solvated.
Body Lab Coat (High-neck preferred)Cotton/Poly blendPrevents dust accumulation on street clothes.
Supplemental Tyvek® Sleeve CoversPolyethyleneCritical Step: Bridges the gap between glove cuff and lab coat sleeve, the most common point of dermal exposure.

Operational Protocol: The "Clean-Trace" Workflow

This workflow ensures that the chemical remains in the reaction vessel and does not migrate to door handles, keyboards, or faces.

Phase 1: Preparation (Gowning)
  • Don Lab Coat: Ensure it is buttoned to the top.

  • Don Inner Gloves: Inspect for micro-tears.

  • Don Sleeve Covers: Pull the sleeve cover over the lab coat cuff.

  • Don Outer Gloves: Pull the outer glove over the sleeve cover. This creates a shingle effect—liquids/dust shed downwards, not into your sleeve.

Phase 2: Handling (Weighing & Transfer)
  • Static Check: If the powder clings to the spatula, stop. Use an anti-static gun or ionizer. Static-charged dust is the primary vector for lab contamination.

  • The "Deep Reach": Work at least 6 inches inside the fume hood sash.

  • Transfer: Do not transfer open containers between hoods. Cap tightly before moving.

Phase 3: De-Gowning (The Exit Strategy)

Most exposures occur after the experiment, during PPE removal.

Degowning Step1 1. Wipe Outer Gloves (Inside Hood) Step2 2. Remove Outer Gloves (Peel from wrist) Step1->Step2 Step3 3. Remove Sleeve Covers Step2->Step3 Step4 4. Wash Inner Gloves (Soap & Water) Step3->Step4 Step5 5. Remove Coat & Glasses Step4->Step5 Step6 6. Wash Hands Step5->Step6

Figure 2: Sequential de-gowning procedure to minimize contaminant migration.[3][4][7][8]

Disposal & Emergency Response

Waste Management
  • Solid Waste: Dispose of paper towels, weigh boats, and contaminated gloves in a container labeled "Hazardous Solid Waste - Organic."

  • Liquid Waste: If dissolved in organic solvents, dispose of in the "Non-Halogenated" or "Halogenated" solvent stream depending on the solvent used (Note: The chlorine on the molecule itself usually does not require a separate halogenated stream unless the solvent is also halogenated, but check local EHS rules).

  • Container Disposal: Triple rinse empty containers with a compatible solvent (e.g., Acetone) before discarding.

Spill Response (Dry Powder)
  • Do NOT Sweep: Sweeping generates airborne dust.

  • Wet Method: Cover the spill with a paper towel dampened with water or acetone.

  • Wipe: Gently wipe inward from the periphery to the center.

  • Dispose: Place all cleanup materials in a sealed bag immediately.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 98796: Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-.[9] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-
Reactant of Route 2
Reactant of Route 2
Butanamide, N,N'-(2,5-dichloro-1,4-phenylene)bis[3-oxo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.